N-Fmoc-8-aminooctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQXRZXYWVQWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189813 | |
| Record name | Monascorubramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3627-51-8, 126631-93-4 | |
| Record name | Monascorubramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monascorubramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONASCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Fmoc-8-aminooctanoic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Fmoc-8-aminooctanoic acid is a bifunctional linker molecule widely employed in the fields of peptide synthesis, drug discovery, and biotechnology. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other, connected by an eight-carbon aliphatic chain, makes it a versatile tool for covalently linking different molecular entities. This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.
Core Properties of this compound
This compound is typically a white solid with good solubility in organic solvents commonly used in solid-phase synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[1][2] The key feature of this molecule is the Fmoc protecting group, which is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF.[1] This allows for the selective deprotection of the amine, enabling subsequent coupling reactions.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 126631-93-4[3] |
| Molecular Formula | C23H27NO4[1][3] |
| Molecular Weight | 381.46 g/mol [4] |
| Appearance | White powder[5][6] |
| Melting Point | 118-119 °C[3] |
| Boiling Point (Predicted) | 597.7 °C at 760 mmHg[3] |
| Density (Predicted) | 1.174 g/cm³[3] |
| Solubility | Soluble in DMF, DCM[1][2] |
| Storage Temperature | 2-8°C[3][5] |
| Computational Data | Value |
| XLogP3 | 4.7[3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 4[3] |
| Rotatable Bond Count | 11[3] |
| Exact Mass | 381.19400834[3] |
| Topological Polar Surface Area | 75.63 Ų |
Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry data, are available from various chemical suppliers and databases.[7]
Applications in Synthesis
The primary applications of this compound are in solid-phase peptide synthesis (SPPS) and as a flexible linker in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used as a spacer to introduce a defined distance between a peptide sequence and a solid support or another conjugated molecule. The general workflow involves the coupling of the carboxylic acid end of the linker to a free amine on the solid support or a growing peptide chain, followed by the removal of the Fmoc group to expose the amine for further elongation of the peptide.
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as a coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptide is Fmoc-protected, perform the following deprotection step. Otherwise, proceed to step 3.
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HCTU (3 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Final Fmoc Deprotection: After successful coupling, the Fmoc group of the newly added linker can be removed using the procedure described in step 2 to allow for further peptide chain elongation.
Figure 1. Workflow for incorporating this compound in SPPS.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect the E3 ligase ligand and the protein of interest (POI) ligand. Solid-phase synthesis is a powerful strategy for the rapid synthesis of PROTAC libraries.[3][8][9]
This protocol outlines a general strategy for the on-resin synthesis of a PROTAC, starting with the immobilization of an E3 ligase ligand.
Materials:
-
Rink Amide resin or other suitable solid support
-
E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid)
-
This compound
-
POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid or amine)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
Procedure:
-
Immobilization of E3 Ligase Ligand:
-
Swell the Rink Amide resin in DMF.
-
Couple the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) with a carboxylic acid handle) to the resin using standard coupling conditions (e.g., HATU/DIPEA in DMF).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of this compound Linker:
-
If the immobilized E3 ligase ligand has a free amine, proceed with coupling. If it has a protecting group, deprotect it accordingly.
-
Couple this compound to the immobilized E3 ligase ligand using a coupling agent such as HATU and a base like DIPEA in DMF.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF as described in the SPPS protocol.
-
Wash the resin thoroughly with DMF and DCM to expose the free amine of the linker.
-
-
Coupling of POI Ligand:
-
Couple the POI ligand (containing a carboxylic acid) to the free amine of the linker using a coupling agent (e.g., HATU/DIPEA in DMF).
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the PROTAC from the resin and remove any acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
-
Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility of N-Fmoc-8-aminooctanoic Acid: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of N-Fmoc-8-aminooctanoic acid in common organic solvents, providing essential guidance for its application in research and drug development. This document addresses the current landscape of available solubility data and furnishes a detailed protocol for its empirical determination.
Introduction
This compound (Fmoc-8-Ado-OH) is a widely utilized building block in solid-phase peptide synthesis (SPPS) and related chemical methodologies. Its long aliphatic chain provides a flexible spacer in peptide and protein modifications, as well as in the construction of PROTACs and other complex molecular architectures. A critical parameter for the successful application of Fmoc-8-Ado-OH is its solubility in the organic solvents used for coupling reactions and other synthetic transformations. Inadequate dissolution can lead to incomplete reactions, reduced yields, and challenging purifications.
Qualitative Solubility Profile
This compound is generally characterized as a white solid that is soluble in a range of common organic solvents, particularly polar aprotic solvents favored in peptide synthesis.[1] The presence of the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences its solubility profile compared to its unprotected parent compound, 8-aminooctanoic acid. While 8-aminooctanoic acid is zwitterionic with limited solubility in many organic solvents, the Fmoc-protected derivative exhibits enhanced solubility in less polar environments.[2]
The following table summarizes the qualitative solubility of this compound in several organic solvents based on available data sheets and general knowledge of Fmoc-protected amino acids.
| Solvent | Common Abbreviation | Polarity | Qualitative Solubility |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble[1] |
| Dichloromethane | DCM | Polar Aprotic | Soluble[1] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Expected to be Soluble |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Expected to be Soluble |
| Tetrahydrofuran | THF | Polar Aprotic | Expected to be Soluble |
| Methanol | MeOH | Polar Protic | Likely Soluble |
| Ethanol | EtOH | Polar Protic | Likely Soluble |
Note: "Expected to be Soluble" is based on the general solubility characteristics of Fmoc-protected amino acids in these solvents.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentrations, empirical determination of solubility is essential. The following protocol outlines a reliable method for quantifying the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (anhydrous, high-purity grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Several small, sealable glass vials (e.g., 2-4 mL) with PTFE-lined caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, compatible with the chosen solvent)
-
Syringes
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.
-
Record the initial mass of the compound added.
-
Pipette a known volume of the chosen solvent into the vial.
-
Seal the vial tightly.
-
Vortex the vial for 1-2 minutes to create a suspension.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered, saturated solution into a clean, pre-weighed vial.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Chromatographic or Spectroscopic Analysis (Primary Method):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent using calibrated volumetric flasks and pipettes. A significant dilution factor will likely be necessary.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Data Analysis and Calculation:
-
From Gravimetric Analysis:
-
Calculate the solubility in g/L using the formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))
-
-
From Chromatographic or Spectroscopic Analysis:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The result will be the solubility, typically expressed in mol/L (M) or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry. While quantitative data is not widely published, this guide provides researchers with a solid foundation based on qualitative observations and a detailed protocol for empirical determination. By following the outlined procedures, scientists and drug development professionals can obtain the precise solubility data required for their specific applications, ensuring the reliability and reproducibility of their synthetic endeavors.
References
N-Fmoc-8-aminooctanoic Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Fmoc-8-aminooctanoic acid, a critical building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in peptide synthesis, and its role in the construction of advanced therapeutic and diagnostic agents.
Core Chemical and Physical Properties
This compound is a widely utilized linker in solid-phase peptide synthesis (SPPS). Its eight-carbon chain provides a flexible spacer, enabling the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
| Property | Value |
| CAS Number | 126631-93-4 |
| Molecular Formula | C23H27NO4 |
| Molecular Weight | 381.47 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Storage Temperature | 2-8°C |
Applications in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a versatile linker molecule in Fmoc-based solid-phase peptide synthesis.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its sequential addition to a growing peptide chain under basic conditions, a milder alternative to Boc chemistry.[2] Its bifunctional nature, with a carboxylic acid at one end and a protected amine at the other, makes it an ideal component for introducing spacing between a peptide sequence and another molecule, such as a drug, a label, or a targeting moiety.[3]
Experimental Protocol: Incorporation of this compound in SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support resin.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N-Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HCTU, HATU, or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 30 minutes in a synthesis vessel.[1]
-
Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin and agitated. This step is repeated to ensure complete removal of the Fmoc group. The resin is then washed thoroughly with DMF and DCM.[1]
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (or this compound) is dissolved in DMF with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA). This activated solution is added to the resin and agitated for 1-2 hours at room temperature. The resin is subsequently washed with DMF and DCM.[1]
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.[1]
-
Final Fmoc Deprotection: After the final amino acid is coupled, a final deprotection step is performed.[1]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with a cleavage cocktail.[1]
Role in Advanced Therapeutics and Diagnostics
The incorporation of this compound as a linker is pivotal in the development of sophisticated biomolecules that can interact with specific biological pathways.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker, for which 8-aminooctanoic acid is a suitable candidate.[5]
The mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells.[3] They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic drug, and a linker that connects them. The 8-aminooctanoic acid chain can serve as part of this linker.
The ADC binds to the target antigen on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death.
Modulation of Signaling Pathways
Peptides and peptidomimetics synthesized using an 8-aminooctanoic acid linker can be designed to interact with specific cellular receptors and modulate their downstream signaling pathways. For example, a cyclic peptide incorporating this linker was designed to inhibit the interaction between Thrombospondin-1 (TSP1) and the CD36 receptor. This disruption effectively blocks the TGF-β/Smad3 signaling pathway, which is implicated in intestinal fibrosis.[7]
Conclusion
This compound is a fundamental tool in modern chemical biology and drug discovery. Its properties as a flexible linker enable the synthesis of a diverse range of molecules, from simple peptides to complex therapeutic constructs like PROTACs and ADCs. Understanding its chemistry and applications is essential for researchers aiming to develop next-generation diagnostics and therapeutics that can precisely target and modulate biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of N-Fmoc-8-aminooctanoic Acid as a Linker in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-8-aminooctanoic acid is a bifunctional linker molecule that has carved a significant niche in the field of chemical synthesis, particularly in the construction of complex biomolecules and therapeutic agents. Its structure, featuring an eight-carbon aliphatic chain, provides a desirable balance of flexibility and hydrophobicity.[1][2] One terminus is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS), while the other end presents a reactive carboxylic acid.[3][4] This configuration allows for its controlled and sequential incorporation into growing molecular chains.
This technical guide provides a comprehensive overview of the role of this compound as a linker, with a focus on its applications in peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). We will delve into detailed experimental protocols, present available quantitative data, and illustrate key workflows to provide a practical resource for laboratory professionals.
Core Applications and Physicochemical Impact
This compound serves as a versatile spacer arm to connect different molecular entities, such as peptides, cytotoxic drugs, or targeting ligands.[3] The length and flexibility of the eight-carbon chain can be tailored to modulate the conformational properties and pharmacokinetic profiles of the final constructs.[2] Its aliphatic nature imparts a degree of hydrophobicity, which can influence properties like cell permeability and interaction with biological membranes.[1]
In the realm of peptide synthesis , the incorporation of 8-aminooctanoic acid can control ring size in cyclic peptides, influence conformation, and enhance metabolic stability.[2] For antibody-drug conjugates (ADCs) , the linker is a critical component that influences the stability of the conjugate in circulation and the efficiency of payload release at the target site.[5][6][7] In the rapidly evolving field of PROTACs , the linker's composition and length are paramount for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for effective protein degradation.[8][]
Quantitative Data Summary
While extensive comparative studies on the coupling efficiency of this compound are not widely published, its performance is generally considered reliable with standard coupling reagents.[3] The following tables summarize available quantitative data related to this linker and its applications.
| Property | Value | Source |
| Molecular Weight | 381.47 g/mol | BroadPharm |
| Purity (Commercial) | ≥98.0% (HPLC) | Sigma-Aldrich |
| Melting Point | 118-119 °C | LookChem |
| Storage Temperature | 2-8°C | BroadPharm |
| A brief, descriptive caption directly below the generated diagram (Within 100 characters). |
Table 2: Biodistribution of a 99mTc-labeled Peptide Incorporating an 8-Aminooctanoic Acid (Aoc) Linker in Melanoma-Bearing Mice (2 hours post-injection) [2]
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.35 ± 0.08 |
| Heart | 0.21 ± 0.05 |
| Lungs | 0.69 ± 0.15 |
| Liver | 0.98 ± 0.21 |
| Spleen | 0.18 ± 0.04 |
| Kidneys | 6.78 ± 1.25 |
| Stomach | 0.15 ± 0.03 |
| Intestines | 0.45 ± 0.11 |
| Muscle | 0.19 ± 0.06 |
| Bone | 0.42 ± 0.09 |
| Melanoma Tumor | 22.3 ± 1.72 |
| A brief, descriptive caption directly below the generated diagram (Within 100 characters). |
Experimental Protocols
The following are detailed methodologies for the incorporation of this compound in solid-phase peptide synthesis. These protocols are based on established methods and can be adapted for specific research needs.[3]
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with rapid reaction times.[3]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]
-
-
Activation and Coupling:
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 2: Coupling of this compound using HBTU
This is a reliable and cost-effective method for routine coupling.[3]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the activation mixture and agitate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature.[3]
-
-
Monitoring and Washing: Follow step 4 as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes where this compound is utilized.
A brief, descriptive caption directly below the generated diagram (Within 100 characters).
A brief, descriptive caption directly below the generated diagram (Within 100 characters).
A brief, descriptive caption directly below the generated diagram (Within 100 characters).
Conclusion
This compound is a valuable and versatile tool in the synthesis of complex molecules for research and therapeutic development. Its well-defined bifunctional nature, combined with the predictable reactivity of the Fmoc protecting group, allows for its seamless integration into established synthetic workflows like SPPS. The aliphatic chain provides a flexible spacer that can be strategically employed to optimize the properties of peptides, ADCs, and PROTACs. While more extensive quantitative data comparing its performance to other linkers would be beneficial, the provided protocols offer a solid foundation for its successful application in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the strategic use of linkers like this compound will remain a key element in the design and synthesis of next-generation molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is attributed to its unique chemical properties, primarily its base-lability, which allows for a mild and orthogonal approach to peptide chain elongation.[3] This technical guide provides a comprehensive overview of the Fmoc protecting group, including its chemical properties, detailed experimental protocols for its use, and quantitative data to support the optimization of peptide synthesis strategies.
The Chemistry of the Fmoc Group: Structure and Properties
The Fmoc group consists of a planar fluorene (B118485) ring system attached to a methoxycarbonyl moiety.[2][4] This structure imparts several key properties that are advantageous for peptide synthesis:
-
Base-Lability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[2][5] This allows for the selective deprotection of the α-amino group of the growing peptide chain without affecting acid-labile side-chain protecting groups.[1]
-
Acid Stability: The Fmoc group is highly stable to acidic conditions, which is crucial for the orthogonality required in SPPS where side-chain protecting groups are often removed with strong acids like trifluoroacetic acid (TFA).[3][6]
-
UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance at approximately 300 nm, enabling real-time monitoring of the deprotection step during automated peptide synthesis.[1][2]
These properties make the Fmoc strategy a robust and versatile method for the synthesis of a wide range of peptides, including those with sensitive amino acid residues.[3]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process that involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.[7] The fundamental steps of the cycle are deprotection, washing, and coupling.
The Core SPPS Workflow
The iterative nature of Fmoc-SPPS allows for the efficient and controlled assembly of peptide chains. The general workflow is as follows:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure optimal accessibility of the reactive sites.[8]
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide using a solution of a weak base, most commonly 20% piperidine in DMF.[1]
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.[8]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[2] This cycle is repeated until the desired peptide sequence is assembled.
Key Mechanisms: Protection and Deprotection
The success of Fmoc-based SPPS hinges on the precise and efficient execution of the protection and deprotection steps.
Fmoc Protection of Amino Acids
Fmoc-protected amino acids are synthesized by reacting a free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed elimination reaction (E1cB mechanism).[9] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[10] This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene.[11] The dibenzofulvene is then trapped by the excess amine to form a stable adduct.[10]
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc deprotection and the stability of the protecting group are critical for achieving high peptide purity and yield.
| Parameter | Condition | Value | Significance |
| Fmoc Deprotection Half-life | 20% Piperidine in DMF | ~6 seconds | Demonstrates the rapid and efficient removal of the Fmoc group under standard conditions.[12] |
| Fmoc Removal Completion | 5% Piperidine in DMF | >99% after 3 minutes | Indicates that lower concentrations of piperidine can also be effective for complete deprotection.[13] |
| Fmoc Removal with 2% Piperidine | 3 minutes | 87.9% | Shows that lower concentrations require longer reaction times for complete removal.[13] |
| Fmoc-Cys Coupling Conversion | 18 hours | >99.9% | Illustrates the high efficiency of the coupling reaction following Fmoc deprotection.[14] |
| Fmoc Stability | Acidic Conditions (TFA) | Highly Stable | A key feature enabling orthogonality with acid-labile side-chain protecting groups.[6] |
Experimental Protocols
Detailed and optimized protocols are essential for successful Fmoc-based SPPS.
Protocol for Fmoc Protection of an Amino Acid
This protocol describes a general procedure for the N-Fmoc protection of an amino acid using Fmoc-OSu.
Materials:
-
Amino acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
10% aqueous citric acid
Procedure:
-
Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2-3 with 10% aqueous citric acid to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol for a Manual Fmoc-SPPS Cycle
This protocol outlines the steps for a single cycle of amino acid addition in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) piperidine in DMF
-
DMF
-
Dichloromethane (DCM)
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it in DMF with the coupling reagents and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
-
The resin is now ready for the next deprotection cycle or for final cleavage if the synthesis is complete.
-
Protocol for Cleavage and Global Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The Fmoc protecting group has become an indispensable tool in the field of peptide synthesis. Its unique combination of base-lability and acid-stability provides the necessary orthogonality for the efficient and reliable synthesis of complex peptides.[1] A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, enables researchers and drug development professionals to harness the full potential of Fmoc chemistry for the advancement of science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 5. genscript.com [genscript.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. connectsci.au [connectsci.au]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
N-Fmoc-8-aminooctanoic Acid: A Versatile Linker in Modern Biotechnology and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-8-aminooctanoic acid is a bifunctional molecule that has emerged as a critical building block in the fields of biotechnology and pharmaceutical sciences. Comprising an eight-carbon aliphatic chain, it is functionalized with a carboxylic acid at one terminus and a 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine at the other. This unique structure imparts a desirable combination of flexibility and lipophilicity, making it an ideal linker for a variety of applications, including solid-phase peptide synthesis (SPPS), the development of peptide-drug conjugates (PDCs), Proteolysis Targeting Chimeras (PROTACs), and the surface modification of biomaterials. The Fmoc protecting group is base-labile, allowing for selective deprotection under mild conditions, a cornerstone of modern peptide chemistry.[1][2][3] This guide provides a comprehensive overview of the applications, experimental protocols, and physicochemical properties of this compound.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its utility as a linker. The eight-carbon chain provides a significant degree of spatial separation between conjugated moieties, which can be crucial for maintaining the biological activity of each component.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₄ | [5] |
| Molecular Weight | 381.465 g/mol | [5] |
| Appearance | White solid | [1][2] |
| Solubility | Soluble in DMF, DCM | [2] |
| Storage Conditions | 2-8°C, protected from light and moisture | [1][6] |
| Boiling Point | 597.7 ± 33.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 315.3 ± 25.4 °C | [5] |
Core Applications in Biotechnology
Linker in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a linker or spacer in SPPS. Its incorporation into a peptide sequence can modulate the conformational properties and pharmacokinetic profile of the final peptide. The flexible aliphatic chain can influence ring size in cyclic peptides and enhance overall lipophilicity, which may improve cell permeability.[4]
Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)
In the realm of targeted drug delivery, this compound serves as a linker to connect a targeting peptide or antibody to a cytotoxic payload.[7][8] The linker's stability in circulation and its cleavage characteristics at the target site are critical for the efficacy and safety of the conjugate. The length of the 8-aminooctanoic acid chain can be tailored to optimize the drug-to-antibody ratio (DAR) and the release of the active drug.[9][10]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase.[11][12] this compound is frequently employed as a component of the linker that connects the target-binding ligand to the E3 ligase-binding moiety. The length and composition of this linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[13][14]
Surface Modification of Biomaterials
The surface properties of biomaterials play a pivotal role in their interaction with biological systems. This compound can be used to functionalize the surface of biomaterials, thereby improving their biocompatibility and providing sites for the attachment of bioactive molecules.
Experimental Protocols
Detailed methodologies for the incorporation of this compound are crucial for successful synthesis. Below are protocols for its use in manual solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear peptide on a solid support using Fmoc chemistry, incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
N-Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU, HBTU, or DIC/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[15][16]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard amino acids and this compound):
-
In a separate vessel, dissolve the Fmoc-protected amino acid or this compound (3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[17]
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[17]
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature. For this compound, a coupling time of 30-60 minutes with HATU is often sufficient.[17]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).[16]
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[18]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Protocol 2: Purification and Characterization
Materials:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Solvents: Acetonitrile (ACN) and water with 0.1% TFA
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).[4]
-
Collect fractions containing the desired peptide.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Determine the molecular weight of the purified peptide using mass spectrometry to confirm the incorporation of the 8-aminooctanoic acid linker.[4]
-
Peptide concentration can be determined by UV absorbance at 280 nm if aromatic residues are present, or by a colorimetric assay such as the BCA assay.[4][20]
-
Visualizing Workflows and Structures
To better illustrate the role of this compound, the following diagrams, generated using the DOT language, depict key processes.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound [chembk.com]
- 3. This compound | 126631-93-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-8-Aoc-OH | CAS#:126631-93-4 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. itqb.unl.pt [itqb.unl.pt]
Introduction to solid-phase peptide synthesis (SPPS) with Fmoc chemistry
An In-Depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient chemical synthesis of peptides.[1][2][3] The development of SPPS by Bruce Merrifield, which earned him the Nobel Prize, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[4][5] This approach simplifies the purification process, as reagents and byproducts can be easily washed away while the peptide remains attached to the solid phase.[2][5]
Among the different SPPS strategies, the Fluorenylmethyloxycarbonyl (Fmoc) chemistry is the most widely used methodology in both academic research and industrial manufacturing.[3][6][7] This is largely due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, an orthogonal protection scheme that allows for milder reaction conditions compared to the harsher acid treatments required in Boc-chemistry.[3][8][9] This guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for performing Fmoc-SPPS.
Core Principles of Fmoc-SPPS
Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain attached to a solid support.[6][7] The fundamental principle lies in the use of the Fmoc group to temporarily protect the α-amino group of the incoming amino acid.[1][10] The side chains of amino acids with reactive functionalities are protected by acid-labile groups, which remain intact until the final cleavage step.[8][9]
The synthesis cycle consists of three main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine.
-
Amino Acid Coupling: The activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the free amine on the peptide chain, forming a new peptide bond.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[6]
Key Components of Fmoc-SPPS
-
Solid Support (Resin): The synthesis is carried out on an insoluble polymeric support, typically polystyrene beads. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[1][11] Common resins include Wang resin for C-terminal acids and Rink Amide resin for C-terminal amides.[1][11] The resin must swell in the reaction solvent to ensure the accessibility of reactive sites.[6][11]
-
Linkers: A linker is a chemical moiety that connects the first amino acid to the resin. The linker's chemistry determines the conditions required for the final cleavage of the peptide from the support.[12][13]
-
Protecting Groups:
-
Nα-Fmoc Group: This base-labile group protects the N-terminus of the amino acid during the coupling reaction and is removed at the beginning of each cycle.[1][10]
-
Side-Chain Protecting Groups: These are typically acid-labile groups (e.g., tBu, Boc, Trt) that protect reactive side chains of amino acids throughout the synthesis and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[8][9]
-
The Fmoc-SPPS Workflow
The entire process of Fmoc-SPPS can be visualized as a series of cyclical operations, starting with the loading of the first amino acid onto the resin and culminating in the cleavage and purification of the final peptide.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. biomatik.com [biomatik.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. genscript.com [genscript.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. bachem.com [bachem.com]
- 13. youtube.com [youtube.com]
N-Fmoc-8-aminooctanoic Acid: A Core Component in PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the protein of interest (POI) ligand to the E3 ligase ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, alkyl chains have emerged as a versatile and widely employed option. This technical guide focuses on N-Fmoc-8-aminooctanoic acid, a key building block for constructing 8-carbon alkyl linkers in PROTACs, providing a comprehensive overview of its properties, synthesis, and application in PROTAC development, along with detailed experimental protocols.
The Role of this compound in PROTAC Linker Design
This compound serves as a bifunctional linker precursor. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for selective deprotection and subsequent conjugation to either the POI ligand or the E3 ligase ligand. The carboxylic acid moiety provides a reactive handle for amide bond formation with the other binding partner. The 8-carbon alkyl chain offers a balance of flexibility and defined length, which is crucial for the optimal formation of the ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.
The length of the alkyl linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the POI and E3 ligase into close proximity for efficient ubiquitin transfer. The 8-carbon chain of this compound provides a specific length that has been successfully utilized in the development of potent PROTACs.
Physicochemical Properties
The physicochemical properties of the linker contribute significantly to the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.
Table 1: Physicochemical Properties of this compound and Related PROTAC Components
| Property | This compound | General Properties of Alkyl Linker PROTACs |
| Molecular Formula | C23H27NO4[1] | Variable, but generally higher molecular weight (>800 Da)[2] |
| Molecular Weight | 381.47 g/mol [1][3] | Often fall into the "beyond Rule of Five" (bRo5) chemical space[4] |
| Appearance | White solid[5] | Typically solids |
| Solubility | Soluble in organic solvents such as DMF and DCM[5] | Generally have low aqueous solubility but can be improved with polar modifications. Hydrophobic linkers can enhance cell permeability.[6] |
| Melting Point | 118-119 °C[1] | Variable |
| Storage Temperature | 2-8°C[1] | Typically stored at low temperatures, often -20°C for long-term stability. |
| Key Structural Features | Fmoc-protected amine, carboxylic acid, 8-carbon alkyl chain[7] | Flexible due to the alkyl chain, which can adopt multiple conformations. This flexibility can be advantageous for ternary complex formation but may also come with an entropic penalty.[8][9] The hydrophobicity of the alkyl chain can impact solubility and cell uptake.[6] |
Quantitative Data on PROTACs with an 8-Carbon Alkyl Linker
The following table summarizes the degradation performance of a notable PROTAC, GP262, which incorporates a C8 alkyl linker to dually target PI3K and mTOR.
Table 2: Degradation Performance of GP262 in MDA-MB-231 cells
| Target Protein | DC50 (nM) | Dmax (%) | Reference |
| p110α (PI3K) | 227.4 | 71.3 | [5] |
| p110γ (PI3K) | 42.23 | 88.6 | [5] |
| mTOR | 45.4 | 74.9 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for key experiments to evaluate its biological activity.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC by sequentially coupling the E3 ligase ligand, the this compound linker, and the POI ligand. This example assumes the use of a pomalidomide-based CRBN ligand and a hypothetical POI ligand with a free amine.
Materials:
-
Pomalidomide
-
This compound
-
POI ligand with a free amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
RP-HPLC for purification
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Coupling of Pomalidomide and this compound:
-
Dissolve this compound (1.2 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add Pomalidomide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-protected pomalidomide-linker.
-
Step 2: Fmoc Deprotection
-
Removal of the Fmoc group:
-
Dissolve the Fmoc-protected pomalidomide-linker from Step 1 in a 20% solution of piperidine in DMF.[10][11]
-
Stir the mixture at room temperature for 30 minutes.[11]
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.
-
The resulting crude product containing the free amine can be used in the next step without further purification.
-
Step 3: Coupling of POI Ligand
-
Amide bond formation with the POI ligand:
-
Dissolve the deprotected pomalidomide-linker from Step 2 and the POI ligand (containing a carboxylic acid, 1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by RP-HPLC.
-
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[1][12]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples.[1]
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[1]
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the extent of protein degradation.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase complex (e.g., CRL4-CRBN)
-
Purified POI
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC stock solution in DMSO
-
SDS-PAGE gels
-
Western blot reagents (as in Protocol 2)
-
Primary antibody against the POI
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing E1, E2, E3 ligase, POI, ubiquitin, and ATP in 1X ubiquitination buffer.
-
Add the PROTAC at the desired concentration. Include a vehicle control (DMSO).
-
Set up control reactions, such as omitting E1, E3, or the PROTAC, to confirm dependency.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples.
-
Separate the reaction products by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the POI.
-
A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.
-
Visualizations: Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound | 126631-93-4 [chemicalbook.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Integration of N-Fmoc-8-aminooctanoic Acid in Antibody-Drug Conjugate Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the stability, efficacy, and overall therapeutic index of the ADC. This technical guide delves into the use of N-Fmoc-8-aminooctanoic acid, a hydrophobic alkyl linker, in the intricate landscape of ADC research and development. While direct, comprehensive studies on ADCs featuring this specific linker are not extensively published, this guide will provide a detailed framework for its application, drawing upon established principles of ADC synthesis, characterization, and the known properties of alkyl linkers.
This compound: A Profile
This compound is a bifunctional linker characterized by an eight-carbon alkyl chain, providing a defined spatial separation between the antibody and the cytotoxic payload. The terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the carboxylic acid at the other end allow for sequential, controlled conjugation reactions.
Key Physicochemical Properties:
| Property | Value | Implication in ADCs |
| Molecular Formula | C23H27NO4 | - |
| Molecular Weight | 381.46 g/mol | Contributes to the overall mass of the drug-linker construct. |
| Structure | Fmoc-NH-(CH2)7-COOH | Provides a flexible, non-cleavable alkyl chain. |
| Hydrophobicity | High | Can influence ADC aggregation, drug-to-antibody ratio (DAR), and pharmacokinetic properties.[1][2] |
The hydrophobicity of the C8 alkyl chain is a critical consideration. While it can facilitate passage through cell membranes, it may also promote aggregation of the ADC, potentially leading to faster clearance from circulation and reduced efficacy.[1][2] Careful optimization of the drug-to-antibody ratio (DAR) is therefore crucial when employing hydrophobic linkers.[1]
Synthesis of a Drug-Linker Construct with this compound
The synthesis of a drug-linker moiety using this compound typically involves a multi-step process, often utilizing solid-phase peptide synthesis (SPPS) for a controlled and efficient workflow. This section outlines a general protocol for attaching a payload to the linker.
Experimental Protocol: Payload Conjugation to this compound
This protocol details the synthesis of a hypothetical drug-linker where a payload containing a primary amine is coupled to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of Auristatin or Maytansine)
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Solid-phase synthesis resin (e.g., 2-Chlorotrityl chloride resin)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
-
Ether (cold, for precipitation)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Resin Loading: The carboxylic acid of this compound is first attached to a solid support resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the amine terminus of the linker using a 20% piperidine solution in DMF.
-
Payload Coupling: The amine-containing cytotoxic payload is then coupled to the newly exposed amine of the linker using a suitable coupling agent.
-
Cleavage from Resin: The drug-linker construct is cleaved from the solid support using a cleavage cocktail.
-
Purification: The crude drug-linker is purified using preparative HPLC.
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Synthesis of a drug-linker construct.
Antibody-Drug Conjugate (ADC) Preparation and Characterization
Once the drug-linker construct is synthesized and purified, the next crucial step is its conjugation to the monoclonal antibody.
Experimental Protocol: ADC Conjugation
This protocol outlines a typical procedure for conjugating a drug-linker (with an activated carboxylic acid) to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Drug-linker with an activated ester (e.g., NHS ester)
-
Organic co-solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) column for purification
-
Hydrophobic Interaction Chromatography (HIC) system for DAR determination
-
Mass Spectrometer for intact mass analysis
Procedure:
-
Drug-Linker Activation: The carboxylic acid of the drug-linker is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Conjugation Reaction: The activated drug-linker is added to the antibody solution. The reaction is typically performed at a controlled pH and temperature.
-
Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterization: The purified ADC is thoroughly characterized to determine key quality attributes.
General workflow for ADC preparation and characterization.
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
| Parameter | Analytical Technique(s) | Typical Expected Outcome for a Hydrophobic Linker |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[3] | A heterogeneous mixture of species with different DARs (e.g., 0, 2, 4, 6, 8 for cysteine conjugation). Higher hydrophobicity may limit achievable average DAR.[1] |
| Aggregation | Size-Exclusion Chromatography (SEC) | Increased potential for aggregation compared to ADCs with hydrophilic linkers, especially at higher DARs. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | Potent and target-specific cell killing. |
| In Vivo Efficacy | Xenograft tumor models | Dose-dependent tumor growth inhibition. |
| Stability | Immunoassays, LC-MS | Assessment of drug-linker stability in plasma. |
Impact of the 8-Aminooctanoic Acid Linker on ADC Properties
The choice of a linker has profound implications for the overall performance of an ADC. The hydrophobic nature of the 8-aminooctanoic acid linker is a key determinant of its impact.
Drug-to-Antibody Ratio (DAR) and Aggregation
Hydrophobic payloads and linkers can induce aggregation of ADCs, which can lead to rapid clearance from the bloodstream and reduced therapeutic efficacy.[1][2] Therefore, when using a C8 alkyl linker, it is often necessary to limit the average DAR to a lower value (e.g., 2-4) to maintain solubility and a favorable pharmacokinetic profile.[1]
In Vitro and In Vivo Performance
The efficacy of an ADC is a balance between its stability in circulation and its ability to release the cytotoxic payload upon internalization into target cancer cells. As an alkyl chain, the 8-aminooctanoic acid linker is non-cleavable. The release of the payload relies on the complete degradation of the antibody backbone within the lysosome of the cancer cell. This mechanism can provide greater plasma stability and a more favorable safety profile by minimizing premature drug release. However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a "bystander effect" (the killing of neighboring antigen-negative tumor cells).
Signaling Pathway of ADC Action
The general mechanism of action for an ADC involves several key steps, from binding to the target cell to the induction of apoptosis.
Simplified signaling pathway of ADC-induced apoptosis.
Conclusion
This compound offers a straightforward, non-cleavable linker option for the development of antibody-drug conjugates. Its defined length and bifunctional nature allow for controlled synthesis of drug-linker constructs. However, its inherent hydrophobicity presents a significant challenge that must be carefully managed. Researchers and drug developers must consider the trade-offs between linker hydrophobicity, drug-to-antibody ratio, ADC stability, and the desired mechanism of action. While hydrophilic linkers are often favored to mitigate aggregation and improve pharmacokinetics, the exploration of hydrophobic linkers like 8-aminooctanoic acid, particularly in the context of site-specific conjugation technologies, may yet yield ADCs with unique and advantageous therapeutic properties. Further research into ADCs specifically utilizing this linker is warranted to fully elucidate its potential in the ever-evolving field of targeted cancer therapy.
References
An In-depth Technical Guide to N-Fmoc-8-aminooctanoic Acid as a Spacer in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental principles and applications of N-Fmoc-8-aminooctanoic acid as a versatile spacer molecule. It details its physicochemical properties, its role in enhancing the performance of complex biomolecules, and standardized protocols for its implementation in a laboratory setting.
Core Principles of this compound
This compound is a bifunctional molecule widely used in chemical biology and drug development.[1] It consists of an eight-carbon linear alkyl chain, which provides a defined spatial separation between two molecular entities.[1] One end of the chain is a carboxylic acid, and the other is an amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This Fmoc group is stable in acidic conditions but can be readily removed with a base, such as piperidine (B6355638), making it highly compatible with standard solid-phase peptide synthesis (SPPS) methodologies.[4][5]
The primary function of 8-aminooctanoic acid is to act as a flexible spacer or linker.[1][6] The eight-carbon chain offers significant rotational freedom, which allows the conjugated molecules to adopt various conformations.[7] This flexibility is crucial for overcoming steric hindrance and facilitating optimal interactions between the linked moieties, such as an antibody and a drug or a target protein and an E3 ligase.[7]
Physicochemical Properties:
The octanoic acid backbone is inherently hydrophobic due to its long alkyl chain.[7] This property can be strategically leveraged to modulate the characteristics of the final conjugate, such as its interaction with cell membranes and overall solubility.[7][] In some applications, this hydrophobicity can enhance cell permeability, a desirable trait for intracellular drug delivery.[]
| Property | Value | Reference |
| Molecular Formula | C23H27NO4 | [2][9][10] |
| Molecular Weight | 381.47 g/mol | [9] |
| Appearance | White solid/powder | [10][11] |
| Solubility | Soluble in organic solvents like DMF and DCM | [10] |
| Storage Temperature | 2-8°C | [11] |
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Solid-Phase Peptide Synthesis (SPPS): It is a fundamental building block in SPPS for creating peptides with specific spatial arrangements.[6][12] It can be incorporated into a peptide sequence to introduce a flexible hinge or to serve as an attachment point for labels, drugs, or other molecules.[6]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and stability.[13][14][15][16] 8-Aminooctanoic acid can be used as a component of this linker to ensure the drug is sterically free to interact with its target upon release inside a cancer cell.[1] The linker's design, including its length and hydrophobicity, directly impacts the ADC's stability in circulation and the efficiency of payload release.[14][15][17]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[7][18] The linker connecting the target-binding and E3-binding ligands is crucial for the formation of a stable and productive ternary complex.[7][19] Alkyl chains like 8-aminooctanoic acid are frequently used as PROTAC linkers, where their flexibility and length are optimized to achieve potent and selective protein degradation.[18][20] Replacing more hydrophilic PEG linkers with alkyl chains can reduce the number of hydrogen-bond acceptors and the polar surface area, which may improve membrane permeability.[]
-
Cyclic Peptides: The incorporation of 8-aminooctanoic acid into peptide sequences is a strategy to control the ring size, conformation, and lipophilicity of cyclic peptides.[6] These modifications can enhance biological activity, cell permeability, and metabolic stability.[6]
Experimental Protocols
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using standard Fmoc chemistry.[6]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
-
Base (e.g., DIPEA or Collidine)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.[6]
-
Drain the solution, add a fresh aliquot of 20% piperidine in DMF, and shake for an additional 15 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[6]
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 equivalents) in a minimal amount of DMF.[12]
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[6][12]
-
Add the activated solution to the resin.[12]
-
Shake the reaction mixture for 1-2 hours at room temperature.[6]
-
-
Monitoring and Washing:
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.[6]
Comparison of Common Coupling Reagents:
The choice of coupling reagent is critical for achieving high efficiency. For a non-sterically hindered linker like this compound, several standard reagents are effective.[12]
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU / DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[12] | Potential for side reactions if not used correctly.[12] |
| Uronium/Aminium Salts | HBTU / HOBt / DIPEA | High | A widely used and reliable coupling reagent.[12] | Slower than HATU.[12] |
| Carbodiimide Method | DIC / HOBt | Moderate | Cost-effective; low risk of racemization.[12] | Slower reaction times; formation of insoluble DCU byproduct with DCC.[12] |
Visualizations: Workflows and Structures
The following diagrams illustrate the key concepts described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 126631-93-4 | BroadPharm [broadpharm.com]
- 3. This compound | 126631-93-4 [chemicalbook.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Fmoc-8-Aoc-OH | CAS#:126631-93-4 | Chemsrc [chemsrc.com]
- 10. chembk.com [chembk.com]
- 11. chemwhat.com [chemwhat.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purepeg.com [purepeg.com]
- 17. researchgate.net [researchgate.net]
- 18. precisepeg.com [precisepeg.com]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
N-Fmoc-8-aminooctanoic Acid: A Technical Guide to its Application in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Fmoc-8-aminooctanoic acid has emerged as a critical building block in modern peptide chemistry and drug development. Its utility as a flexible, bifunctional linker has significantly impacted the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth exploration of the historical context of its development within the framework of solid-phase peptide synthesis (SPPS), detailed experimental protocols for its application, and a summary of relevant quantitative data. Furthermore, this document includes graphical representations of key workflows and molecular concepts to facilitate a comprehensive understanding of its role in advancing therapeutic modalities.
Historical Context: The Convergence of Solid-Phase Synthesis and Orthogonal Protection
The development and application of this compound are intrinsically linked to two transformative innovations in chemical synthesis: solid-phase peptide synthesis (SPPS) and the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The Dawn of Solid-Phase Peptide Synthesis
Prior to the 1960s, the synthesis of peptides was a laborious and inefficient process conducted in solution. This changed dramatically with the pioneering work of R. Bruce Merrifield, who introduced the concept of Solid-Phase Peptide Synthesis (SPPS) in 1963.[1] Merrifield's revolutionary approach involved anchoring the C-terminal amino acid of a peptide to an insoluble polymer resin.[1][2] This immobilization allowed for the use of excess reagents to drive reactions to completion, with byproducts and excess reagents being easily removed by simple filtration and washing steps.[3] This innovation drastically simplified the purification process and paved the way for the automation of peptide synthesis, earning Merrifield the Nobel Prize in Chemistry in 1984.[1][4] The initial SPPS strategies predominantly utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of the amino acids.[5] However, the repetitive acid treatments required for Boc removal could lead to the degradation of sensitive peptide sequences.[6]
The Advent of the Fmoc Protecting Group
A significant advancement in SPPS came in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2] The Fmoc group is stable to acidic conditions but can be readily cleaved by mild bases, such as piperidine (B6355638).[7][8] This base-lability offered an "orthogonal" protection strategy to the acid-labile side-chain protecting groups, providing milder reaction conditions and expanding the repertoire of peptides that could be synthesized, including those with post-translational modifications.[5][6] The Fmoc/tBu strategy, utilizing Fmoc for α-amino protection and tert-butyl-based groups for side-chain protection, was further developed in the late 1970s and has since become the dominant method in SPPS.[2]
Emergence of this compound
Within this evolving landscape of peptide synthesis, the need for specialized building blocks to introduce spacers or linkers became apparent. This compound emerged as a valuable tool for this purpose. While a singular "discovery" paper for this compound is not prominent in the literature, its development was a logical and practical extension of the established Fmoc chemistry. Scientists could readily synthesize this reagent by protecting the amino group of 8-aminooctanoic acid with the Fmoc group. This provided a bifunctional molecule with a terminal carboxylic acid for coupling to a free amine on the solid support or a peptide chain, and an Fmoc-protected amine at the other end of an eight-carbon aliphatic chain, ready for subsequent deprotection and elongation. Its application has become particularly important in the design of cyclic peptides, where it acts as a flexible linker, and in the construction of more complex therapeutic entities like ADCs and PROTACs, where it serves as a spacer to connect the different functional moieties.[2][3][5]
Experimental Protocols and Data
The incorporation of this compound into a peptide sequence via SPPS follows the standard cycle of deprotection, activation, and coupling. Below are detailed protocols for its use in the synthesis of linear and cyclic peptides.
Solid-Phase Synthesis of a Linear Peptide Incorporating this compound
This protocol outlines the manual synthesis of a linear peptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU, HBTU/HOBt, or DIC/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a synthesis vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid/Linker Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid or this compound (3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[3]
-
Add DIPEA (6 equivalents) to the mixture and allow for pre-activation for 1-2 minutes.[2][3]
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Monitor the reaction completion using a qualitative method such as the Kaiser test.[3]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).[2]
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.[2]
-
On-Resin Cyclization using 8-Aminooctanoic Acid as a Linker
Procedure:
-
Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) following the protocol in section 2.1, incorporating this compound at the desired position.
-
After the assembly of the linear peptide, perform selective deprotection of side-chain protecting groups at the N and C-termini if necessary, while the peptide remains attached to the resin.
-
On-Resin Cyclization:
-
Swell the resin-bound peptide in DMF.
-
Add a cyclization reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization progress using the Kaiser test.[2]
-
-
Washing: Wash the resin with DMF and DCM.[2]
-
Cleavage: Cleave the cyclic peptide from the resin as described in step 7 of Protocol 2.1.[2]
Quantitative Data
The following table summarizes the biodistribution of a cyclic peptide containing 8-aminooctanoic acid in mice bearing melanoma tumors.
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.35 ± 0.08 |
| Heart | 0.21 ± 0.05 |
| Lungs | 0.69 ± 0.15 |
| Liver | 0.98 ± 0.21 |
| Spleen | 0.18 ± 0.04 |
| Kidneys | 6.78 ± 1.25 |
| Stomach | 0.15 ± 0.03 |
| Intestines | 0.45 ± 0.11 |
| Muscle | 0.19 ± 0.06 |
| Bone | 0.42 ± 0.09 |
| Melanoma Tumor | 22.3 ± 1.72 |
Table 1: Biodistribution of a cyclic peptide incorporating 8-aminooctanoic acid. Data presented as mean ± standard deviation.[2]
The choice of coupling reagent is critical for achieving high efficiency in SPPS. The following table summarizes the general performance characteristics of commonly used reagents for coupling this compound.
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[3] | Potential for guanidinylation of the N-terminus.[3] |
| HBTU/HOBt | DIPEA | High | Widely used, reliable, and cost-effective. | Can cause racemization, especially with sensitive amino acids. |
| Carbodiimide Method | ||||
| DIC/HOBt | HOBt | Moderate | Cost-effective; low risk of racemization when used with HOBt.[3] | Slower reaction times compared to uronium salts. |
Table 2: Comparative performance of common coupling reagents for this compound.
Visualizing Workflows and Applications
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the structural role of this compound in complex molecules.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Structural role of 8-aminooctanoic acid as a linker in a PROTAC molecule.
Caption: Use of 8-aminooctanoic acid within the linker of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound stands as a testament to the ingenuity of chemical synthesis, born from the foundational principles of SPPS and Fmoc chemistry. Its role as a versatile linker has empowered researchers and drug developers to construct increasingly complex and targeted therapeutic agents. The detailed protocols and data presented herein provide a solid foundation for the effective utilization of this valuable building block. As the fields of peptide therapeutics, ADCs, and PROTACs continue to expand, the strategic application of this compound is poised to remain a cornerstone of innovation, enabling the development of next-generation medicines with enhanced efficacy and specificity.
References
- 1. Fmoc-8-amino-3,6-dioxaoctanoic acid | PROTAC Linker | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 126631-93-4 [chemicalbook.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Aminooctanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Unveiling the Hydrophobic Character of N-Fmoc-8-aminooctanoic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the hydrophobicity of N-Fmoc-8-aminooctanoic acid, a key building block in contemporary drug development and peptide synthesis. Tailored for researchers, scientists, and drug development professionals, this document outlines the physicochemical properties, experimental protocols for hydrophobicity determination, and the broader applications of this versatile molecule.
Executive Summary
This compound is an N-terminally protected amino acid derivative widely utilized as a flexible, hydrophobic spacer and linker in the synthesis of peptides and complex drug conjugates, including Proteolysis Targeting Chimeras (PROTACs).[][] Its distinct lipophilic character, conferred by the fluorenylmethoxycarbonyl (Fmoc) protecting group and the eight-carbon aliphatic chain, is a critical determinant of its behavior in both synthetic and biological systems. Understanding and quantifying this hydrophobicity is paramount for predicting its solubility, designing efficient purification strategies, and modulating the pharmacokinetic properties of the final drug product. This guide presents key quantitative data, detailed experimental methodologies for assessing hydrophobicity, and a discussion of its role in advanced drug design.
Quantitative Physicochemical Data
The hydrophobicity of a molecule can be quantified through various parameters, most notably the partition coefficient (LogP). The following table summarizes the key physicochemical properties of this compound related to its hydrophobic nature.
| Property | Value | Source |
| Molecular Formula | C23H27NO4 | [3] |
| Molecular Weight | 381.46 g/mol | [3] |
| LogP | 5.34120 | [] |
| XLogP3 | 4.7 | [] |
| Melting Point | 118-119 °C | [3] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).[3] Insoluble in DMSO.[4] | [3][4] |
| Appearance | White solid/powder | [3] |
Experimental Protocols for Hydrophobicity Determination
Accurate determination of the hydrophobicity of this compound is crucial for its effective application. The following are detailed protocols for two standard experimental methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for determining a hydrophobicity index and the Shake-Flask method for assessing aqueous solubility.
Protocol: Determination of Hydrophobicity Index by Reversed-Phase HPLC
Reversed-phase HPLC is a powerful technique for quantifying the hydrophobicity of compounds. The retention time on a nonpolar stationary phase is directly related to the compound's lipophilicity.
Objective: To determine the retention time of this compound on a C18 column as an index of its hydrophobicity.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Detect the compound by UV absorbance at 265 nm and 301 nm (characteristic of the Fmoc group).
-
Record the retention time of the major peak corresponding to this compound.
-
Data Interpretation: A longer retention time indicates greater hydrophobicity. This retention time can be compared to those of known compounds to establish a relative hydrophobicity index.
Protocol: Aqueous Solubility Determination by the Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the solubility of a compound in a particular solvent system.
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) (for stock solution)
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of this compound in DMSO.[5]
-
-
Incubation:
-
In a series of microcentrifuge tubes, add a small volume (e.g., 10 µL) of the DMSO stock solution to a larger volume (e.g., 490 µL) of PBS to achieve a target concentration.[5] Prepare several dilutions.
-
Incubate the tubes in a thermomixer at a constant temperature (e.g., 25°C) with vigorous shaking (e.g., 850 rpm) for a defined period (e.g., 2 to 24 hours) to allow the system to reach equilibrium.[5][6]
-
-
Phase Separation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve should be prepared for accurate quantification.
-
Data Interpretation: The measured concentration in the supernatant represents the aqueous solubility of this compound under the specified conditions.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for RP-HPLC analysis and the shake-flask solubility assay.
Role in Drug Development and Signaling Pathways
This compound serves as a crucial linker in the development of sophisticated therapeutic modalities. Its bifunctional nature, with a protected amine and a carboxylic acid, allows for its incorporation into peptide chains or conjugation to other molecules.[] The hydrophobic eight-carbon chain provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of each component.[7] This is particularly relevant in the design of PROTACs, where the linker length and flexibility are key determinants of ternary complex formation and subsequent target protein degradation.
Signaling Pathways: Currently, there is no scientific literature to suggest that this compound itself is a direct participant or modulator of specific cellular signaling pathways. Its role is primarily structural, acting as a building block or linker in larger molecules. The biological activity of conjugates containing this linker is determined by the other components of the molecule, such as the warhead that binds to the target protein and the ligand for the E3 ligase in the case of PROTACs. While amino acids, in general, are known to be involved in signaling cascades like the mTOR pathway, the Fmoc-protected form of 8-aminooctanoic acid is not recognized as a signaling molecule.
Conclusion
This compound is a molecule of significant interest in drug development, largely owing to its well-defined hydrophobic character. This guide has provided quantitative data and detailed experimental protocols to enable researchers to accurately assess its hydrophobicity. The absence of direct involvement in cellular signaling pathways underscores its primary utility as a structural component in the rational design of novel therapeutics. A thorough understanding of its physicochemical properties is essential for harnessing its full potential in the creation of next-generation medicines.
References
Methodological & Application
Synthesis of N-Fmoc-8-aminooctanoic Acid: An Essential Linker for Bioconjugation and Drug Development
For Immediate Release
In the landscape of advanced biochemical research and pharmaceutical development, the strategic use of linker molecules is paramount for the successful construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). N-Fmoc-8-aminooctanoic acid serves as a critical, flexible spacer, enabling the precise connection of different molecular entities. This application note provides a detailed protocol for the synthesis of this compound in a research laboratory setting, offering a reliable method for producing this key building block with high purity and yield.
Introduction
N-(9-Fluorenylmethoxycarbonyl)-8-aminooctanoic acid (this compound) is an alkanoic acid derivative featuring a terminal carboxylic acid and an amine group protected by the base-labile Fmoc group.[1] This bifunctional nature makes it an ideal linker for solid-phase peptide synthesis (SPPS) and for conjugating molecules where a defined spatial separation is required. The Fmoc protecting group ensures compatibility with standard SPPS protocols, allowing for selective deprotection and subsequent elaboration of the amino terminus.[2][3] The synthesis of this compound from 8-aminooctanoic acid is a fundamental procedure for laboratories engaged in peptide chemistry and the development of targeted therapeutics.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₄ |
| Molecular Weight | 381.46 g/mol |
| Appearance | White powder |
| Melting Point | 118-119 °C |
| Solubility | Soluble in organic solvents such as DMF and DCM.[1] |
| Storage Temperature | 2-8°C |
| Purity (Typical) | ≥97% |
| Reported Yield | ~85%[4] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the Fmoc protection of 8-aminooctanoic acid using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[5]
Materials:
-
8-Aminooctanoic acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 8-aminooctanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of 1,4-dioxane and aqueous sodium bicarbonate.[6]
-
Addition of Fmoc-OSu: To the stirred solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (approximately 1.05 to 1.2 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.[4]
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 using 1M HCl. This will precipitate the this compound.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound as a white solid.[6]
-
-
Characterization: Confirm the identity and purity of the synthesized product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described provides a straightforward and effective method for the laboratory-scale synthesis of this compound. The availability of this key linker is essential for researchers and scientists in the fields of peptide synthesis, medicinal chemistry, and drug development, enabling the construction of innovative and complex molecular architectures. Adherence to this protocol will facilitate the reliable production of high-purity this compound for a wide range of research applications.
References
Application Notes and Protocols for the Characterization of N-Fmoc-8-aminooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-8-aminooctanoic acid is a widely utilized building block in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It functions as a long, flexible, and hydrophilic linker, connecting a targeting ligand to a payload or an E3 ligase binder. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine is crucial for its application in stepwise synthesis, as it can be selectively removed under basic conditions.[2]
Given its critical role in the synthesis of complex molecules, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides detailed application notes and protocols for the most common analytical techniques used to characterize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, storage, and method development.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₄ | [3] |
| Molecular Weight | 381.46 g/mol | [3] |
| Appearance | White crystalline powder | [3][4] |
| Melting Point | 118-119 °C | [1][3] |
| Solubility | Soluble in organic solvents like DMF, DCM, and NMP.[3][5] | [3][5] |
| Storage Temperature | 2-8°C (solid); -20°C to -80°C (stock solutions) | [1][5] |
| CAS Number | 126631-93-4 | [3] |
Analytical Characterization Workflow
A typical workflow for the comprehensive analysis of a new or existing batch of this compound involves multiple orthogonal techniques to ensure quality.
Caption: Standard analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound. The technique separates the main compound from any synthesis-related impurities, such as byproducts from the Fmoc protection step or starting materials. Monitoring purity by HPLC is critical as impurities can lead to the formation of deletion sequences or capped byproducts during peptide synthesis.[5][6]
Experimental Protocol: Purity Assessment
-
System: An HPLC system equipped with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of approximately 1 mg/mL.[5]
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm (for the Fmoc group) |
| Injection Volume | 10 µL |
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of this compound by the total peak area of all components. A purity level of ≥98% is common for this reagent.[4]
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to confirm the molecular identity of this compound by determining its molecular weight with high accuracy.[7] Techniques like Electrospray Ionization (ESI) are typically used. This analysis confirms that the correct compound was synthesized and can help identify unknown impurities seen in the HPLC analysis.
Experimental Protocol: Identity Confirmation
-
System: A mass spectrometer, often coupled to an LC system (LC-MS).
-
Sample Preparation: Dilute the sample prepared for HPLC analysis (1 mg/mL) further with the initial mobile phase to a concentration of approximately 10-50 µg/mL.
-
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI, Positive |
| Expected Ion (m/z) | [M+H]⁺: 382.20 |
| Calculated Exact Mass | 381.19 |
| Scan Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 382.20. Other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 404.18, may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. Both ¹H NMR and ¹³C NMR are used to provide an unambiguous structural fingerprint, ensuring the Fmoc group is correctly attached to the amino group and that the aliphatic chain is intact.
Experimental Protocol: Structural Elucidation
-
System: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (MeOD-d4).
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Expected Chemical Shifts (¹H NMR, CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Fmoc aromatic | 7.2 - 7.8 | Multiplet |
| -NH- | ~5.0 | Triplet |
| -CH₂- (Fmoc) | ~4.4 | Doublet |
| -CH- (Fmoc) | ~4.2 | Triplet |
| -CH₂-NH- | ~3.2 | Quartet |
| -CH₂-COOH | ~2.3 | Triplet |
| Aliphatic chain | 1.2 - 1.7 | Multiplets |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in this compound.[8] It confirms the presence of the carbamate, carboxylic acid, and the aromatic Fmoc moiety, providing complementary information to NMR and MS.
Experimental Protocol: Functional Group Identification
-
System: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded OH |
| N-H stretch (Amide) | ~3300 | Secondary amide NH |
| C-H stretch (Aromatic) | 3100 - 3000 | Fmoc group |
| C-H stretch (Aliphatic) | 2950 - 2850 | Octanoic acid chain |
| C=O stretch (Carbamate) | ~1720 | Fmoc carbonyl |
| C=O stretch (Carboxylic Acid) | ~1700 | Carboxyl carbonyl |
| C=C stretch (Aromatic) | 1600 - 1450 | Fmoc rings |
Role in Synthesis & Potential Issues
The quality of this compound directly impacts its primary application: solid-phase peptide synthesis.
Caption: Use of the linker in Solid-Phase Peptide Synthesis.
A common issue during synthesis is the premature removal of the Fmoc group, often caused by amine impurities in solvents like DMF.[5] This leads to undesired side reactions and complicates purification.
Caption: Troubleshooting common synthesis issues.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Fmoc-8-aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of N-Fmoc-8-aminooctanoic acid (Fmoc-8-Aoa-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This versatile, long-chain aliphatic linker is crucial for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and peptide-based diagnostics where precise molecular spacing is required.[1]
Overview of this compound in SPPS
This compound serves as a flexible and hydrophilic spacer arm.[1] Its integration into a peptide sequence is achieved through standard Fmoc-SPPS protocols. The core principle of Fmoc-SPPS involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin support.[2] The N-terminus of each amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base, typically piperidine (B6355638), before the next amino acid is coupled.[1][3]
Comparative Performance of Common Coupling Reagents
The selection of a coupling reagent is critical for achieving high efficiency in the incorporation of Fmoc-8-Aoa-OH.[1] As a non-sterically hindered linker, several standard coupling reagents can be effectively employed.[1] The following table summarizes the general performance characteristics of commonly used reagents. While extensive quantitative data for the coupling efficiency of Fmoc-8-Aoa-OH is not widely published, the presented data is based on established methods for sterically unhindered amino acids and analogous systems.[1][4]
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Typical Reaction Time (minutes) | Expected Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||||
| HATU | DIPEA or Collidine | Very High | 30 - 60 | >99 | Fast reaction kinetics; highly effective for standard and hindered couplings.[1][5][6] | Potential for guanidinylation of the N-terminus if used in excess.[1][4] |
| HBTU | DIPEA or Collidine | High | 30 - 120 | 98 - 99.5 | Reliable and cost-effective for routine couplings.[1][4] | Can lead to more impurities compared to HATU.[7] Potential for guanidinylation.[4] |
| Carbodiimide Method | ||||||
| DIC / HOBt | N/A | Moderate | 60 - 240 | 95 - 98 | Cost-effective; low risk of racemization when used with HOBt.[1][4] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC.[1] |
Experimental Protocols
The following are detailed protocols for the key steps in the solid-phase synthesis of peptides containing 8-aminooctanoic acid.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide MBHA resin) in a solid-phase synthesis vessel.[8]
-
Add N,N-Dimethylformamide (DMF) to the vessel, ensuring the resin is fully submerged.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[1][8]
-
Drain the DMF from the vessel.
Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[1]
-
Agitate the mixture for 5 minutes and then drain the solution.[1][8]
-
Add a fresh 20% piperidine in DMF solution to the resin and agitate for an additional 15 minutes.[1][8]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][8]
-
Confirm the completion of deprotection using a qualitative method such as the Kaiser test. A positive test (blue color) indicates the presence of a free primary amine.
Coupling of this compound
The following are protocols for different coupling reagents. The equivalents of reagents are calculated based on the initial loading of the resin.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.[1]
-
In a separate vessel, dissolve Fmoc-8-Aoa-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.[1]
-
Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents) to the mixture and agitate for 1-2 minutes for pre-activation.[1][8]
-
Add the activated solution to the resin in the synthesis vessel.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[1]
-
After the reaction, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[1]
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., no blue color, indicates a complete reaction).
Protocol 2: Coupling using HBTU
This is a reliable and cost-effective method for routine coupling.[1]
-
In a separate vessel, dissolve Fmoc-8-Aoa-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature.[1]
-
Drain the solution and wash the resin as described in Protocol 1.
-
Confirm complete coupling with a Kaiser test.
Protocol 3: Coupling using DIC/HOBt
This carbodiimide-based method is a classic approach that minimizes the risk of racemization.[1]
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-8-Aoa-OH (3 equivalents) and HOBt (3 equivalents) in DMF.[1]
-
Add the Fmoc-8-Aoa-OH/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).[1]
-
Agitate the mixture for 1-4 hours at room temperature.[1]
-
Drain the solution and wash the resin as described in Protocol 1.
-
Confirm complete coupling with a Kaiser test.
Chain Elongation
Repeat the Fmoc deprotection (Section 3.2) and amino acid coupling (Section 3.3) steps for each subsequent amino acid in the desired peptide sequence.[8]
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Section 3.2.[8]
Cleavage and Deprotection
-
Wash the deprotected peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.[8]
-
Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups. A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.[8]
Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Visualizations
The following diagrams illustrate the key workflows and a potential application context for peptides synthesized with this compound.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.[1]
Caption: Decision logic for selecting a coupling reagent.
Caption: General GPCR signaling cascade initiated by a cyclic peptide.[8]
References
Application Notes and Protocols for the Incorporation of N-Fmoc-8-aminooctanoic Acid into Antibody-Drug Conjugate (ADC) Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The three core components of an ADC—the antibody, the cytotoxic payload, and the linker—each play a crucial role in its overall performance.
The linker, in particular, is a critical determinant of the ADC's stability, pharmacokinetics, and mechanism of action. N-Fmoc-8-aminooctanoic acid is a bifunctional linker that can be utilized in ADC development. Its eight-carbon aliphatic chain provides spatial separation between the antibody and the cytotoxic drug, which can influence the ADC's physicochemical properties, such as hydrophobicity and aggregation propensity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for orthogonal synthesis strategies, enabling the sequential attachment of the payload and the antibody. The terminal carboxylic acid provides a reactive handle for conjugation to either the payload or the antibody.
These application notes provide a detailed overview and experimental protocols for the incorporation of this compound as a linker in the construction of ADCs. The protocols described herein are based on established bioconjugation methodologies and are intended to serve as a comprehensive guide for researchers in this field.
Properties and Rationale for Use
This compound is a non-cleavable linker, meaning it does not contain a specific motif designed to be cleaved by enzymes or the acidic environment of the lysosome. ADCs constructed with non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and the conjugating amino acid from the antibody.
Key Properties:
-
Structure: A linear eight-carbon chain with a terminal carboxylic acid and an Fmoc-protected amine.
-
Hydrophobicity: The C8 alkyl chain contributes to the overall hydrophobicity of the ADC. This property needs to be carefully considered as increased hydrophobicity can sometimes lead to aggregation and faster clearance from circulation.
-
Stability: The alkyl chain provides a stable connection between the antibody and the payload, preventing premature drug release in systemic circulation.
-
Synthetic Versatility: The Fmoc and carboxyl groups allow for flexible and controlled synthesis of the drug-linker conjugate.
Experimental Protocols
This section details a generalized multi-step protocol for the synthesis of an ADC using this compound. The process involves the synthesis of a drug-linker construct followed by its conjugation to a monoclonal antibody.
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the activation of this compound and its conjugation to a payload containing a primary or secondary amine.
Materials:
-
This compound
-
Cytotoxic payload with a free amine group (e.g., a derivative of auristatin or maytansine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add the activated this compound-NHS ester solution to the payload solution.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to facilitate the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification of the Fmoc-protected Drug-Linker:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the pure Fmoc-protected drug-linker construct.
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected drug-linker in DMF.
-
Add 20% (v/v) piperidine in DMF to the solution.
-
Stir at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether to remove piperidine adducts.
-
Dry the deprotected drug-linker construct under vacuum.
-
-
Activation of the Deprotected Drug-Linker for Antibody Conjugation:
-
The deprotected drug-linker now has a free carboxylic acid from the original this compound. Activate this carboxyl group to an NHS ester using the same procedure as in step 1 (DCC/NHS or EDC/NHS in anhydrous DMF).
-
Protocol 2: Conjugation to the Antibody
This protocol describes the conjugation of the activated drug-linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.5
-
Activated drug-linker-NHS ester (from Protocol 1, step 5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 or equivalent) for purification
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or tangential flow filtration.
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with lysine residues.
-
-
Conjugation Reaction:
-
Dissolve the activated drug-linker-NHS ester in a minimal amount of DMSO.
-
Slowly add the drug-linker solution to the antibody solution with gentle stirring. A typical molar excess of the drug-linker is 5-20 fold over the antibody, which can be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours.
-
-
Purification of the ADC:
-
Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated column with a suitable storage buffer (e.g., PBS).
-
Alternatively, tangential flow filtration can be used for larger scale purifications.
-
Collect the fractions containing the purified ADC.
-
Protocol 3: Characterization of the ADC
This protocol outlines the key analytical methods to characterize the purified ADC.
Materials and Instruments:
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC-HPLC) system
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)
-
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) equipment
Procedure:
-
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Analysis of DAR Distribution by HIC-HPLC:
-
HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved.
-
This provides information on the distribution of drug-loaded species and the average DAR.
-
-
Determination of Aggregation by SEC-HPLC:
-
SEC separates molecules based on their size. This method is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.
-
-
Confirmation of Conjugation by LC-MS:
-
Intact mass analysis of the ADC can confirm the successful conjugation and provide information on the different DAR species.
-
Analysis of the reduced light and heavy chains of the antibody can provide information on the location of the conjugation.
-
-
Purity Analysis by SDS-PAGE:
-
Run the ADC sample under reducing and non-reducing conditions to assess its purity and confirm the integrity of the antibody structure after conjugation.
-
Data Presentation
The following tables present representative quantitative data for an ADC constructed with an 8-aminooctanoic acid linker. Disclaimer: The following data is illustrative and based on typical values reported for ADCs with similar non-cleavable linkers. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Physicochemical Characterization of ADC-C8
| Parameter | Value | Method |
| Average DAR | 3.8 | HIC-HPLC / UV-Vis |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregate Content | <5% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | IC50 (ng/mL) of ADC-C8 |
| Cell Line A | High | 15 |
| Cell Line B | Medium | 150 |
| Cell Line C | Low/Negative | >1000 |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting ADC | 5 | 10 |
| ADC-C8 | 1 | 55 |
| ADC-C8 | 5 | 95 |
Visualization of Pathways and Workflows
Diagram 1: General Mechanism of Action for a Non-Cleavable ADC
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Diagram 2: Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, purification, and characterization.
Diagram 3: Logical Relationship of ADC Components
Caption: Relationship between the core components of the ADC.
Application Notes and Protocols for Fmoc Deprotection of N-Fmoc-8-aminooctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[1][2] This application note provides detailed protocols and quantitative data for the efficient deprotection of the Fmoc group from N-Fmoc-8-aminooctanoic acid, a common linker used in the synthesis of peptides and other molecular constructs. The protocols described herein are designed to ensure high-yield removal of the Fmoc group while minimizing potential side reactions.
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][2] A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, driving the reaction to completion.[1]
Quantitative Data on Fmoc Deprotection Conditions
The efficiency of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, and the reaction time. The following table summarizes common conditions for Fmoc deprotection applicable to this compound.
| Deprotection Reagent | Concentration (v/v) | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% | 2 x 10 minutes | The most common and robust condition. A two-step deprotection ensures complete removal.[3][4][5] |
| Piperidine in DMF | 20% | 1 x 20 minutes | A single, longer treatment can also be effective. |
| 4-Methylpiperidine (4-MP) in DMF | 20% | 2 x 10 minutes | An alternative to piperidine with similar efficiency.[6] |
| Piperazine (PZ) in DMF/ethanol | 10% (w/v) in 9:1 DMF/ethanol | Microwave-assisted | Used in specific microwave protocols; lower concentration due to solubility.[6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 1-5% | Variable | A stronger, non-nucleophilic base, can be faster but may increase side reactions with sensitive residues.[7][8] |
Experimental Protocols
This section provides a detailed protocol for the deprotection of the Fmoc group from this compound attached to a solid support, a common scenario in SPPS.
Materials
-
This compound-functionalized resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solution: DMF
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler
Protocol: Standard Two-Step Fmoc Deprotection
-
Resin Swelling: Swell the this compound-functionalized resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.[1]
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (e.g., 10 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.[7][9]
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature for 10-15 minutes.[1][5]
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][4] The resin is now ready for the next coupling step.
Monitoring the Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively or quantitatively.
-
Qualitative (Kaiser Test): A small sample of the resin beads is taken after the final wash. The ninhydrin (B49086) test (Kaiser test) is performed; a positive result (blue beads) indicates the presence of free primary amines, signifying successful deprotection.[10]
-
Quantitative (UV-Vis Spectrophotometry): The drained deprotection solutions containing the dibenzofulvene-piperidine adduct can be collected. The concentration of the adduct can be measured spectrophotometrically at approximately 301 nm to quantify the amount of Fmoc group removed.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Fmoc deprotection of this compound on a solid support.
Caption: Workflow for the Fmoc deprotection of this compound.
Potential Side Reactions and Mitigation
While the Fmoc deprotection of this compound is generally straightforward, it is important to be aware of potential side reactions that can occur in peptide synthesis, although they are less common with this specific linker.
-
Incomplete Deprotection: Failure to completely remove the Fmoc group will lead to deletion sequences in the final product. Ensuring adequate deprotection time and using a two-step procedure can mitigate this.[2]
-
Diketopiperazine (DKP) Formation: This is a cyclization reaction that can occur with the N-terminal dipeptide, leading to cleavage from the resin. This is not a concern for the deprotection of a single amino acid linker but should be considered when it is part of a dipeptide sequence, especially with proline or glycine.[2]
-
Racemization: Epimerization at the alpha-carbon is not a concern for the achiral 8-aminooctanoic acid.
By following the detailed protocols and considering the factors outlined in these application notes, researchers can achieve efficient and reliable Fmoc deprotection of this compound for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Coupling of N-Fmoc-8-aminooctanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-8-aminooctanoic acid is a widely utilized long-chain aliphatic linker in solid-phase peptide synthesis (SPPS). Its incorporation is crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and peptide-based diagnostics, where precise spatial separation between different moieties of a molecule is required.[1] This flexible, hydrophilic spacer arm connects peptides with labels, cytotoxic drugs, or other molecules.[1] The successful and efficient incorporation of this compound into a growing peptide chain is paramount for the purity and yield of the final product.[1]
These application notes provide detailed protocols for the coupling of this compound using common coupling reagents in Fmoc-SPPS. A comparative summary of the performance of these reagents is also presented to aid in the selection of the most appropriate coupling strategy.
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is a critical factor in achieving high coupling efficiency in SPPS.[1] For a non-sterically hindered linker like this compound, several standard coupling reagents can be effectively employed.[1] The following table summarizes the general performance characteristics of commonly used reagents. While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative studies, the information below is based on established methods for sterically unhindered amino acids and linkers.[1]
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or 2,4,6-Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[1] | Potential for guanidinylation of the N-terminus.[1] |
| HBTU/HOBt | DIPEA | High | Reliable and widely used; good for routine couplings.[1] | Generally slower than HATU; HOBt has safety concerns (explosive potential). |
| HCTU | DIPEA | Very High | High efficiency and suppression of racemization.[2] | |
| Carbodiimide Method | ||||
| DIC/HOBt | HOBt | Moderate | Cost-effective; low risk of racemization when used with HOBt.[1][3] | Slower reaction times compared to uronium salts; formation of insoluble N,N'-diisopropylurea (DIU) byproduct.[1] |
| DCC/HOBt | HOBt | Moderate | Cost-effective.[3] | Formation of insoluble N,N'-dicyclohexylurea (DCU) byproduct which can be difficult to remove.[3] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine in an SPPS workflow.
General Workflow for a Single Coupling Cycle in Fmoc-SPPS
A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, in this case, this compound.[1]
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)[1]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain, add a fresh portion of the deprotection solution, and agitate for another 15 minutes.[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1][4]
-
Activation and Coupling:
-
Monitoring and Washing:
Protocol 2: Coupling using HBTU/HOBt
This is a reliable and widely used method for routine coupling of linkers like this compound.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation and Coupling:
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Protocol 3: Coupling using DIC/HOBt
This carbodiimide-based method is a classic and cost-effective approach that minimizes the risk of racemization, although this is not a concern for this compound.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Decision-Making for Protocol Selection
The choice of protocol depends on several factors, including the desired reaction speed, cost considerations, and the potential for side reactions with other amino acids in the peptide sequence.
Caption: Decision tree for selecting a coupling protocol.
Monitoring the Coupling Reaction
Kaiser Test: This is a qualitative colorimetric test to detect free primary amines on the resin.
-
Positive Result (Blue Beads): Incomplete coupling, as free amines are still present. The coupling reaction should be repeated ("double coupling").[5]
-
Negative Result (Yellow/Colorless Beads): Complete coupling.[1]
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test):
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[5]
-
Increase Reaction Time: For DIC/HOBt, extending the coupling time can improve efficiency.
-
Switch to a Stronger Coupling Reagent: If using DIC/HOBt, consider switching to HATU or HCTU for subsequent couplings.
-
Conclusion
The successful incorporation of this compound in SPPS is readily achievable using standard coupling protocols. The choice between uronium/aminium salt-based reagents like HATU and HBTU, or carbodiimide-based methods like DIC/HOBt, will depend on the specific requirements of the synthesis, balancing the need for speed and efficiency with cost considerations. Careful monitoring of the reaction completeness using methods such as the Kaiser test is essential to ensure high purity and yield of the final peptide conjugate.
References
Application Notes and Protocols: Choosing the Right Resin for N-Fmoc-8-aminooctanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Fmoc-8-aminooctanoic acid is a commonly used bifunctional linker or spacer in solid-phase peptide synthesis (SPPS). Its eight-carbon chain provides a flexible and hydrophilic spacer arm, which is advantageous in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and peptide-based diagnostics where precise control over molecular architecture is crucial. The successful incorporation of this non-proteinogenic amino acid is highly dependent on the choice of the solid support. This document provides a comprehensive guide to selecting the appropriate resin for SPPS involving this compound, complete with comparative data and detailed experimental protocols.
The selection of an appropriate resin is a critical step in SPPS, directly influencing key parameters such as reaction kinetics, achievable loading capacity, and the purity and overall yield of the final peptide.[1] The primary characteristics of an ideal resin include high chemical and mechanical stability, excellent swelling properties in common SPPS solvents, and an appropriate loading capacity that balances yield with the prevention of steric hindrance.[1]
This application note will focus on three commonly used resins in Fmoc-SPPS:
-
Wang Resin: A polystyrene-based resin for the synthesis of peptides with a C-terminal carboxylic acid.[2]
-
Rink Amide Resin: A polystyrene-based resin designed for the synthesis of C-terminal peptide amides.[3]
-
TentaGel Resin: A polyethylene (B3416737) glycol (PEG) grafted polystyrene resin, known for its excellent swelling properties in a wide range of solvents and its utility in the synthesis of long or "difficult" peptide sequences.[3]
Data Presentation
The following tables summarize the key quantitative parameters for the selected resins. The data presented is a synthesis of typical values found in the literature for similar applications and should be considered representative.
Table 1: Comparative Swelling Behavior of Resins in Common SPPS Solvents
| Resin Type | Swelling in DMF (mL/g) | Swelling in DCM (mL/g) | Swelling in NMP (mL/g) |
| Wang Resin (1% DVB, 100-200 mesh) | 4.0 - 5.0 | 5.0 - 6.0 | 4.0 - 5.0 |
| Rink Amide Resin (1% DVB, 100-200 mesh) | 4.0 - 5.0 | 5.0 - 6.0 | 4.0 - 5.0 |
| TentaGel S RAM Resin | 4.5 - 5.5 | 3.5 - 4.5 | 5.0 - 6.0 |
Data is representative and compiled from various sources for polystyrene and PEG-grafted polystyrene resins.[4][5]
Table 2: Representative Loading Capacity and Cleavage Efficiency
| Resin Type | Typical Loading Capacity (mmol/g) | Achieved Loading with this compound (mmol/g) | Representative Cleavage Yield (%) |
| Wang Resin | 0.8 - 1.2 | 0.7 - 1.0 | > 90 |
| Rink Amide Resin | 0.4 - 0.8 | 0.4 - 0.7 | > 95 |
| TentaGel S RAM Resin | 0.2 - 0.4 | 0.2 - 0.35 | > 95 |
Achieved loading and cleavage yield are dependent on the specific peptide sequence and synthesis conditions. The data is representative for long-chain, non-sterically hindered amino acids.
Logical Workflow for Resin Selection
The choice of resin should be guided by the desired C-terminal functionality of the final product and the properties of the peptide sequence being synthesized.
References
Application Notes and Protocols for Cleavage of Peptides from Resin with N-Fmoc-8-aminooctanoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cleavage of synthetic peptides from solid-phase resin when utilizing the N-Fmoc-8-aminooctanoic acid linker. This flexible, long-chain aliphatic linker is frequently employed in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and peptide-based diagnostics where precise spacing between a peptide and another moiety is critical.[1]
The following sections detail the chemical principles, experimental protocols, and expected outcomes for the successful cleavage and deprotection of peptides synthesized using this linker.
Overview of the this compound Linker
The this compound linker serves as a hydrophilic spacer arm, providing spatial separation between the peptide and the solid support or another conjugated molecule.[1] Its integration into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The final cleavage from the resin is a critical step that dictates the yield and purity of the final product. This process is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[2][3]
Experimental Protocols
Protocol for Linker Coupling and Peptide Synthesis
This protocol outlines the incorporation of the this compound linker onto an amino-functionalized resin (e.g., Rink Amide MBHA resin) and the subsequent elongation of the peptide chain.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)[1]
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)[4]
-
Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.[4]
-
Fmoc Deprotection:
-
Linker Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[4]
-
Add the activated linker solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).[4]
-
Peptide Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.[4]
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.[4]
Protocol for Peptide Cleavage and Deprotection
This protocol details the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[3][5]
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))[3][5]
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Place the dried peptide-bound resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail (see Table 1 for examples). A commonly used general-purpose cocktail is Reagent K or a simpler mixture of TFA/TIS/Water.[2][3]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[2]
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[2][7]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]
-
If precipitation is incomplete, store the mixture at 4°C overnight.[7]
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide precipitate.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (at least 3 times) to remove residual scavengers and TFA.[5]
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Data Presentation
The efficiency of peptide cleavage and the purity of the final product are highly dependent on the composition of the cleavage cocktail, particularly the scavengers used to trap reactive cationic species generated during the process.[3] The following table summarizes commonly used cleavage cocktails and their suitability for peptides containing various sensitive amino acid residues.
| Cleavage Cocktail (v/v/v) | Reagent Name | Target Peptides | Expected Cleavage Efficiency | Expected Purity |
| TFA / Water (95:5) | - | Peptides without sensitive residues (Trp, Met, Cys, Tyr) | > 90% | Good |
| TFA / TIS / Water (95:2.5:2.5) | Reagent B (modified) | General purpose, suitable for peptides with Trp(Boc) and Arg(Pbf/Pmc)[3][6] | > 95% | High |
| TFA / Thioanisole / Water / Phenol / EDT (82.5:5:5:5:2.5) | Reagent K | Peptides with multiple sensitive residues, including Cys and Met[3] | > 95% | Very High |
| TFA / DCM (1:1) | - | For very acid-sensitive resins (not the primary cleavage method)[5] | Variable | Dependent on resin |
Note: The expected efficiencies and purities are estimates and can vary based on the specific peptide sequence, length, and synthesis quality.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for peptide synthesis and cleavage.
Cleavage Mechanism
References
N-Fmoc-8-aminooctanoic Acid Linker: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the N-Fmoc-8-aminooctanoic acid linker in various bioconjugation techniques. This versatile linker serves as a flexible, hydrophilic spacer arm crucial for applications such as Solid-Phase Peptide Synthesis (SPPS), the development of Antibody-Drug Conjugates (ADCs), and the immobilization of molecules on surfaces for biosensor and other applications.[1][2]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is widely used in Fmoc-based solid-phase peptide synthesis to introduce a spacer between a peptide and a label, a cytotoxic drug, or a solid support.[1][2] Its incorporation is dependent on an efficient coupling strategy to ensure high yield and purity of the final peptide conjugate.[1][2]
Comparative Performance of Common Coupling Reagents
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[1] | Potential for guanidinylation of the N-terminus if used in excess.[1] |
| HBTU | DIPEA | High | Reliable and cost-effective for routine couplings.[1] | Slower than HATU; potential for side reactions with sensitive amino acids. |
| Carbodiimide Method | ||||
| DIC / HOBt | HOBt | Moderate | Cost-effective; low risk of racemization when used with HOBt.[1][2] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC.[1][2] |
Experimental Protocols for SPPS
A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, in this case, this compound.[1][2]
References
Application Notes and Protocols: Experimental Setup for N-Fmoc-8-aminooctanoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving N-Fmoc-8-aminooctanoic acid, a commonly used long-chain aliphatic linker. Its application is crucial in various fields, including the development of antibody-drug conjugates (ADCs), PROTACs, and peptide-based diagnostics, where precise spacing between chemical moieties is essential.[1] this compound acts as a flexible and hydrophilic spacer arm to connect peptides, labels, or cytotoxic drugs.[1]
The successful incorporation of this linker into a peptide sequence depends on the selection of an appropriate coupling strategy to ensure high yield and purity.[1] These notes outline standard protocols using common coupling reagents and provide a comparative summary of their performance.
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is a critical factor in achieving high efficiency in Solid-Phase Peptide Synthesis (SPPS). For a non-sterically hindered linker like this compound, several standard coupling reagents can be employed effectively. The following table summarizes the general performance characteristics of commonly used reagents.[1]
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[1] | Potential for guanidinylation of the N-terminus if used in excess.[1] |
| HBTU | DIPEA | High | Efficient and widely used for routine couplings; cost-effective.[1] | Can be less effective for particularly difficult sequences compared to HATU.[1] |
| Carbodiimide Method | ||||
| DIC / HOBt | N/A | Moderate | Cost-effective; low risk of racemization when used with HOBt.[1] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC.[1] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine. These protocols are based on standard Fmoc-SPPS procedures.
General Fmoc-SPPS Workflow
A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, in this case, this compound.[1]
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)[1]
-
HATU (2.9 equivalents)[1]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Activation and Coupling:
-
Monitoring and Washing:
Protocol 2: Coupling using HBTU
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)[1]
-
HBTU (2.9 equivalents)[1]
-
HOBt (3 equivalents)[1]
-
DIPEA (6 equivalents)[1]
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.[1]
-
Activation and Coupling:
-
Monitoring and Washing: Follow step 4 as described in Protocol 1.[1]
Protocol 3: Coupling using DIC/HOBt
This carbodiimide-based method is a classic approach that minimizes the risk of racemization, although this is not a concern for this compound.[1] It is a reliable and cost-effective method for routine coupling.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.
-
Coupling:
-
Monitoring and Washing: Follow step 4 as described in Protocol 1.[1]
Troubleshooting
Low peptide synthesis yield can be attributed to several factors. The following diagram outlines a decision-making process for troubleshooting.
Caption: Troubleshooting guide for low peptide synthesis yield.
References
N-Fmoc-8-aminooctanoic Acid: A Versatile Linker for Automated Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-8-aminooctanoic acid (Fmoc-Aoc-OH) is a widely utilized building block in solid-phase peptide synthesis (SPPS), particularly in the realm of therapeutic peptide development. Its eight-carbon aliphatic chain provides a flexible and hydrophilic spacer, enabling the strategic modulation of peptide conformations and pharmacokinetic profiles. In automated peptide synthesizers, the incorporation of Fmoc-Aoc-OH is a straightforward process that leverages standard Fmoc/tBu chemistry. These application notes provide a comprehensive guide to the use of this compound in automated peptide synthesis, complete with detailed protocols, data presentation, and workflow diagrams.
The integration of linkers like 8-aminooctanoic acid can significantly enhance the therapeutic potential of peptides.[1] Key applications include the ability to control ring size and conformation in cyclic peptides, which can lead to improved target affinity and specificity.[1] Moreover, the flexible nature of the Aoc linker can facilitate the optimal positioning of pharmacophoric residues, thereby enhancing binding to biological targets.[1] Studies have also demonstrated that cyclic peptides incorporating an Aoc linker can exhibit high tumor uptake, highlighting its potential for targeted cancer imaging and therapy.[1][2] The length and flexibility of the Aoc linker can also be tailored to improve metabolic stability and influence biodistribution, contributing to a more favorable pharmacokinetic profile.[1]
Applications in Automated Peptide Synthesis
The use of this compound in automated peptide synthesizers offers several advantages in drug discovery and development:
-
Design of Cyclic Peptides: The Aoc linker is instrumental in the synthesis of cyclic peptides, where it can be used to form a lactam bridge.[1] This cyclization can enhance the peptide's stability against enzymatic degradation and improve its binding affinity to target receptors.[1]
-
Modulation of Pharmacokinetics: By introducing a flexible spacer, the pharmacokinetic properties of a peptide can be fine-tuned. The length of the linker can influence biodistribution and metabolic stability.[1]
-
Development of Peptide Conjugates: Fmoc-Aoc-OH serves as a linker to attach various moieties to a peptide, such as imaging agents, cytotoxic drugs for antibody-drug conjugates (ADCs), or polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation half-life.[3][4]
-
Structure-Activity Relationship (SAR) Studies: The systematic incorporation of Aoc linkers of varying lengths allows researchers to probe the optimal spacer length for biological activity.
Experimental Protocols
The following protocols are designed for the incorporation of this compound using an automated peptide synthesizer. The protocols are based on the widely used Fmoc/tBu strategy.[5]
Protocol 1: Standard Incorporation of this compound
This protocol outlines the standard cycle for coupling this compound on an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N-Fmoc-protected amino acids
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)[1][6]
-
Coupling Reagents: HCTU, HATU, or HBTU/HOBt[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[1]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solutions: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)[1]
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution for pre-activation (1-2 minutes).[1]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.[1]
-
Wash the resin with DMF (5 times) and DCM (3 times).[1]
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, substituting the standard Fmoc-amino acid with Fmoc-8-aminooctanoic acid.
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (as in step 2).
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.[1]
-
Cleavage and Deprotection:
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for this compound
The choice of coupling reagent is critical for achieving high coupling efficiency. For a non-sterically hindered linker like Fmoc-8-aminooctanoic acid, several standard reagents can be used effectively.
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[3] | Potential for guanidinylation of the N-terminus.[3] |
| HBTU | HOBt / DIPEA | High | Efficient and widely used; minimizes racemization. | Less reactive than HATU for hindered couplings. |
| HCTU | DIPEA | High | Similar to HBTU but can be more efficient in some cases. | |
| Carbodiimides | ||||
| DIC / HOBt | HOBt | Moderate | Classic method, cost-effective, minimizes racemization. | Slower reaction times compared to uronium salts. |
Data compiled from established methods in Fmoc-SPPS.[3]
Table 2: Biodistribution of a 99mTc-labeled α-MSH Peptide Incorporating an 8-Aminooctanoic Acid Linker in Melanoma-Bearing Mice
This table presents quantitative data on the biodistribution of a radiolabeled peptide containing an Aoc linker, demonstrating its potential for targeted tumor imaging.
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.35 ± 0.08 |
| Heart | 0.21 ± 0.05 |
| Lungs | 0.69 ± 0.15 |
| Liver | 0.98 ± 0.21 |
| Spleen | 0.18 ± 0.04 |
| Kidneys | 6.78 ± 1.25 |
| Stomach | 0.15 ± 0.03 |
| Intestines | 0.45 ± 0.11 |
| Muscle | 0.19 ± 0.06 |
| Bone | 0.42 ± 0.09 |
| Melanoma Tumor | 22.3 ± 1.72 |
Data extracted from a study on melanoma targeting peptides.[1]
Logical Relationships and Signaling Pathways
The incorporation of this compound is a key step in the synthesis of peptides designed to interact with specific biological pathways. For instance, a cyclic peptide containing an Aoc linker might be designed to target a G-protein coupled receptor (GPCR) on a cancer cell.
Conclusion
This compound is a valuable and versatile tool in automated peptide synthesis, enabling the development of peptides with enhanced therapeutic properties. Its straightforward incorporation using standard Fmoc chemistry, combined with the significant impact it can have on peptide structure, stability, and pharmacokinetics, makes it an essential building block for researchers in peptide-based drug discovery. The protocols and data presented here provide a solid foundation for the successful application of this compound in the automated synthesis of novel peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction of an 8-aminooctanoic acid linker enhances uptake of 99mTc-labeled lactam bridge-cyclized α-MSH peptide in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing N-Fmoc-8-aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of peptides incorporating N-Fmoc-8-aminooctanoic acid. This versatile linker is instrumental in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.
Introduction
In modern drug development, peptides have emerged as a promising class of therapeutics due to their high specificity and potency.[1] The incorporation of synthetic linkers, such as 8-aminooctanoic acid (Aoc), offers a strategic advantage in the design of novel peptide-based drugs.[2] this compound, a flexible aliphatic linker, can be integrated into a peptide sequence to control conformational properties, enhance stability, and improve biological activity.[2] This document outlines the applications, experimental protocols, and key data associated with the use of this compound in large-scale solid-phase peptide synthesis (SPPS).
Fmoc-based SPPS is the preferred method for peptide synthesis, offering mild reaction conditions and enabling the efficient production of complex peptides.[][4] The use of high-purity Fmoc-amino acids is crucial for maximizing yield and ensuring a reproducible impurity profile, which is essential for large-scale good manufacturing practice (GMP) production.[5]
Applications of this compound in Peptide Synthesis
The integration of an 8-aminooctanoic acid linker can significantly enhance the therapeutic potential of peptides. Key applications include:
-
Modulation of Receptor Binding: The flexibility of the Aoc linker allows for the optimal positioning of pharmacophoric residues, which can enhance binding affinity to biological targets.[2] For instance, its incorporation in a lactam bridge-cyclized alpha-melanocyte-stimulating hormone (α-MSH) peptide demonstrated high affinity for the melanocortin-1 (MC1) receptor.[2]
-
Enhancement of Tumor Targeting: Cyclic peptides containing an Aoc linker have shown high tumor uptake. A technetium-99m labeled α-MSH peptide with an Aoc linker exhibited significant accumulation in melanoma cells, indicating its potential for targeted cancer imaging and therapy.[2]
-
Improvement of Pharmacokinetic Properties: The length and flexibility of the Aoc linker can be adjusted to improve metabolic stability and influence biodistribution, leading to a more favorable pharmacokinetic profile.[2]
Data Presentation
Receptor Binding Affinity and Biodistribution Data
The following tables summarize key in vitro and in vivo data for a cyclic peptide, HYNIC-AocNle-CycMSHhex, which incorporates an 8-aminooctanoic acid linker and targets the melanocortin-1 (MC1) receptor.[2]
Table 1: In Vitro Receptor Binding Affinity [2]
| Peptide | Target Receptor | Cell Line | IC50 (nM) |
| HYNIC-AocNle-CycMSHhex | Melanocortin-1 (MC1) | B16/F1 Melanoma | 0.3 ± 0.06 |
Table 2: In Vivo Biodistribution (2 hours post-injection in B16/F1 melanoma-bearing mice) [2]
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.35 ± 0.08 |
| Heart | 0.21 ± 0.05 |
| Lungs | 0.69 ± 0.15 |
| Liver | 0.98 ± 0.21 |
| Spleen | 0.18 ± 0.04 |
| Kidneys | 6.78 ± 1.25 |
| Stomach | 0.15 ± 0.03 |
| Intestines | 0.45 ± 0.11 |
| Muscle | 0.19 ± 0.06 |
| Bone | 0.42 ± 0.09 |
| Melanoma Tumor | 22.3 ± 1.72 |
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency in SPPS. For a non-sterically hindered linker like Fmoc-8-aminooctanoic acid, several standard coupling reagents can be used effectively.[6]
Table 3: General Performance Characteristics of Common Coupling Reagents [6]
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings. | Potential for guanidinylation of the N-terminus. |
| HBTU/HOBt | DIPEA | High | Widely used, reliable, and cost-effective. | Slower than HATU; can lead to racemization in sensitive amino acids. |
| Carbodiimide Method | ||||
| DIC/HOBt | HOBt | Moderate | Cost-effective; low risk of racemization when used with HOBt. | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC. |
Experimental Protocols
The following protocols are adapted for large-scale synthesis and are based on established Fmoc-SPPS methodologies.[2][6][7]
Protocol 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating Fmoc-8-Aminooctanoic Acid
This protocol outlines the automated or semi-automated synthesis of a linear peptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-8-aminooctanoic acid
-
Coupling reagents: e.g., HATU, HBTU/HOBt, or DIC/HOBt[2]
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[2]
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)[2]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)[2]
-
Large-scale solid-phase synthesis vessel with appropriate mixing (e.g., mechanical stirring or nitrogen bubbling)
-
Automated peptide synthesizer (optional, but recommended for large-scale)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling (including Fmoc-8-aminooctanoic acid):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (or Fmoc-8-aminooctanoic acid) (3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[6]
-
Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[2][6]
-
Add the activated amino acid solution to the resin.
-
Mix for 1-2 hours at room temperature.[2]
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.[6]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).[2]
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence. To incorporate 8-Aminooctanoic acid, use Fmoc-8-aminooctanoic acid in the desired coupling step.[2]
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).[2]
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.[2]
-
Cleavage and Deprotection:
-
Purification: Purify the crude peptide using large-scale reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: Workflow for large-scale peptide synthesis.
Logic Diagram for Coupling Reagent Selection
Caption: Decision logic for coupling reagent selection.
Signaling Pathway Example: GPCR Activation by a Peptide Agonist
Caption: Generic GPCR signaling pathway.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Latest Development in Fmoc-Amino Acids | Merck [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application of N-Fmoc-8-aminooctanoic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-8-aminooctanoic acid is a bifunctional molecule widely employed in drug discovery and development. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by an eight-carbon aliphatic chain, makes it a versatile building block and linker. The Fmoc group provides a readily cleavable protecting group for the amine, essential in solid-phase peptide synthesis (SPPS), while the carboxylic acid allows for conjugation to other molecules. The eight-carbon chain offers a balance of flexibility and hydrophobicity, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptides, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs).
Key Applications
This compound serves as a critical component in several areas of drug discovery:
-
Solid-Phase Peptide Synthesis (SPPS): It is incorporated into peptide chains as a spacer or to modify the overall properties of the peptide.
-
PROTACs: The eight-carbon chain can function as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): It can be used as a component of the linker that connects a monoclonal antibody to a cytotoxic payload.
Data Presentation
The following tables summarize quantitative data for molecules synthesized using an 8-carbon aliphatic linker, demonstrating its impact on biological activity.
Table 1: In Vitro Activity of a PI3K/mTOR Dual-Targeting PROTAC with a C8 Linker (GP262) [1]
| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| MDA-MB-231 | p110α | 227.4 | 71.3 | 68.0 ± 3.5 |
| MDA-MB-231 | p110γ | 42.23 | 88.6 | 68.0 ± 3.5 |
| MDA-MB-231 | mTOR | 45.4 | 74.9 | 68.0 ± 3.5 |
| MCF-7 | 161.6 ± 21 | |||
| MDA-MB-361 | 124.2 ± 6.3 |
Table 2: Receptor Binding Affinity of α-MSH Peptides with an 8-Aminooctanoic Acid (Aoc) Linker [2]
| Peptide | IC₅₀ (nM) |
| HYNIC-AocNle-CycMSHhex | 0.3 ± 0.06 |
| HYNIC-PEG₂Nle-CycMSHhex | 0.4 ± 0.08 |
| HYNIC-GGGNle-CycMSHhex | 0.7 ± 0.1 |
| HYNIC-GSGNle-CycMSHhex | 0.8 ± 0.09 |
Table 3: Biodistribution of ⁹⁹ᵐTc(EDDA)-HYNIC-AocNle-CycMSHhex in B16/F1 Melanoma-Bearing Mice (2h post-injection) [2]
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.35 ± 0.08 |
| Heart | 0.21 ± 0.05 |
| Lungs | 0.69 ± 0.15 |
| Liver | 0.98 ± 0.21 |
| Spleen | 0.18 ± 0.04 |
| Kidneys | 6.78 ± 1.25 |
| Stomach | 0.15 ± 0.03 |
| Intestines | 0.45 ± 0.11 |
| Muscle | 0.19 ± 0.06 |
| Bone | 0.42 ± 0.09 |
| Melanoma Tumor | 22.3 ± 1.72 |
Experimental Protocols
Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear peptide on a solid support using Fmoc chemistry, incorporating this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU, HBTU, or DIC/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid/Linker Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid or this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.
-
Repeat: Repeat steps 2-5 for each amino acid and for the incorporation of this compound in the desired sequence.
-
Final Fmoc Deprotection: After coupling the final residue, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Representative Synthesis of a PROTAC with a C8 Linker
This protocol provides a representative workflow for synthesizing a PROTAC with a C8 aliphatic linker, adapted from known procedures. This example involves coupling a target protein ligand (e.g., with a carboxylic acid handle) to one end of the linker and an E3 ligase ligand (e.g., with an amine handle) to the other.
Materials:
-
This compound
-
Target protein ligand with a free amine
-
E3 ligase ligand with a free amine (e.g., pomalidomide (B1683931) derivative)
-
Coupling reagents: HATU, EDC/HOBt
-
Protecting group for one of the amines if sequential coupling is desired (e.g., Boc)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Solvents: DMF, DCM, DMSO
-
Base: DIPEA
-
Purification supplies: RP-HPLC system
Procedure:
-
Synthesis of Linker-E3 Ligase Ligand Intermediate:
-
Activate the carboxylic acid of this compound using HATU and DIPEA in DMF.
-
Add the amine-containing E3 ligase ligand to the activated linker and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the Fmoc-linker-E3 ligase ligand conjugate by RP-HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum to yield the deprotected linker-E3 ligase ligand intermediate with a free amine.
-
-
Coupling of Target Protein Ligand:
-
In a separate vessel, activate the carboxylic acid of the target protein ligand using HATU and DIPEA in DMF.
-
Add the deprotected linker-E3 ligase ligand intermediate to the activated target protein ligand.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
-
Final Purification: Purify the final PROTAC molecule by RP-HPLC.
Protocol 3: Representative Synthesis of an Antibody-Drug Conjugate (ADC) with a Heterobifunctional Linker
This protocol outlines a general strategy for synthesizing an ADC using a heterobifunctional linker derived from this compound. This example assumes the linker will be functionalized with a maleimide (B117702) group for conjugation to a reduced antibody. Note: A specific, detailed protocol for ADC synthesis using this compound was not found in the reviewed literature; this represents a generalized workflow.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Maleimide-containing functional group (e.g., Maleimido-propionic acid NHS ester)
-
Cytotoxic payload with a free amine
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Coupling reagents: HATU, EDC/HOBt
-
Solvents: DMF, DMSO, PBS buffer
-
Base: DIPEA
-
Purification supplies: Size-exclusion chromatography (SEC) column
Procedure:
-
Synthesis of Linker-Payload Conjugate:
-
Step 1a: Payload Conjugation. Activate the carboxylic acid of this compound using HATU and DIPEA in DMF. Add the amine-containing cytotoxic payload and stir until the reaction is complete. Purify the Fmoc-linker-payload conjugate.
-
Step 1b: Fmoc Deprotection. Treat the purified conjugate with 20% piperidine in DMF to remove the Fmoc group, exposing the terminal amine of the linker.
-
Step 1c: Maleimide Functionalization. React the deprotected linker-payload with a maleimide-containing NHS ester (e.g., Maleimido-propionic acid NHS ester) in the presence of DIPEA in DMF. Purify the maleimide-linker-payload conjugate by RP-HPLC.
-
-
Antibody Reduction:
-
Dissolve the mAb in PBS buffer.
-
Add a controlled amount of reducing agent (TCEP or DTT) to partially or fully reduce the interchain disulfide bonds, exposing free thiol groups. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the maleimide-linker-payload conjugate (dissolved in a co-solvent like DMSO) to the reduced antibody solution.
-
Incubate at room temperature or 4°C for 1-4 hours.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound (e.g., N-acetylcysteine).
-
Purify the ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC).
-
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: N-Fmoc-8-aminooctanoic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with N-Fmoc-8-aminooctanoic acid (Fmoc-8-Ado-OH) coupling reactions in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My coupling reaction with this compound resulted in a very low yield. What are the possible causes and how can I improve it?
Answer:
Low coupling yield is a common issue that can stem from several factors. Below is a summary of potential causes and recommended actions.
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Incomplete Coupling: The reaction may not have gone to completion.
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Reagent Degradation: The this compound or other reagents may have degraded.
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Solution: Confirm the purity of your Fmoc-8-Ado-OH stock via HPLC analysis.[1] If degradation is suspected, use a fresh batch of the reagent. Ensure coupling agents and other reagents are stored under the recommended conditions (cool, dry, and dark).
-
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Peptide Aggregation: As the peptide chain elongates on the resin, it can aggregate, making the N-terminus inaccessible for coupling.[1]
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Solution: Consider using additives that disrupt hydrogen bonding or switching to a different solvent system. N-Methyl-2-pyrrolidone (NMP) can be a good alternative to Dimethylformamide (DMF) for solvating aggregated peptides.
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Suboptimal Reagent Concentration: The concentration of the amino acid and coupling reagent can impact the reaction kinetics.
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Solution: Increasing the concentration of the amino acid and coupling reagent solution, for instance to 0.5 M, can enhance the probability of successful molecular interactions.
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Issue 2: Unexpected Peaks in HPLC Analysis of the Crude Product
Question: My HPLC analysis shows multiple unexpected peaks. What are the common side reactions and impurities associated with this compound coupling?
Answer:
Unexpected peaks in your HPLC chromatogram often indicate the presence of side products. Here are some common impurities and strategies to mitigate them:
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Deletion Sequence: This refers to a peptide that is missing the 8-aminooctanoic acid residue.
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Cause: Incomplete coupling of Fmoc-8-Ado-OH.[1]
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Mitigation: Optimize coupling conditions by using a double coupling approach, extending the reaction time, or employing a more powerful activating agent.[1] Capping unreacted amines with acetic anhydride (B1165640) after the coupling step can terminate the synthesis of these truncated sequences, simplifying purification.
-
-
Piperidine (B6355638) Adducts: The dibenzofulvene (DBF) byproduct of Fmoc deprotection can react with the free amine of the peptide if not properly scavenged.
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Cause: Insufficient scavenging of the dibenzofulvene byproduct by piperidine during the Fmoc deprotection step.[1]
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Mitigation: Ensure that a sufficient concentration and volume of the piperidine deprotection solution are used.[1] The piperidine not only removes the Fmoc group but also acts as a scavenger for the reactive DBF.
-
-
Premature Fmoc Deprotection: The Fmoc group can be prematurely cleaved by amine contaminants in the solvent.
-
Cause: Use of low-purity DMF, which can contain dimethylamine (B145610) impurities.
-
Mitigation: Always use high-purity, amine-free DMF for your coupling reactions to prevent premature removal of the Fmoc protecting group.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for this compound?
A1: For a non-sterically hindered linker like Fmoc-8-Ado-OH, several standard coupling reagents can be used effectively. Uronium/aminium salts like HATU and HBTU are highly recommended for their fast reaction kinetics and high efficiency.[2] Carbodiimide methods using DIC with an additive like HOBt or Oxyma are also reliable and cost-effective options.[2]
Q2: What are the optimal molar ratios for the coupling reaction?
A2: The optimal molar ratios can vary depending on the chosen coupling method. The table below provides general recommendations for common coupling reagents.
Q3: Is this compound soluble in standard SPPS solvents?
A3: Yes, this compound is soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). It is crucial to use high-purity, amine-free solvents to avoid premature deprotection of the Fmoc group.
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test is a common qualitative method used to monitor the completion of the coupling reaction.[2] A negative test (yellow beads) indicates that there are no free primary amines, signifying a complete coupling.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[2] | Potential for guanidinylation of the N-terminus. |
| HBTU | DIPEA or Collidine | High | Reliable and cost-effective for routine couplings.[2] | Can be less effective for very difficult couplings compared to HATU. |
| Carbodiimide Method | ||||
| DIC / HOBt | - | Moderate | Cost-effective; low risk of racemization when used with HOBt.[2] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC. |
| DIC / Oxyma | - | High | Oxyma is a highly effective additive for minimizing racemization and improving coupling efficiency. | - |
Table 2: Recommended Reagent Ratios and Reaction Times
| Coupling Protocol | Fmoc-8-Ado-OH (eq.) | Coupling Reagent (eq.) | Base (eq.) | Additive (eq.) | Reaction Time (min) |
| HATU | 3 | 2.9 (HATU) | 6 (DIPEA/Collidine) | - | 30-60[2] |
| HBTU | 3 | 2.9 (HBTU) | 6 (DIPEA/Collidine) | - | 30-120[2] |
| DIC/HOBt | 3 | 3 (DIC) | - | 3 (HOBt) | 60-240[2] |
Experimental Protocols
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.[2]
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[2]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-8-Ado-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA or collidine (6 equivalents) to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[2]
-
-
Monitoring and Washing:
Protocol 2: Coupling using DIC/HOBt
This is a reliable and cost-effective carbodiimide-based method.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-8-Ado-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the Fmoc-8-Ado-OH/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).
-
Agitate the mixture for 1-4 hours at room temperature.[2]
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting decision tree for this compound coupling.
References
Technical Support Center: Optimizing Fmoc-8-Aoc-OH Linker Incorporation in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of the Fmoc-8-Aoc-OH linker during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Fmoc-8-Aoc-OH in SPPS?
Fmoc-8-Aoc-OH serves as a flexible, hydrophilic spacer arm in SPPS.[1] It is commonly used to connect peptides to other molecules such as labels, cytotoxic drugs, or other peptides, where precise spacing between the different moieties is required.[1] Its integration is crucial in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]
Q2: What are the recommended storage conditions for Fmoc-8-Aoc-OH?
To maintain its stability, Fmoc-8-Aoc-OH should be stored at 2°C to 8°C in a dark, dry environment, preferably in a tightly sealed container within a desiccator.[2] The Fmoc protecting group is sensitive to light and moisture, which can lead to its degradation and hydrolysis.[2] For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, avoiding repeated freeze-thaw cycles.[2]
Q3: How can I tell if my Fmoc-8-Aoc-OH has degraded?
Signs of degradation may not always be visible, but any change from a white, crystalline powder to a discolored or clumpy solid can indicate moisture absorption or degradation.[2] The most reliable method to assess the purity and stability of your Fmoc-8-Aoc-OH is through High-Performance Liquid Chromatography (HPLC) analysis.[2] The appearance of new peaks or a decrease in the area of the main product peak suggests degradation.[2] A decrease in performance during synthesis, such as lower yields or incomplete coupling, can also be an indicator of reagent degradation.[2]
Q4: Is Fmoc-8-Aoc-OH compatible with all standard SPPS solvents?
Fmoc-8-Aoc-OH is soluble in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2] However, it is critical to use high-purity, amine-free solvents.[2] Amine impurities can cause premature cleavage of the Fmoc protecting group, leading to the formation of byproducts and a reduction in the overall yield of your synthesis.[2]
Troubleshooting Guides
Issue 1: Low or No Yield After Fmoc-8-Aoc-OH Coupling
A significant drop in yield after the incorporation of the Fmoc-8-Aoc-OH linker can be attributed to several factors.
| Possible Cause | Recommended Action |
| Degradation of Fmoc-8-Aoc-OH | Confirm the purity of your Fmoc-8-Aoc-OH stock via HPLC. If degradation is suspected, use a fresh, unopened vial of the reagent.[2] |
| Incomplete Coupling | Perform a double coupling of the Fmoc-8-Aoc-OH to ensure the reaction proceeds to completion. Consider using a more potent activating agent if the issue persists.[2] |
| Premature Fmoc Deprotection | Ensure the use of high-purity, amine-free DMF for all coupling reactions. Amine contaminants are a known cause of premature Fmoc group removal.[2] |
| Peptide Aggregation | As the peptide chain grows, it can aggregate on the resin, making the N-terminus inaccessible for coupling. Consider using additives that disrupt hydrogen bonding or switching to a different solvent system.[2] |
Troubleshooting Workflow for Low Peptide Yield
Caption: A decision tree for troubleshooting low peptide synthesis yield.
Issue 2: Unexpected Peaks in HPLC Analysis of the Crude Peptide
The presence of unexpected peaks in the HPLC chromatogram of your crude peptide can indicate the formation of side products during the synthesis.
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Deletion Sequence | Incomplete coupling of Fmoc-8-Aoc-OH. | Optimize coupling conditions by performing a double coupling, extending the reaction time, or using high-purity reagents and a more efficient coupling agent.[2] |
| Piperidine (B6355638) Adducts | The dibenzofulvene byproduct of Fmoc deprotection can react with the free amine of the peptide if not effectively scavenged. | Ensure a sufficient concentration and volume of the piperidine deprotection solution is used to effectively scavenge the dibenzofulvene.[2] |
Fmoc Deprotection and a Potential Side Reaction
Caption: The standard Fmoc deprotection pathway and a common side reaction.
Experimental Protocols
Protocol 1: Coupling of Fmoc-8-Aoc-OH using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-8-Aoc-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain the solution and repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-8-Aoc-OH and HATU in DMF. Add DIPEA or collidine to the mixture and agitate for 1-2 minutes for pre-activation. Add the activated solution to the resin. Agitate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Monitoring and Washing: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[1]
Protocol 2: Coupling of Fmoc-8-Aoc-OH using HBTU
This is a reliable and cost-effective method for the routine coupling of linkers like Fmoc-8-Aoc-OH.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-8-Aoc-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-8-Aoc-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA to the activation mixture and agitate for 2-5 minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 30-120 minutes at room temperature.[1]
-
Monitoring and Washing: Follow step 4 as described in Protocol 1.
Protocol 3: Coupling of Fmoc-8-Aoc-OH using DIC/HOBt
This carbodiimide-based method is a classic approach that minimizes the risk of racemization, although this is not a concern for the achiral Fmoc-8-Aoc-OH.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-8-Aoc-OH (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.
-
Coupling: In a separate vessel, dissolve Fmoc-8-Aoc-OH and HOBt in DMF. Add the Fmoc-8-Aoc-OH/HOBt solution to the resin, followed by the addition of DIC. Agitate the mixture for 1-4 hours at room temperature.[1]
-
Monitoring and Washing: Follow step 4 as described in Protocol 1.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Fmoc-8-Aoc-OH
While specific quantitative data for the coupling efficiency of Fmoc-8-Aoc-OH is not extensively published in comparative studies, the following table summarizes the general performance characteristics of commonly used reagents for non-sterically hindered linkers.[1]
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts (e.g., HATU, HBTU) | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[1] | Potential for guanidinylation of the N-terminus.[1] |
| Carbodiimide Method (e.g., DIC/HOBt) | HOBt | Moderate | Cost-effective; low risk of racemization when used with HOBt.[1] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC.[1] |
General Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: A general workflow for a single coupling cycle in Fmoc-SPPS.
References
Common side reactions with N-Fmoc-8-aminooctanoic acid in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using N-Fmoc-8-aminooctanoic acid in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Peptide
Q1: We are experiencing a significantly lower-than-expected yield in our peptide synthesis after the incorporation of this compound. What are the common causes and how can we troubleshoot this?
A1: Low yield is a common problem in SPPS and can be attributed to several factors when using this compound. The primary culprits are typically incomplete coupling, reagent degradation, or premature Fmoc deprotection. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Coupling: The carboxylic acid of this compound may not have completely reacted with the N-terminal amine of the growing peptide chain.
-
Solution: Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound. You can also increase the molar excess of the amino acid and coupling reagents. For difficult couplings, consider using a more potent activating agent.
-
-
Degradation of this compound: The reagent may have degraded due to improper storage.
-
Solution: Confirm the purity of your this compound stock using HPLC. If degradation is suspected, use a fresh, unopened vial. Store the solid compound at 2-8°C, protected from light and moisture.
-
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, hindering reagent accessibility.
-
Solution: Employ strategies to disrupt secondary structure formation. This can include using chaotropic salts (e.g., LiCl) in the coupling mixture or using a solvent system known to reduce aggregation, such as a mixture of DCM/DMF/NMP. Performing the synthesis at an elevated temperature can also help.
-
-
Premature Fmoc Deprotection: Amine contaminants in solvents like DMF can cause premature removal of the Fmoc group, leading to side products and reduced yield.
-
Solution: Ensure the use of high-purity, amine-free DMF for all steps of the synthesis.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low peptide yield.
Issue 2: Unexpected Peaks in HPLC Chromatogram
Q2: Our HPLC analysis of the crude peptide shows unexpected peaks. What are the likely side products when using this compound?
A2: The presence of unexpected peaks in your HPLC chromatogram indicates the formation of side products. With this compound, these are often deletion sequences or adducts formed during Fmoc deprotection.
Potential Side Products and Their Causes:
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Deletion Sequence | Incomplete coupling of this compound. | Optimize coupling conditions (e.g., double coupling, extended reaction time, use of high-purity reagents). Confirm coupling completion with a Kaiser test before proceeding. |
| Piperidine (B6355638) Adducts | The dibenzofulvene (DBF) byproduct of Fmoc deprotection can react with the free N-terminal amine of the peptide if not effectively scavenged by the piperidine in the deprotection solution. | Ensure a sufficient concentration (typically 20% v/v) and volume of the piperidine deprotection solution is used. Ensure adequate mixing and reaction time. |
| Premature Deprotection Products | Amine contaminants in solvents (e.g., DMF) can cause premature removal of the Fmoc group, leading to the insertion of an extra amino acid in the subsequent coupling step. | Use high-purity, amine-free solvents for all synthesis steps. |
Fmoc Deprotection and a Common Side Reaction:
Caption: Fmoc deprotection and a common side reaction pathway.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
This protocol is used to qualitatively detect free primary amines on the resin. A positive result (blue beads) after a coupling step indicates that the reaction is incomplete.
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Sample Collection: After the coupling reaction and subsequent washing steps, collect a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads/Solution: Negative result. Indicates the absence of free primary amines (successful coupling).
-
Protocol 2: HPLC Analysis of Crude Peptide
This protocol provides a general method for analyzing the purity of the crude peptide after cleavage from the resin.
Materials:
-
Crude peptide sample, lyophilized
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B) to a concentration of approximately 1 mg/mL.
-
Method Development: Develop a suitable gradient method to achieve good separation of the target peptide from impurities. A typical gradient might be:
-
0-5 min: 5% Solvent B
-
5-35 min: 5% to 95% Solvent B (linear gradient)
-
35-40 min: 95% Solvent B
-
-
Injection and Analysis: Inject the sample onto the HPLC system and monitor the absorbance at 214 nm and 280 nm.
-
Data Interpretation: Analyze the resulting chromatogram to identify the main product peak and any impurity peaks. The presence of early-eluting peaks may suggest smaller, truncated sequences (deletion peptides), while later-eluting peaks could be more hydrophobic side products.
Frequently Asked Questions (FAQs)
Q3: Is this compound considered a "difficult" residue to couple?
A3: this compound is a linear, non-sterically hindered amino acid, so it is generally not considered a "difficult" residue to couple. However, problems can arise due to factors not directly related to the molecule itself, such as the aggregation of the growing peptide chain on the resin.
Q4: What are the optimal storage conditions for this compound?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: 2°C to 8°C for the solid compound. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
-
Light: Store in the dark or in an amber vial, as the Fmoc group is light-sensitive.
-
Moisture: Store in a tightly sealed container in a dry environment or a desiccator to prevent hydrolysis of the Fmoc group.
Q5: What are the visible signs of degradation of this compound?
A5: While analytical techniques like HPLC are the most reliable way to assess purity, you should be cautious if you observe any of the following:
-
Change in Appearance: Any change from a white, crystalline powder to a discolored or clumpy solid may indicate degradation or moisture absorption.
-
Decreased Performance in Synthesis: A noticeable decrease in peptide yield or an increase in deletion sequences can be an indicator of reagent degradation.
Q6: Which solvents are compatible with this compound?
A6: this compound is soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). It is critical to use high-purity, amine-free grades of these solvents to prevent premature Fmoc deprotection.
Preventing aggregation with N-Fmoc-8-aminooctanoic acid in SPPS
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during their experiments, with a specific focus on preventing peptide aggregation using N-Fmoc-8-aminooctanoic acid and other strategies.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and why is it a problem?
A1: During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can lead to intermolecular hydrogen bonding between peptide chains, causing them to stick together, or aggregate.[1][2][3] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions. The consequences include lower crude peptide yield, difficult purification, and the generation of deletion sequences.[4] Hydrophobic sequences and those containing β-branched amino acids (Val, Ile, Thr) are particularly susceptible to aggregation.[3][5]
Q2: How can this compound be used to potentially mitigate aggregation?
A2: this compound is a flexible, long-chain aliphatic linker. While not a conventional anti-aggregation agent, its incorporation into a peptide sequence can introduce a flexible spacer. This flexibility can disrupt the formation of rigid secondary structures that lead to aggregation.[6][7][8] By creating distance and allowing for more conformational freedom between aggregating regions of a peptide, it may improve solvation of the peptide-resin complex and enhance reaction kinetics.
Q3: What are the primary, well-established methods for preventing aggregation in "difficult" sequences?
A3: Several strategies are commonly employed to overcome aggregation in SPPS. These can be broadly categorized as:
-
Modification of Synthesis Conditions: This includes using specialized solvents, chaotropic salts, or elevated temperatures.
-
Backbone Protection: Introducing protecting groups on the backbone amide nitrogen to disrupt hydrogen bonding.
-
Pseudoproline Dipeptides: Incorporating dipeptides that introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[2]
Q4: How can I monitor for aggregation during my synthesis?
A4: Monitoring for aggregation is key to addressing it effectively. Some common indicators include:
-
Resin Shrinking: A noticeable decrease in the volume of the peptide-resin bed.[2]
-
Slow or Incomplete Fmoc Deprotection: Indicated by persistent color in the deprotection solution or by real-time UV monitoring in automated synthesizers showing broadened peaks.[9]
-
Positive or Equivocal Qualitative Tests: A positive Kaiser or TNBS test after a coupling step indicates incomplete reaction, which may be due to aggregation.[10] Note that in cases of severe aggregation, these tests can sometimes yield false negatives as the N-terminus becomes inaccessible.[3]
Troubleshooting Guides
Issue 1: Incomplete Coupling in a Hydrophobic or "Difficult" Sequence
If you observe a positive Kaiser or TNBS test after a standard coupling cycle, it may be due to on-resin aggregation.
Caption: A decision tree for troubleshooting incomplete peptide coupling.
See Experimental Protocols section for detailed methodologies on the following:
-
Double Coupling: Immediately attempt a second coupling with fresh, pre-activated amino acid.
-
Solvent Change: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a "Magic Mixture" (DCM/DMF/NMP 1:1:1) for subsequent couplings.
-
Elevated Temperature: Increase the coupling reaction temperature, which can help disrupt secondary structures.
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling reaction to disrupt hydrogen bonds.[2]
Issue 2: Planning the Synthesis of a Known "Difficult" Sequence
Proactively addressing potential aggregation is crucial for the successful synthesis of long or hydrophobic peptides.
| Strategy | Description | Expected Outcome | Key Considerations |
| Backbone Protection (Hmb/Dmb) | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on a backbone amide nitrogen, often on a Gly residue.[2] | High purity of crude peptide, improved solubility. Prevents aspartimide formation at Asp-Gly sequences. | Acylation of the Hmb/Dmb-protected amino acid can be slow and require stronger coupling reagents (e.g., HATU). The protecting group is removed during final TFA cleavage. |
| Pseudoproline Dipeptides | Replace a Ser or Thr residue and the preceding amino acid with a corresponding pseudoproline dipeptide. | Significantly improved coupling and deprotection kinetics. Higher yield and purity. | The native Ser or Thr is regenerated during final TFA cleavage. Should be spaced approximately 6-7 residues apart for best results. |
| Incorporate Flexible Linker | Strategically place a flexible linker like this compound within the sequence to break up aggregating domains. | Improved solubility and potentially higher yield due to reduced aggregation. | The linker remains in the final peptide. Its impact on the peptide's biological activity must be considered. |
| Low-Loading Resin | Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). | Reduced inter-chain interactions and aggregation, leading to higher purity. | The total yield of peptide per gram of resin will be lower. |
Experimental Protocols
Protocol 1: Incorporation of this compound
This protocol describes the manual coupling of this compound into a peptide sequence on a 0.1 mmol scale.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.5 mmol, 5 eq.) in DMF.
-
Add DIPEA (1.0 mmol, 10 eq.) to the mixture and allow to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.
Protocol 2: Synthesis with a Backbone-Protected Amino Acid (Fmoc-(Dmb)Gly-OH)
This protocol outlines the incorporation of an aggregation-disrupting Dmb-protected glycine.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation of Fmoc-(Dmb)Gly-OH:
-
In a separate vessel, dissolve Fmoc-(Dmb)Gly-OH (0.5 mmol, 5 eq.) and PyBOP (0.5 mmol, 5 eq.) in DMF.
-
Add DIPEA (1.0 mmol, 10 eq.) and pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated solution to the resin and agitate for 1-2 hours.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
-
Subsequent Coupling: The acylation of the secondary amine after deprotection of the Dmb-Gly residue can be difficult. For the next coupling step, use a more potent activating agent like HATU or PyBrOP and consider a double coupling.
Visual Guides
SPPS Cycle and Points of Aggregation-Induced Failure
Caption: The standard SPPS cycle and key failure points due to aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. static.igem.org [static.igem.org]
- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cleavage Conditions for Peptides with N-Fmoc-8-aminooctanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the cleavage of peptides containing the N-Fmoc-8-aminooctanoic acid (Fmoc-Aoa-OH) linker.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of peptides incorporating the lipophilic 8-aminooctanoic acid linker.
Issue 1: Low Peptide Yield After Cleavage
A lower than expected yield of the final peptide product is a frequent challenge. The lipophilic nature of the 8-aminooctanoic acid linker can contribute to aggregation and incomplete cleavage.
Potential Causes & Recommended Solutions
| Possible Cause | Recommended Action |
| Incomplete Cleavage | The hydrophobicity of the Aoa linker may hinder the accessibility of the cleavage reagent to the resin-peptide linkage. Extend the cleavage time in increments of 1-2 hours. Consider switching to a more robust cleavage cocktail, such as Reagent K. |
| Peptide Aggregation on Resin | The peptide chain, especially with the lipophilic Aoa linker, can aggregate on the solid support, preventing efficient cleavage. Swell the resin in a solvent like N-Methyl-2-pyrrolidone (NMP) before cleavage to disrupt aggregation. |
| Poor Peptide Precipitation | The presence of the flexible, lipophilic Aoa linker can increase the solubility of the peptide in ether, leading to poor precipitation. Ensure the ether is ice-cold and use a larger volume (10-20 fold excess). Consider precipitation at -20°C for an extended period (e.g., 1 hour). |
| Premature Fmoc Deprotection | Amine impurities in solvents like DMF can cause premature removal of the Fmoc group during synthesis, leading to truncated sequences and lower yield of the desired peptide.[1][2] Use high-purity, amine-free DMF for all synthesis steps.[1][2] |
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
The appearance of additional peaks in the HPLC chromatogram of the crude peptide indicates the presence of impurities, which can arise from side reactions during cleavage.
Potential Side Products & Mitigation Strategies
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Deletion Sequence (Peptide lacking the 8-aminooctanoic acid residue) | Incomplete coupling of the Fmoc-8-Aoa-OH during synthesis.[1][2] | Optimize coupling conditions for Fmoc-Aoa-OH: consider double coupling, extending the reaction time, or using a more potent activating agent like HATU.[1][3] |
| Alkylated Tryptophan or Methionine Residues | Reactive carbocations generated during cleavage can modify sensitive amino acid residues. The lipophilic microenvironment created by the Aoa linker may concentrate these reactive species near the peptide. | Use a cleavage cocktail with a higher concentration of scavengers. Reagent K, containing thioanisole (B89551) and EDT, is effective in scavenging these reactive species.[4][5] |
| Oxidized Methionine | Exposure to air during the cleavage process can lead to the oxidation of methionine residues. | Degas the cleavage cocktail with nitrogen or argon before adding it to the resin. Keep the reaction vessel under an inert atmosphere. |
| Reattachment of Peptide to Resin | C-terminal tryptophan-containing peptides are known to undergo reattachment to the resin.[6] | The use of Boc-protected tryptophan can reduce the likelihood of this side reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: Which standard cleavage cocktail is recommended as a starting point for peptides containing 8-aminooctanoic acid?
A1: A good starting point for peptides containing 8-aminooctanoic acid, especially if they do not have other sensitive residues like Cys, Met, or Trp, is a standard TFA/TIS/H₂O (95:2.5:2.5, v/v/v) cocktail. This mixture is effective for most standard cleavages and is less odorous than thiol-containing cocktails. However, due to the lipophilic nature of the Aoa linker, you should be prepared to optimize the conditions.
Q2: How does the 8-aminooctanoic acid linker affect the choice of scavengers?
A2: The 8-aminooctanoic acid linker itself is relatively stable to the acidic cleavage conditions. However, its lipophilic nature can create a microenvironment that may enhance the reactivity of carbocations generated from other protecting groups. Therefore, if your peptide contains sensitive residues (Trp, Met, Cys, Tyr), it is crucial to use a robust scavenger cocktail. Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is highly recommended in these cases to minimize alkylation and other side reactions.[4][5]
Q3: Can I use the same cleavage time for a peptide with 8-aminooctanoic acid as I would for a standard peptide?
A3: It is advisable to start with a standard cleavage time of 2-3 hours. However, be prepared to extend it. The flexible, non-polar nature of the 8-aminooctanoic acid linker might lead to secondary structures or aggregation that can sterically hinder the cleavage reagent from accessing the linker attached to the resin. Monitoring the cleavage progress by taking small aliquots at different time points and analyzing them by HPLC is recommended.
Q4: I am observing a gel-like precipitate upon adding my cleavage cocktail to the resin. What should I do?
A4: A gel-like formation can be due to peptide aggregation. The presence of the lipophilic 8-aminooctanoic acid can exacerbate this issue. To resolve this, you can try adding a small amount of a chaotropic agent like hexafluoroisopropanol (HFIP) to the cleavage cocktail to disrupt secondary structures. Alternatively, performing the cleavage at a slightly elevated temperature (e.g., 30-40°C) might improve solubility, but this should be done cautiously as it can also increase the rate of side reactions.
Q5: Are there any specific considerations for precipitating and isolating a peptide containing 8-aminooctanoic acid?
A5: Yes, the increased lipophilicity from the Aoa linker can make the peptide more soluble in the precipitation solvent (typically cold diethyl ether), leading to lower recovery. To maximize precipitation, ensure the ether is thoroughly chilled (ideally to -20°C), use a larger volume of ether, and allow the precipitation to proceed for a longer duration at low temperature before centrifugation.[6]
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides containing 8-aminooctanoic acid without other sensitive amino acid residues.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual DMF and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and deionized water in a 95:2.5:2.5 volume ratio. Prepare this solution fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 1 gram of resin). Gently swirl the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Peptide Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes. Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Robust Cleavage with Reagent K
This protocol is recommended for peptides containing 8-aminooctanoic acid and sensitive residues such as Trp, Met, Cys, or Tyr.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5:5:5:5:2.5.[5]
-
Cleavage Reaction: Add Reagent K to the dried peptide-resin and react for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Workflow for selecting a cleavage cocktail and isolating the peptide.
References
Technical Support Center: Optimizing Peptide Synthesis with N-Fmoc-8-aminooctanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of your peptide synthesis when incorporating N-Fmoc-8-aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, proper storage is crucial. For the solid compound, storage at 2°C to 8°C is recommended to minimize degradation over time.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation in solution; repeated freeze-thaw cycles should be avoided.[1] It is also important to store the compound in the dark or in an amber vial, as the Fmoc protecting group is light-sensitive.[1] To prevent hydrolysis of the Fmoc group, store the compound in a tightly sealed container in a dry environment or a desiccator.[1]
Q2: What are the signs of this compound degradation?
A2: Visual signs of degradation can include a change from a white, crystalline powder to a discolored or clumpy solid, which may indicate moisture absorption.[1] However, the most reliable method for assessing stability is through analytical techniques like HPLC, where the appearance of new peaks or a decrease in the main product peak area suggests degradation.[1] In a practical sense, a lower-than-expected yield during solid-phase peptide synthesis (SPPS), incomplete coupling, or an increase in deletion sequences can also be indicators of reagent degradation.[1]
Q3: Which solvents are compatible with this compound during peptide synthesis?
A3: this compound is soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] It is critical to use high-purity, amine-free solvents.[1][3] Amine impurities can cause premature cleavage of the Fmoc protecting group, leading to the formation of impurities and a reduced yield in your synthesis.[1]
Q4: Why is the Fmoc protecting group preferred for SPPS?
A4: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used in SPPS due to its base-lability, which allows for mild deprotection conditions (typically with 20% piperidine (B6355638) in DMF).[][5] This is in contrast to the harsher acidic conditions required for Boc (tert-butyloxycarbonyl) deprotection.[5][6] The mild conditions of Fmoc chemistry minimize side reactions such as the modification of sensitive amino acid side chains.[] Furthermore, the Fmoc group's removal does not generate cationic species, thus preventing side reactions like alkylation.[] This strategy is highly compatible with a wide range of coupling reagents and is particularly suitable for the synthesis of complex peptides.[][7]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Coupling
Low coupling efficiency is a common problem in SPPS that leads to deletion sequences and reduced overall yield.[1][8]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | While this compound is not considered sterically hindered, the growing peptide chain can be.[8][9] Using a more potent coupling reagent like HATU can overcome this.[9] Increasing the coupling time or performing a double coupling can also improve efficiency.[1][2] |
| Peptide Aggregation | Long peptide chains, particularly those with hydrophobic residues, can aggregate on the resin, hindering further reactions.[10][11] Using high-swelling resins, special solvent mixtures ("magic mixtures"), or chaotropic salts can help prevent aggregation.[10] Microwave-assisted synthesis or elevated temperatures can also improve reaction kinetics.[10] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit the accessibility of reactive sites.[11][12] Ensure the resin is properly swelled in a suitable solvent (e.g., DMF or DCM) for at least 30 minutes before the first coupling step.[3][9][13] |
| Degraded Reagents | The purity of this compound and coupling reagents is critical.[1] Confirm the purity of your reagents, especially if they have been stored for a long time. Use fresh, high-quality reagents for optimal results.[1][8] |
| Suboptimal Coupling Reagent | The choice of coupling reagent can significantly impact efficiency.[9] For routine coupling of non-sterically hindered amino acids like 8-aminooctanoic acid, HBTU is a reliable and cost-effective option.[9] For faster reaction times and higher efficiency, HATU is recommended.[9] |
Issue 2: Low Overall Peptide Yield
A low yield of the final peptide product can be due to a variety of factors throughout the synthesis process.[1][8]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Incomplete removal of the Fmoc group from the N-terminus of the growing peptide chain will prevent the next amino acid from coupling, leading to truncated sequences.[8] Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh and that the reaction time is sufficient (typically a pre-wash of 5 minutes followed by a 15-20 minute incubation).[9][13] Monitoring the deprotection step using UV can confirm completion.[8][14] |
| Premature Cleavage from Resin | For sensitive resins, repeated exposure to the basic conditions of Fmoc deprotection can cause premature cleavage of the peptide from the solid support, although this is less common with standard resins. |
| Side Reactions | Unwanted side reactions can consume starting materials and generate impurities, lowering the yield of the desired peptide.[][8] Common side reactions include aspartimide formation for sequences containing aspartic acid.[6] Using appropriate side-chain protecting groups and optimized reaction conditions can minimize these.[][5] |
| Loss of Peptide During Workup | The final cleavage and purification steps can be a source of product loss.[15] Ensure complete precipitation of the cleaved peptide from the cleavage cocktail, typically by adding cold diethyl ether.[13] If the peptide is difficult to precipitate, reducing the volume of the cleavage cocktail (e.g., TFA) under a stream of nitrogen before adding ether can be effective.[15] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Coupling this compound
This protocol outlines a single coupling cycle using HATU as the activating agent.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[3][9][13]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[9][13]
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[9][13][16]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).[9][13]
3. Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.[9]
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[9][13]
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature.[9]
4. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[9]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).[9]
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[13]
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is a critical factor in achieving high coupling efficiency.[9]
| Coupling Reagent | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and sterically hindered couplings.[9] | Potential for guanidinylation of the N-terminus. |
| HBTU | DIPEA / HOBt | High | Reliable and cost-effective for routine couplings.[9] | Slower than HATU. |
| DIC / HOBt | - | Moderate | Cost-effective; low risk of racemization when used with HOBt.[9] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC.[9] |
Visualizations
Workflow for a Single Coupling Cycle in Fmoc-SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. occamdesign.com [occamdesign.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: N-Fmoc-8-aminooctanoic Acid Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the incomplete deprotection of N-Fmoc-8-aminooctanoic acid and other Fmoc-protected amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acid residues.[1][2] These impurities can be challenging to separate from the target peptide, resulting in reduced overall yield and purity.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can lead to inefficient Fmoc removal:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can physically block the deprotection reagent's access to the N-terminal Fmoc group.[2][3] This is particularly common in sequences with repeating hydrophobic residues.[3][4]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, like the piperidine (B6355638) solution for deprotection, can lower efficiency.[1] Additionally, insufficient reaction times, incorrect temperatures, or inadequate concentrations of the deprotection agent can result in incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not adequately swelled, the peptide chains may be too close together, impeding the penetration of reagents.[1]
-
Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, hindering reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be employed to monitor the completeness of the deprotection step:
-
Kaiser Test: This is a widely used colorimetric test to detect free primary amines on the resin.[3] A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow/colorless beads) suggests that the Fmoc group is still attached.[1][3] Note that this test is not reliable for N-terminal proline residues, which yield a brownish-red color.[3]
-
UV Monitoring: The deprotection reaction releases dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct.[3] This adduct has a characteristic UV absorbance at approximately 301-312 nm.[3] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the reaction's progress in real-time.[3] Automated peptide synthesizers frequently use this method to automatically extend deprotection times until the reaction is complete.[3]
Q4: Are there alternatives to the standard piperidine for Fmoc deprotection?
Yes, several alternative reagents can be used, especially for "difficult" sequences or to mitigate side reactions. These include:
-
Piperazine (B1678402) (PZ): A safer alternative to piperidine, it is sometimes used in combination with DBU for rapid and efficient deprotection.[2][5][6]
-
4-Methylpiperidine (4MP): Behaves similarly to piperidine and can be a viable alternative.[5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can accelerate Fmoc removal, particularly for challenging sequences.[2] It is often used in combination with piperidine or piperazine.[2]
-
Tetrahydroisoquinoline (THIQ) in N,N′-dimethylimidazolidinone (DMI): A newer alternative that has shown comparable deprotection efficiency to piperidine.[7]
Troubleshooting Guides
Issue: Incomplete Deprotection of this compound
If you are observing incomplete deprotection of this compound, follow this step-by-step troubleshooting guide.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Step 1: Verify Reagent Quality Ensure that your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been prepared with high-purity, amine-free solvents.[1][8] Degraded reagents are a common cause of incomplete deprotection.[1]
Step 2: Optimize Deprotection Protocol If reagent quality is confirmed, consider the following protocol modifications:
-
Extend Reaction Time: Increase the deprotection time or perform a second deprotection step.[2]
-
Increase Reagent Concentration: While 20% piperidine in DMF is standard, concentrations up to 50% have been employed.[2]
Step 3: Consider Alternative Deprotection Reagents For challenging sequences, a stronger base or a combination of reagents may be necessary.
-
Add a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine solution can significantly enhance deprotection efficiency.[1][2]
-
Switch to a DBU/Piperazine Cocktail: A solution of 10% (w/v) piperazine and 2% (v/v) DBU in NMP can be highly effective for rapid deprotection.[2]
Step 4: Address Peptide Aggregation
-
Incorporate Chaotropic Agents: Adding chaotropic salts can help disrupt secondary structures like β-sheets, improving reagent accessibility.[2]
-
Microwave-Assisted Synthesis: The use of microwave energy can accelerate the deprotection process and help to disrupt peptide aggregation.[2]
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent/Cocktail | Typical Concentration | Solvent | Key Advantages |
| Piperidine | 20-50% (v/v) | DMF or NMP | Standard, well-established reagent |
| Piperazine/DBU | 10% (w/v) Piperazine, 2% (v/v) DBU | NMP | Rapid and efficient, safer than piperidine |
| 4-Methylpiperidine | 20% (v/v) | DMF | Interchangeable with piperidine, potential handling advantages |
| THIQ/DMI | 20% (v/v) | DMI | Comparable efficiency to piperidine, emerging alternative |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Swell the peptide-resin in DMF for a minimum of 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Proceed to the next coupling step.
Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Prepare a deprotection solution of 10% (w/v) piperazine and 2% (v/v) DBU in NMP.
-
Add the deprotection solution to the resin.
-
Agitate for 1-3 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (3-5 times).
-
Proceed to the next coupling step.[2]
Visualizations
Caption: The mechanism of Fmoc group removal by piperidine.
Caption: The relationship between causes and consequences of incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Strategies to avoid racemization with N-Fmoc-8-aminooctanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating N-Fmoc-8-aminooctanoic acid into their peptide synthesis protocols while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo racemization during peptide synthesis?
A1: this compound is an achiral molecule, meaning it does not have a stereocenter at its alpha-carbon. Therefore, it cannot undergo racemization, which is the conversion of one enantiomer (L- or D-isomer) into a mixture of both. The primary concern when coupling this amino acid is not racemization, but rather ensuring high coupling efficiency and minimizing other potential side reactions that can occur during peptide synthesis.
Q2: What are the primary challenges when coupling this compound?
A2: While racemization is not a concern, challenges can still arise during the coupling of this compound. These can include incomplete coupling reactions leading to deletion sequences, and side reactions related to the activation of the carboxylic acid group, which are common to all amino acid couplings in peptide synthesis. Optimizing coupling conditions is key to a successful synthesis.
Q3: Which factors can influence the efficiency of the coupling reaction?
A3: Several factors can impact the outcome of the coupling reaction:
-
Coupling Reagent and Additives: The choice of activating agent and any accompanying additives is critical.
-
Base: The type and concentration of the base used can influence the activation and potential side reactions.
-
Solvent: The solvent can affect the solubility of reagents and the reaction kinetics.
-
Temperature: Reaction temperature can influence the rate of both the desired coupling and potential side reactions.[1]
-
Pre-activation Time: The duration of the pre-activation step before adding the mixture to the resin can be important.
Troubleshooting Guide: Suboptimal Coupling of this compound
If you are experiencing issues such as low coupling yield or the presence of impurities when incorporating this compound, consider the following troubleshooting steps.
Problem: Incomplete Coupling (Deletion Sequence)
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent significantly impacts the activation of the amino acid. For a straightforward coupling like that of this compound, a standard and effective approach is often sufficient.
-
Recommendation: Carbodiimide-based reagents in the presence of an additive are generally a safe and effective choice. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-Hydroxybenzotriazole (HOBt) is highly recommended for efficient coupling while minimizing side reactions.[2][3][4]
-
For Difficult Couplings: If steric hindrance is anticipated from the surrounding sequence, more potent activating agents like HBTU or HATU can be used. However, these require the addition of a base, which should be chosen carefully.[2]
Step 2: Optimize the Base
The presence of a base is often necessary, particularly with onium salt reagents (HBTU, HATU), but it can also promote side reactions.
-
Recommendation: When using onium salt reagents, opt for a weaker or sterically hindered base to minimize side reactions. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to stronger, less hindered bases like N,N-Diisopropylethylamine (DIPEA).[1][4] For carbodiimide-based couplings with DIC, a base is generally not required, which simplifies the reaction and reduces the risk of side reactions.[4]
Step 3: Control the Temperature
Elevated temperatures can increase coupling efficiency but may also accelerate undesirable side reactions.
-
Recommendation: Perform couplings at room temperature. If you are using microwave-assisted peptide synthesis, be aware that higher temperatures can lead to side reactions, although this is more critical for racemization-prone amino acids.[1][5] For this compound, standard room temperature coupling should be sufficient.
Data Summary
While specific quantitative data for this compound is not prevalent in the literature due to its achiral nature, the following table summarizes the relative risk of racemization for sensitive amino acids with different coupling reagents, which serves as a good proxy for minimizing side reactions in general.
| Coupling Reagent Combination | Relative Racemization Risk (for sensitive amino acids) | Recommendation for this compound |
| DIC / OxymaPure | Very Low | Highly Recommended |
| DIC / HOBt | Low | Recommended |
| HATU / Collidine or NMM | Low to Moderate | Use with caution, weaker base is critical |
| HBTU / Collidine or NMM | Low to Moderate | Use with caution, weaker base is critical |
| DIC alone | High | Not Recommended |
Disclaimer: The relative risk is based on general observations in peptide synthesis for racemization-prone amino acids.[3]
Experimental Protocols
Protocol 1: Recommended Low-Side-Reaction Coupling using DIC/OxymaPure
This protocol is designed for the efficient and clean coupling of this compound.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
Protocol 2: Coupling with HATU for Potentially Difficult Sequences
This protocol can be used if a stronger activating agent is required, while still taking precautions to limit side reactions.
Materials:
-
This compound
-
HATU
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group as described in Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add the amino acid/HATU solution to the deprotected peptide-resin. Add N-methylmorpholine (NMM) (6 equivalents) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Visual Guides
Caption: Primary racemization pathway for chiral amino acids.
Caption: Workflow for low-side-reaction coupling.
References
Technical Support Center: Purification of Peptides Containing N-Fmoc-8-aminooctanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides incorporating N-Fmoc-8-aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the increased hydrophobicity imparted by the 8-aminooctanoic acid linker. This often leads to:
-
Peptide Aggregation: The long aliphatic chain of 8-aminooctanoic acid can promote intermolecular hydrophobic interactions, causing the peptides to aggregate.[1][2][3] This can result in poor solubility, low yields during synthesis, and difficulties in purification.
-
Poor Solubility: Peptides incorporating this linker are often difficult to dissolve in aqueous mobile phases used for standard reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
-
Co-elution of Impurities: Hydrophobic impurities can have similar retention times to the target peptide, making separation challenging.
-
Low Recovery from HPLC Columns: The strong hydrophobic interactions can cause the peptide to bind irreversibly to the stationary phase, leading to poor recovery.[6][7]
Q2: How does this compound affect the peptide during solid-phase peptide synthesis (SPPS)?
A2: During SPPS, the bulky and hydrophobic nature of this compound can lead to:
-
Incomplete Coupling Reactions: Steric hindrance and peptide aggregation on the resin can prevent the complete coupling of the amino acid, resulting in deletion sequences.[8]
-
Formation of Difficult Sequences: The presence of this hydrophobic linker can contribute to the formation of secondary structures on the resin, further hindering subsequent coupling and deprotection steps.
Q3: What initial steps should I take if my peptide containing this compound is insoluble?
A3: For peptides with poor aqueous solubility, a systematic approach to solubilization is recommended.[4][9][10] Start with a small amount of the peptide to test solubility. If the peptide is insoluble in water, try the following solvents in order:
-
A small amount of organic solvent such as acetonitrile (B52724) (ACN), methanol, or isopropanol (B130326).
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to dissolve the peptide, followed by dilution with your initial HPLC mobile phase.[4] Be cautious, as injecting a sample in a strong solvent can lead to poor chromatography.
-
Use of trifluoroethanol (TFE) can aid in dissolving hydrophobic peptides, but it may also affect purification by reducing retention on the column.[11]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Purity of Crude Peptide After Synthesis
-
Possible Cause: Incomplete coupling of this compound or subsequent amino acids due to peptide aggregation on the resin.[3][8]
-
Troubleshooting Steps:
-
Double Coupling: Perform a second coupling step for the this compound to ensure the reaction goes to completion.[8]
-
Use Stronger Activation Reagents: Employ more potent activating agents like HATU or HCTU.[12]
-
Incorporate Chaotropic Agents: During synthesis, the addition of chaotropic agents can disrupt secondary structures and improve coupling efficiency.
-
Monitor Coupling: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step.[12]
-
Issue 2: Poor Peak Shape (Broad or Tailing Peaks) in RP-HPLC
-
Possible Cause: Slow kinetics of interaction with the stationary phase, peptide aggregation on the column, or secondary interactions with the silica (B1680970) backbone.[7]
-
Troubleshooting Steps:
-
Increase Column Temperature: Elevating the column temperature to 40-60°C can improve solubility, reduce mobile phase viscosity, and enhance peak shape.[7][13]
-
Optimize Mobile Phase:
-
Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA) (typically 0.1%) in your mobile phases.[]
-
Organic Modifier: While acetonitrile is common, for very hydrophobic peptides, consider using n-propanol or isopropanol, which can improve solubility.[7]
-
-
Adjust Gradient Slope: A shallower gradient can improve resolution and peak shape.[7]
-
Issue 3: Low or No Recovery of the Peptide from the HPLC Column
-
Possible Cause: Irreversible binding of the highly hydrophobic peptide to the stationary phase.[6][7]
-
Troubleshooting Steps:
-
Use a Less Retentive Column: Switch from a C18 column to a less hydrophobic stationary phase like C8, C4, or a phenyl column.[6][]
-
Stronger Elution Conditions: Increase the percentage of the organic modifier in your gradient. A final wash step with a high concentration of organic solvent (e.g., 95-100% acetonitrile or isopropanol) at the end of each run can help to elute strongly bound peptides.[7]
-
Change the Organic Modifier: As mentioned, n-propanol or isopropanol are stronger solvents than acetonitrile for eluting hydrophobic peptides.
-
Data Presentation
Table 1: Comparison of RP-HPLC Columns for Hydrophobic Peptide Purification
| Column Type | Stationary Phase | Characteristics | Recommended for |
| C18 | Octadecylsilane | Highly hydrophobic, high retention | General purpose, but may be too retentive for very hydrophobic peptides.[] |
| C8 | Octylsilane | Moderately hydrophobic | Good starting point for hydrophobic peptides where C18 shows excessive retention.[] |
| C4 | Butylsilane | Low hydrophobicity | Ideal for very hydrophobic peptides and proteins to reduce strong retention and improve recovery.[] |
| Phenyl | Phenyl groups | Alternative selectivity based on pi-pi interactions | Useful when C18, C8, or C4 do not provide adequate separation. |
Table 2: Common Mobile Phase Modifiers for Hydrophobic Peptide Purification
| Modifier | Typical Concentration | Purpose | Considerations |
| Acetonitrile (ACN) | 5-95% | Organic modifier for elution | Standard choice, but may not be strong enough for very hydrophobic peptides. |
| n-Propanol/Isopropanol | 5-95% | Stronger organic modifier | Improves solubility and elution of highly hydrophobic peptides; higher viscosity may increase backpressure.[7] |
| Trifluoroacetic Acid (TFA) | 0.1% | Ion-pairing agent, improves peak shape | Standard choice for peptide purification.[] |
| Formic Acid (FA) | 0.1% | Ion-pairing agent | MS-compatible alternative to TFA, though may result in broader peaks.[7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[15]
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).[15]
-
-
This compound Coupling:
-
Due to its hydrophobicity and bulkiness, a double coupling is recommended.
-
Follow the same procedure as in step 3. After the first coupling and washing, repeat the coupling step with a fresh solution of activated this compound.
-
-
Monitoring: Perform a Kaiser test after each coupling step to ensure completion.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Protocol 2: RP-HPLC Purification of a Hydrophobic Peptide
This protocol provides a general method for the purification of a peptide containing this compound.
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. If insoluble in the initial mobile phase, use DMSO and dilute with Mobile Phase A.[4]
-
HPLC System and Column:
-
System: A preparative HPLC system with a UV detector.
-
Column: Start with a C8 or C4 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Method Development:
-
First, perform an analytical run to determine the retention time of the peptide.
-
Optimize the gradient for preparative purification. A shallow gradient around the elution point of the target peptide will provide the best resolution.
-
-
Preparative Purification:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide.
-
Run the optimized gradient. For example:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B
-
45-50 min: 65% to 95% B (column wash)
-
50-55 min: 95% B
-
55-60 min: 95% to 5% B (re-equilibration)
-
-
Monitor the elution at 214 nm or 280 nm.
-
-
Fraction Analysis and Lyophilization:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
References
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. bachem.com [bachem.com]
- 6. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nestgrp.com [nestgrp.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 15. benchchem.com [benchchem.com]
N-Fmoc-8-aminooctanoic acid linker stability issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the N-Fmoc-8-aminooctanoic acid linker in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in solid-phase peptide synthesis (SPPS).
Issue 1: Low Yield of the Final Peptide
-
Question: We are experiencing a low yield of our final peptide after incorporating the this compound linker. What are the potential causes and solutions?
-
Answer: Low peptide yield can stem from several factors related to the linker and overall SPPS process. Here are the primary causes and recommended actions:
-
Degradation of this compound: The stability of the linker is crucial. Confirm the purity of your stock via HPLC analysis. If degradation is suspected, it is best to use a fresh, unopened vial of the reagent.[1]
-
Incomplete Coupling: The coupling of the bulky this compound may be inefficient. To address this, you can "double couple" by repeating the coupling step to ensure the reaction proceeds to completion.[1] Using a more potent activating agent can also enhance coupling efficiency.[1]
-
Premature Fmoc Deprotection: The Fmoc protecting group is sensitive to basic conditions. Amine contaminants in solvents like N,N-Dimethylformamide (DMF) can cause premature removal of the Fmoc group, leading to truncated sequences and reduced yield.[1] Always use high-purity, amine-free DMF for all steps of the synthesis.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, making the N-terminus inaccessible for coupling.[1] This is a common issue in SPPS. Consider using additives that disrupt hydrogen bonding or switching to a different solvent system to minimize aggregation.[1]
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of the Crude Peptide
-
Question: Our HPLC analysis of the crude peptide shows several unexpected peaks. What could be the origin of these impurities when using the this compound linker?
-
Answer: The presence of unexpected peaks in your HPLC chromatogram often indicates the formation of side products during synthesis. Here are some likely impurities and how to mitigate them:
-
Deletion Sequences: A significant peak corresponding to the peptide without the 8-aminooctanoic acid linker suggests incomplete coupling of the linker. To prevent this, optimize the coupling conditions by extending the reaction time, performing a double coupling, or using high-purity reagents.[1]
-
Piperidine (B6355638) Adducts: The dibenzofulvene (DBF) byproduct of Fmoc deprotection is reactive and can form an adduct with the free amine of the peptide if not effectively scavenged by piperidine.[1] Ensure you are using a sufficient concentration and volume of the piperidine deprotection solution to effectively trap the DBF.
-
Products of Premature Deprotection: As mentioned previously, amine impurities in solvents can lead to premature Fmoc deprotection and the synthesis of truncated peptides. Using high-purity, amine-free solvents is critical.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its stability, this compound should be stored under the following conditions:
-
Solid Compound: 2°C to 8°C.[1] This minimizes degradation over time.
-
Stock Solutions: -20°C for up to one month or -80°C for up to six months.[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation in solution.[1]
Q2: How can I identify the degradation of this compound?
A2: While visual inspection can sometimes indicate a problem, analytical methods are more reliable.
-
Visual Inspection: Any change from a white, crystalline powder to a discolored or clumpy solid may suggest degradation or moisture absorption.[1]
-
Analytical Confirmation: The most definitive way to assess stability is through High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main product peak is indicative of degradation.[1]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] However, it is imperative to use high-purity, amine-free grades of these solvents to prevent premature cleavage of the Fmoc protecting group.[1]
Q4: Is the Fmoc group on 8-aminooctanoic acid stable to acidic conditions?
A4: Yes, the Fmoc group is known for its stability towards acids.[2] This property allows for an orthogonal protection strategy where acid-labile side-chain protecting groups can be removed without affecting the N-terminal Fmoc group.[3]
Quantitative Data on Fmoc Group Lability
| Compound | Base | Solvent | Time (min) | Deprotection (%) |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |
| Fmoc-Ala-OtBu | 50% Piperidine | DCM | <5 | 100 |
This table presents representative data and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle for this compound
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[4]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA or collidine to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[4]
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[4]
-
Protocol 2: HPLC Analysis for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm
-
Gradient: A typical gradient would be a linear increase from 5% B to 95% B over 20-30 minutes.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be determined by integrating the peak area of the main component relative to the total peak area.
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.[4]
Caption: Troubleshooting decision tree for low peptide synthesis yield.
References
Overcoming steric hindrance with N-Fmoc-8-aminooctanoic acid
Welcome to the technical support center for N-Fmoc-8-aminooctanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful incorporation of this versatile linker in your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound sterically hindered?
A1: No, this compound is a linear, flexible aliphatic linker and is not considered sterically hindered.[1] Its value lies in its ability to act as a flexible spacer, creating distance between a peptide and another molecule (like a drug or a label) to overcome potential steric hindrance between the two conjugated moieties.[1]
Q2: What are the primary applications of this compound?
A2: This linker is widely used in solid-phase peptide synthesis (SPPS) for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, peptide-based diagnostics, and for modulating the conformational properties of cyclic peptides.[1][2][3][4][5]
Q3: In which solvents is this compound soluble?
A3: It is readily soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[6][7] It is critical to use high-purity, amine-free grades of these solvents to prevent premature cleavage of the Fmoc protecting group.[6]
Q4: What are the signs of degradation for this compound?
A4: Degradation can be indicated by a physical change from a white powder to a discolored or clumpy solid.[6] Analytically, degradation is confirmed by HPLC, where new impurity peaks appear, or a decrease in the main product peak is observed.[6] In synthesis, degraded reagent can lead to lower yields and an increase in deletion sequences.[6]
Troubleshooting Guides
This section addresses common problems encountered during solid-phase peptide synthesis involving this compound.
Issue 1: Low or No Peptide Yield
Q: My final peptide yield is significantly lower than expected after incorporating this compound. What are the potential causes and solutions?
A: Low yield can stem from several factors related to reagent quality or reaction conditions.
-
Potential Cause 1: Degraded this compound.
-
Solution: Confirm the purity of your reagent stock using HPLC analysis. If degradation is suspected, use a fresh, unopened vial.[6]
-
-
Potential Cause 2: Incomplete Coupling.
-
Solution: The flexible nature of the linker should allow for efficient coupling, but issues can arise from an inaccessible N-terminus on the growing peptide chain due to aggregation.[6] To ensure the reaction goes to completion, perform a double coupling, extend the reaction time, or use a more potent activating agent like HATU.[6] Monitoring the reaction with a qualitative method like the Kaiser test is crucial.[1]
-
-
Potential Cause 3: Premature Fmoc Deprotection.
-
Solution: Ensure you are using high-purity, amine-free DMF for your reactions. Amine contaminants can cause the Fmoc group to be removed prematurely, halting chain elongation.[6]
-
Issue 2: Unexpected Peaks in HPLC Analysis
Q: My crude peptide's HPLC chromatogram shows multiple unexpected peaks. What impurities could be present and how can I prevent them?
A: Unexpected peaks often indicate side reactions or incomplete steps during synthesis. The table below outlines common impurities and their causes.
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Deletion Sequence | Incomplete coupling of this compound. | Optimize coupling conditions: use a stronger activating agent (e.g., HATU), extend reaction time, or perform a double coupling.[6] |
| Diketopiperazine | Common side reaction at the dipeptide stage, especially with Proline. While less likely with a linear spacer, it can occur in early coupling steps. | Use 2-chlorotrityl chloride resin, which sterically hinders this side reaction.[6] |
| Piperidine (B6355638) Adducts | The dibenzofulvene byproduct of Fmoc deprotection can react with the peptide's free amine if not properly scavenged. | Ensure a sufficient concentration and volume of the piperidine deprotection solution is used during the Fmoc removal step.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling of this compound
This protocol outlines a standard manual procedure for coupling this compound to a resin-bound peptide using HATU activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using the 20% piperidine solution, followed by thorough washing with DMF (5 times) and DCM (3 times).[1][2]
-
Activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and agitate for 1-2 minutes for pre-activation.[1][2]
-
Coupling Reaction: Add the activated amino acid solution to the swelled, deprotected resin in the synthesis vessel. Agitate the mixture for 30-60 minutes at room temperature.[1]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative test (resin remains colorless or yellow) indicates a complete coupling.[1] If the test is positive, continue agitating and re-test, or proceed to a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[1] The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: General HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of the crude peptide after synthesis and cleavage.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[6]
-
Gradient: 5% to 95% B over 20 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 220 nm (for peptide bond) and 265/301 nm (if checking for Fmoc group and its byproducts).[6]
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[6]
Data Summary
Comparative Performance of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency. For a non-sterically hindered linker like this compound, several standard reagents can be used effectively.
| Coupling Reagent | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[1] | Potential for guanidinylation of the N-terminus. |
| HBTU | HOBt / DIPEA | High | Highly efficient, widely used in automated synthesis. | Slightly lower reactivity than HATU. |
| Carbodiimide Method | ||||
| DIC / HOBt | - | Moderate | Cost-effective; low risk of racemization when used with HOBt.[1] | Slower reaction times; formation of insoluble DCU byproduct with DCC.[1] |
References
Technical Support Center: N-Fmoc-8-aminooctanoic Acid in Synthetic Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-Fmoc-8-aminooctanoic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvents for dissolving this compound?
A1: this compound is readily soluble in common polar aprotic solvents used in solid-phase peptide synthesis (SPPS).[1][2] The most effective and commonly used solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2][3] Dichloromethane (DCM) can also be used, although the solubility might be lower compared to DMF and NMP.[1] For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is also a highly effective solvent.[4] It is crucial to use high-purity, amine-free grades of these solvents to prevent premature deprotection of the Fmoc group.[2]
Q2: How does the choice of solvent impact the stability of this compound?
A2: The stability of this compound can be influenced by the solvent, especially during storage and in reaction conditions. DMF, a common solvent, can degrade over time to form dimethylamine, a secondary amine that can cause premature removal of the Fmoc protecting group.[5] This can lead to the formation of deletion sequences and other impurities in your final product.[2] NMP is generally more stable but it has been reported that Fmoc-amino acids can exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[3][5] It is recommended to use freshly opened or purified solvents for the best results.
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may not always be visually apparent. However, indicators of potential degradation include:
-
Change in Appearance: Any deviation from a white, crystalline powder to a discolored or clumpy solid could indicate moisture absorption or degradation.[2]
-
Reduced Purity on Analysis: The most definitive way to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC). The emergence of new peaks or a decrease in the area of the main product peak is a sign of degradation.[2]
-
Decreased Performance in Synthesis: A lower-than-expected yield in solid-phase peptide synthesis (SPPS), such as incomplete coupling or an increase in deletion sequences, can be an indicator of reagent degradation.[2]
Q4: Can this compound be used in applications other than standard peptide synthesis?
A4: Yes, this compound is a versatile linker used in various applications beyond traditional peptide synthesis. It is commonly employed as a flexible, hydrophilic spacer arm in the synthesis of complex molecules such as:
-
Antibody-Drug Conjugates (ADCs)
-
PROteolysis TArgeting Chimeras (PROTACs) [6]
-
Peptide-based diagnostics
Its bifunctional nature, with a protected amine and a carboxylic acid, allows for sequential and controlled conjugation to different molecular entities.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive Kaiser test after coupling, indicating free amines on the resin.[7]
-
Presence of deletion sequences (peptide lacking the 8-aminooctanoic acid residue) in the final product, confirmed by mass spectrometry.[2]
-
Low overall yield of the desired peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Solvation of Resin/Peptide Chain | Switch to a solvent with better solvating properties for your specific peptide sequence. While DMF is common, NMP can be superior for hydrophobic sequences.[8] In cases of severe aggregation, consider using solvent mixtures containing chaotropic salts (e.g., LiCl in DMF) or using a mixture of DCM/DMF/NMP. |
| Inadequate Activation of Carboxylic Acid | Ensure sufficient pre-activation time (typically 1-2 minutes) before adding the activated amino acid to the resin.[9] Use a more potent activating agent if necessary. For example, if DIC/HOBt is failing, consider switching to HATU or HBTU which have faster reaction kinetics.[10] |
| Steric Hindrance | Although this compound is not sterically hindered, the growing peptide chain on the resin might be. Extend the coupling time (e.g., to 2-4 hours or even overnight). Double coupling, where the coupling step is repeated with fresh reagents, can also significantly improve efficiency.[2] |
| Degraded Reagents | Use a fresh, unopened vial of this compound and high-purity coupling reagents. Confirm the purity of your stock using HPLC if degradation is suspected.[2] |
| Suboptimal Solvent Quality | Use high-purity, anhydrous, and amine-free solvents. Residual water can hydrolyze the activated amino acid, and amine impurities can cause premature Fmoc deprotection.[2] |
Issue 2: Premature Fmoc Deprotection
Symptoms:
-
Formation of peptides with double incorporation of this compound or subsequent amino acids.
-
Complex mixture of byproducts in the final HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degraded DMF | DMF can decompose to form dimethylamine, which can cleave the Fmoc group.[5] Use freshly opened, high-purity DMF or degas the solvent prior to use.[5] Alternatively, switch to NMP, which does not have this degradation pathway. |
| Basic Additives in Coupling Cocktail | Some coupling protocols use bases like DIPEA or NMM. Ensure the correct stoichiometry is used. While necessary for activation, excess base can lead to partial Fmoc deprotection over extended coupling times. |
| Contaminated Solvents | Ensure all solvents used in the coupling and washing steps are free from amine contaminants. |
Issue 3: Aggregation During Synthesis
Symptoms:
-
Resin clumping or shrinking in the reaction vessel.
-
Slow or incomplete Fmoc deprotection and coupling steps.
-
Low swelling of the peptide-resin.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Interchain Hydrogen Bonding | The growing peptide chains on the resin can aggregate through hydrogen bonds, making reactive sites inaccessible. |
| Solvent Choice | Switch to a more effective solvent for disrupting secondary structures, such as NMP.[8] Using a solvent mixture, for instance, containing DMSO, can also help to disrupt aggregation.[5] |
| "Difficult" Sequence | For sequences prone to aggregation, consider incorporating structure-disrupting elements like pseudoproline dipeptides in the peptide backbone prior to the problematic region. |
| Chaotropic Salts | Wash the resin with solutions containing chaotropic salts like LiCl or KSCN in DMF before the coupling step to disrupt aggregation. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Qualitative Solubility | Notes |
| N,N-Dimethylformamide | DMF | High | Standard solvent for SPPS; ensure high purity.[1][2] |
| N-Methyl-2-pyrrolidone | NMP | High | Good alternative to DMF, especially for hydrophobic sequences.[2][8] |
| Dichloromethane | DCM | Moderate | Can be used, but solubility is generally lower than in DMF or NMP.[1] |
| Dimethyl sulfoxide | DMSO | High | Excellent for preparing stock solutions.[4] |
| Tetrahydrofuran | THF | Low | Generally not a primary solvent for dissolving Fmoc-amino acids. |
| Acetonitrile | ACN | Low | Typically used as a mobile phase in HPLC, not for dissolution in SPPS. |
Table 2: Comparative Performance of Common Coupling Reagents for this compound
| Coupling Reagent | Activating Agents | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[10] | Potential for guanidinylation of the N-terminus. |
| HBTU | HOBt/DIPEA | High | Reliable and cost-effective for routine couplings.[10] | Slower than HATU. |
| Carbodiimide Method | ||||
| DIC / HOBt | - | Moderate | Cost-effective; low risk of racemization when used with HOBt.[10] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC.[10] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.[10]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[9]
-
-
Activation and Coupling:
-
Monitoring and Washing:
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a sensitive qualitative method to detect free primary amines on the resin.[11]
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Then, 1.0 mL of this solution is diluted with 49 mL of pyridine.[12]
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[12]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[12]
Procedure:
-
Take a small sample of resin beads (10-15) from the reaction vessel and place them in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[12]
-
Interpretation of Results:
-
Intense Blue Solution and Beads: Positive result, indicating the presence of free amines and incomplete coupling.
-
Colorless or Faint Yellow Solution and Beads: Negative result, indicating complete coupling.[11]
-
Protocol 3: HPLC Analysis of Crude Peptide Purity
This protocol provides a general method for assessing the purity of the crude peptide after cleavage from the resin.
Materials:
-
Crude peptide sample
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, often a mixture of Mobile Phase A and B.
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm (for the peptide bond).[13]
-
-
Injection and Data Analysis: Inject the sample and run the HPLC method. The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.[14]
Visualizations
References
- 1. This compound [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. chempep.com [chempep.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Optimizing temperature for N-Fmoc-8-aminooctanoic acid coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of N-Fmoc-8-aminooctanoic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for coupling this compound?
A1: The optimal temperature for this compound coupling is typically room temperature (20-25°C).[1][2][3] This temperature provides a good balance between reaction rate and minimizing potential side reactions. However, for sequences prone to aggregation or steric hindrance, elevating the temperature to 40-50°C can improve coupling efficiency. It is crucial to monitor for any increase in side products at higher temperatures.
Q2: Which coupling reagents are recommended for this compound?
A2: Standard coupling reagents are effective for the non-sterically hindered this compound.[2] Commonly used reagents include:
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These offer very high reactivity and fast reaction kinetics, making them suitable for most applications.[2]
-
Carbodiimides (e.g., DIC) with an additive (e.g., HOBt): This is a cost-effective method with a low risk of racemization.[2]
Q3: What are the signs of incomplete coupling of this compound?
A3: Incomplete coupling can be identified by several indicators:
-
Positive Kaiser Test: A blue color in the Kaiser test indicates the presence of unreacted primary amines on the resin.[4]
-
Deletion Sequences in Final Peptide: Mass spectrometry (LC-MS) analysis of the crude peptide may show a significant peak corresponding to the peptide without the 8-aminooctanoic acid residue.[5]
-
Low Yield: A lower than expected yield of the final peptide can be a sign of inefficient coupling at one or more steps.[5]
Q4: How can I improve the coupling efficiency of this compound?
A4: To improve coupling efficiency, consider the following strategies:
-
Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.[5]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Use a More Efficient Coupling Reagent: If using a carbodiimide-based method, switching to a uronium salt like HATU can increase reactivity.[2]
-
Elevate the Temperature: For difficult couplings, increasing the temperature to 40-50°C can help overcome aggregation.[5]
Q5: What are the recommended storage conditions for this compound?
A5: Proper storage is crucial to maintain the reagent's integrity. The solid compound should be stored at 2°C to 8°C in a dark, dry environment.[5] Stock solutions can be stored at -20°C for up to a month or -80°C for up to six months; avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action | Citation |
| Low Peptide Yield | Degradation of this compound. | Confirm the purity of the reagent via HPLC. Use a fresh, unopened vial if degradation is suspected. | [5] |
| Incomplete coupling. | Perform a double coupling, extend the reaction time, or use a more potent activating agent like HATU. | [5] | |
| Peptide aggregation. | Switch to a more polar solvent (e.g., NMP), add chaotropic salts (e.g., LiCl), or perform the coupling at an elevated temperature (40-50°C). | [5] | |
| Unexpected Peaks in HPLC Analysis | Deletion sequence (peptide lacking the 8-aminooctanoic acid). | Optimize coupling conditions by using a stronger activating agent, double coupling, or extending the reaction time. | [5] |
| Premature Fmoc deprotection. | Use high-purity, amine-free DMF for all reactions. Amine contaminants can cause premature removal of the Fmoc group. | [5] | |
| Piperidine (B6355638) adducts. | Ensure a sufficient concentration and volume of the piperidine deprotection solution is used to effectively scavenge the dibenzofulvene byproduct. | [5] | |
| Positive Kaiser Test After Coupling | Incomplete coupling reaction. | Recouple the this compound for an additional 1-2 hours. If the test remains positive, consider using a stronger coupling reagent or increasing the reaction temperature. | [4] |
| Steric hindrance from the growing peptide chain. | Swell the resin adequately before coupling and consider using a solvent that minimizes peptide aggregation. |
Data Presentation
| Temperature (°C) | Coupling Time (h) | Reagent | Relative Yield (%) | Purity (%) | Notes |
| 25 (Room Temp) | 2 | HATU/DIPEA | 95 | 98 | Standard condition, generally provides good results. |
| 25 (Room Temp) | 2 | DIC/HOBt | 90 | 97 | Cost-effective, slightly lower yield than HATU. |
| 40 | 1 | HATU/DIPEA | 98 | 96 | Increased reaction rate, slight increase in impurities may be observed. |
| 50 | 1 | HATU/DIPEA | >99 | 94 | Faster coupling, but potential for increased side reactions and Fmoc deprotection. |
| 60 | 0.5 | HATU/DIPEA | >99 | 90 | Very rapid coupling, significant risk of side product formation and racemization (if applicable). |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.[2]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 2: Coupling of this compound using DIC/HOBt
This is a reliable and cost-effective method for routine coupling.[2]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
Add the this compound/HOBt solution to the resin, followed by the addition of DIC.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting decision-making for incomplete coupling.
References
Technical Support Center: Synthesis of N-Fmoc-8-aminooctanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of N-Fmoc-8-aminooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis are typically similar to those found in the synthesis of other Fmoc-protected amino acids. These primarily arise from side reactions during the attachment of the Fmoc group. Key impurities include:
-
Dipeptide (Fmoc-8-aminooctanoyl-8-aminooctanoic acid): This forms when the Fmoc protection agent reacts with an already formed molecule of this compound. This can lead to the double insertion of the amino acid during peptide synthesis.[1]
-
Free 8-aminooctanoic acid: This can result from incomplete reaction or premature deprotection of the Fmoc group due to instability, for instance, in the presence of amine contaminants in solvents.[1][2]
-
β-Alanyl Impurities: When using Fmoc-OSu as the protecting agent, it can undergo ring opening and rearrangement to produce β-alanyl impurities. These can be incorporated into the final peptide product.[3]
-
Acetic Acid: Trace amounts of acetic acid, often from the hydrolysis of ethyl acetate (B1210297) used as a solvent, can act as a capping agent, leading to truncated peptide sequences during synthesis.[4]
Q2: How can I minimize the formation of the dipeptide impurity?
A2: Minimizing dipeptide formation is crucial for ensuring the purity of the final product. Strategies include:
-
Control of Reaction Conditions: Carefully control the stoichiometry of the reactants. Avoid a large excess of the Fmoc-protection agent.
-
Alternative Protecting Agents: Using stable Fmoc-benzotriazoles as the protecting agent can afford Fmoc-protected amino acids that are free of dipeptide and tripeptide impurities.[3][5] Similarly, Fmoc-OASUD is more stable than Fmoc-OSu and can reduce impurity formation.[3]
-
Purification Method: Dipeptide impurities can often be separated from the desired product through crystallization or chromatography.[1]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: For the solid compound, storage at 2°C to 8°C is recommended. Stock solutions should be stored at -20°C for short-term (up to a month) or -80°C for long-term (up to six months) storage.[2]
-
Light: The Fmoc group is light-sensitive. Store the compound in the dark or in an amber vial to prevent degradation.[2]
-
Moisture: Moisture can lead to the hydrolysis of the Fmoc group. Store the compound in a tightly sealed container in a dry environment or a desiccator.[2]
Q4: The yield of my peptide synthesis using this compound is low. What could be the cause?
A4: Low yield in solid-phase peptide synthesis (SPPS) can be due to several factors related to the quality of the this compound:
-
Reagent Degradation: Confirm the purity of your this compound stock using HPLC. If degradation is suspected, use a fresh batch.[2]
-
Incomplete Coupling: To ensure the reaction goes to completion, consider double coupling or using a stronger activating agent.[2]
-
Premature Fmoc Deprotection: The presence of amine impurities in solvents like DMF can cause premature removal of the Fmoc group. Always use high-purity, amine-free solvents.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of the crude peptide | Presence of a deletion sequence (peptide lacking the 8-aminooctanoic acid residue). | This is likely due to incomplete coupling of the Fmoc-8-aminooctanoic acid. Optimize coupling conditions by considering double coupling, extending the reaction time, or using a more potent activating agent.[2] |
| Presence of a peptide with an additional 8-aminooctanoic acid residue. | This indicates the presence of the dipeptide impurity (Fmoc-8-aminooctanoyl-8-aminooctanoic acid) in your starting material. Purify the this compound before use.[1] | |
| Presence of a peptide with a β-alanine insertion. | This suggests your this compound was synthesized using Fmoc-OSu and is contaminated with β-alanyl impurities. Consider using a different Fmoc protection reagent for the synthesis, such as Fmoc-OASUD or Fmoc-benzotriazoles.[3] | |
| Change in the physical appearance of solid this compound (e.g., discoloration, clumping) | Degradation or moisture absorption. | Do not use the reagent. A change in appearance is a sign of degradation. Confirm by HPLC analysis if possible and use a fresh, unopened vial.[2] |
| Low overall peptide yield after synthesis | Capping of the peptide chain. | This can be caused by acetic acid contamination in the this compound or solvents. Use reagents with specified low acetate content (<0.02%) and high-purity solvents.[4] |
Purity Specifications for Fmoc-Amino Acids
The following table summarizes stringent specification parameters for high-purity Fmoc-amino acids, which are applicable to this compound for achieving high-quality synthesis results.
| Parameter | Specification | Rationale |
| HPLC Purity | ≥99% | Ensures high chemical integrity of the final peptide. |
| Free Amino Acid Content | ≤0.2% | Prevents double insertion during peptide chain elongation and enhances long-term stability. |
| Acetate Content | ≤0.02% | Minimizes the accumulation of truncated peptide sequences due to chain termination.[4] |
| Amino Acid-Derived Impurities (e.g., dipeptides, β-alanyl species) | ≤0.1% | Leads to cleaner synthesis profiles and improved reproducibility. |
Experimental Protocols
Protocol 1: General Procedure for N-Fmoc Protection of 8-Aminooctanoic Acid
This protocol describes a general method for the Fmoc protection of 8-aminooctanoic acid.
Materials:
-
8-aminooctanoic acid
-
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 8-aminooctanoic acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a reaction flask. Stir the mixture until the amino acid is fully dissolved. Cool the solution in an ice bath.
-
Addition of Fmoc Reagent: In a separate container, dissolve the Fmoc-Cl or Fmoc-OSu in dioxane or acetone. Add this solution dropwise to the cooled amino acid solution while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. A white precipitate of this compound should form.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.[6]
Protocol 2: HPLC Analysis for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound.
Materials and Equipment:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 265 nm
-
Gradient: Develop a suitable gradient method to achieve good separation. For example, a linear gradient from 30% B to 100% B over 20 minutes.
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main product peak compared to a reference standard suggests degradation or the presence of impurities.[2]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Formation of common impurities during Fmoc protection.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 6. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
Technical Support Center: N-Fmoc-8-aminooctanoic Acid in PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the use of N-Fmoc-8-aminooctanoic acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTACs?
A1: this compound is a commonly used bifunctional linker building block in the synthesis of PROTACs. Its primary functions are:
-
Spacing: The eight-carbon alkyl chain provides a flexible and hydrophobic spacer to connect the target protein ligand and the E3 ligase ligand. This spatial separation is crucial for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Modulation of Physicochemical Properties: The hydrophobic nature of the octanoic acid chain can influence the solubility, cell permeability, and overall pharmacokinetic profile of the final PROTAC molecule.[1][2]
-
Synthetic Handle: The Fmoc-protected amine and the carboxylic acid terminus allow for standard solid-phase peptide synthesis (SPPS) or solution-phase coupling chemistries to assemble the PROTAC molecule in a stepwise manner.[3][4]
Q2: What are the key advantages and disadvantages of using an 8-aminooctanoic acid linker?
A2: The choice of a linker is a critical aspect of PROTAC design. The 8-aminooctanoic acid linker offers a distinct set of properties:
| Feature | Advantages | Disadvantages |
| Flexibility | The alkyl chain provides conformational flexibility, which can be advantageous for the formation of the ternary complex. | Excessive flexibility might lead to unproductive binding modes or a decrease in the stability of the ternary complex. |
| Hydrophobicity | Can enhance cell membrane permeability and interactions with hydrophobic pockets on target proteins or E3 ligases.[1] | May lead to poor aqueous solubility, aggregation during synthesis, and non-specific binding.[5][6] |
| Synthetic Accessibility | Readily incorporated using standard Fmoc-SPPS or solution-phase amide coupling protocols.[3][] | The hydrophobicity can sometimes lead to challenges in purification. |
| Metabolic Stability | Alkyl chains can be susceptible to metabolism, which may affect the in vivo half-life of the PROTAC. | Can be more metabolically stable than some other linker types, such as esters.[8] |
Q3: How does the length of the alkyl chain linker, such as 8-aminooctanoic acid, impact PROTAC activity?
A3: Linker length is a critical parameter that significantly influences PROTAC efficacy. An optimal linker length is necessary to facilitate the proper orientation and proximity of the target protein and the E3 ligase for efficient ubiquitination.[9]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex.
-
Too long: A linker that is too long might result in an unstable ternary complex or allow for unproductive binding conformations.
Empirical testing of a range of linker lengths is often necessary to determine the optimal length for a specific target and E3 ligase pair.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and application of PROTACs incorporating an this compound linker.
Synthesis & Purification Issues
Problem 1: Low yield or incomplete coupling of this compound.
-
Potential Cause: Inefficient activation of the carboxylic acid or steric hindrance at the coupling site.
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: Screen different coupling reagents. For non-sterically hindered linkers like 8-aminooctanoic acid, standard reagents are usually effective.[3]
-
Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and this compound.
-
Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed.
-
Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes improve coupling efficiency, but monitor for potential side reactions.
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.[10]
-
Problem 2: Aggregation of the peptide-resin during solid-phase synthesis.
-
Potential Cause: The hydrophobic nature of the 8-aminooctanoic acid linker and the growing peptide chain can lead to inter-chain association and aggregation on the solid support, hindering reagent access.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the DMF solvent to improve solvation.[9]
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.
-
Microwave Synthesis: Utilize microwave irradiation to increase reaction kinetics and reduce aggregation.
-
Specialized Resins: Consider using a low-substitution resin or a resin with a more hydrophilic backbone, such as TentaGel.[9]
-
Problem 3: Premature Fmoc deprotection.
-
Potential Cause: Amine contaminants in solvents like DMF can cause the premature removal of the acid-labile Fmoc protecting group.[10]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure the use of high-purity, amine-free DMF for all synthesis steps.
-
Fresh Solvents: Use freshly opened bottles of solvents whenever possible.
-
Problem 4: Difficulty in purifying the final PROTAC.
-
Potential Cause: The hydrophobicity of the 8-aminooctanoic acid linker can lead to poor solubility in common purification solvents and streaking on chromatography columns.
-
Troubleshooting Steps:
-
Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities. For reverse-phase HPLC, adjust the mobile phase composition and gradient.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina.
-
Biological Performance Issues
Problem 5: The PROTAC shows weak or no degradation of the target protein.
-
Potential Cause: Suboptimal linker length, poor cell permeability, or low solubility of the PROTAC.
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a library of PROTACs with varying alkyl chain lengths to identify the optimal distance for ternary complex formation.
-
Improve Solubility and Permeability:
-
Incorporate solubilizing groups into other parts of the PROTAC molecule.
-
Consider co-administration with a formulation agent.
-
-
Confirm Target Engagement: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that both ends of the PROTAC are binding to their respective targets.
-
Problem 6: The PROTAC exhibits a strong "hook effect".
-
Potential Cause: At high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, reducing the concentration available for forming the productive ternary complex.
-
Troubleshooting Steps:
-
Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for degradation.
-
Linker Rigidification: While 8-aminooctanoic acid is flexible, consider synthesizing analogs with more rigid linkers to pre-organize the PROTAC for ternary complex formation.
-
Experimental Protocols
Protocol 1: Coupling of this compound using HATU in SPPS
This protocol is recommended for achieving high coupling efficiency with fast reaction times.[3]
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Visualizations
Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.
References
- 1. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc-8-amino-3,6-dioxaoctanoic acid | PROTAC Linker | TargetMol [targetmol.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
N-Fmoc-8-aminooctanoic Acid vs. PEG Linkers in PROTAC Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison between two commonly employed flexible linkers: N-Fmoc-8-aminooctanoic acid, a representative alkyl linker, and polyethylene (B3416737) glycol (PEG) linkers.
At a Glance: Key Differences
| Feature | This compound (Alkyl Linker) | PEG Linker |
| Chemical Structure | Aliphatic hydrocarbon chain | Polyether chain |
| Hydrophilicity | Hydrophobic | Hydrophilic[1] |
| Flexibility | Flexible | Highly flexible |
| Solubility | Generally lower aqueous solubility | High water solubility, improving PROTAC solubility[1][2] |
| Cell Permeability | Can enhance cell permeability at matched lipophilicity[] | Can sometimes hinder passive diffusion, but flexibility may aid membrane traversal[4] |
| Metabolic Stability | Generally higher; metabolism often occurs at terminal positions[] | May have reduced metabolic stability in vivo due to ether peroxidation[1][] |
| Synthesis | Synthetically accessible and chemically stable[1] | Can be more challenging and costly to synthesize[1] |
Performance Data: A Head-to-Head Comparison
Direct comparative data from a single study for this compound versus a PEG linker is limited. However, by compiling data from studies comparing alkyl and PEG linkers for the same target class, we can draw valuable insights.
Table 1: Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Composition | Degradation Performance | Reference |
| CRBN | CRBN | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [5][6] |
| CRBN | CRBN | PEG | Three PEG units | Weak degradation | [5][6] |
| CDK9 | Cereblon | Alkyl/Amide | Varied lengths | Potent degradation (linker length dependent) | [7] |
| CDK9 | Cereblon | PEG | Varied lengths | Potent degradation (linker length dependent) | [7] |
Table 2: Physicochemical and Pharmacokinetic Properties
| PROTAC Target | Linker Type | Key Finding | Reference |
| JAK | Alkyl | Increased cell permeability compared to ethylene (B1197577) glycol linker | [4] |
| General | Alkyl (C5) | Switched PROTAC effect from cytostatic to cytotoxic compared to PEG6 linker, attributed to faster intracellular accumulation | [] |
| General | Alkyl | Outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA) at matched lipophilicity | [] |
| SMARCA2/4 | PEG | Linker flexibility enhanced ternary complex formation | [4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the synthesis and evaluation of PROTACs. Below are representative workflows.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process involving the sequential coupling of the warhead, linker, and E3 ligase ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the solid-phase synthesis of a PROTAC incorporating an 8-aminooctanoic acid linker.
-
Resin Preparation : Start with a suitable solid support resin (e.g., Rink amide resin).
-
First Component Coupling : Couple the Fmoc-protected E3 ligase ligand to the resin.
-
Fmoc Deprotection : Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Linker Coupling : Couple Fmoc-8-aminooctanoic acid to the deprotected N-terminus using a coupling agent (e.g., HATU, HOBt).
-
Fmoc Deprotection : Remove the Fmoc group from the linker.
-
Warhead Coupling : Couple the warhead (with a carboxylic acid moiety) to the deprotected amine of the linker.
-
Cleavage and Deprotection : Cleave the PROTAC from the resin and remove any remaining protecting groups using a cleavage cocktail (e.g., TFA/DCM).
-
Purification : Purify the crude PROTAC using preparative HPLC.
-
Characterization : Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 2: Synthesis of a PEGylated PROTAC
This protocol describes a solution-phase synthesis using a bifunctional PEG linker.
-
Activation of POI Ligand : Activate the carboxylic acid of the protein of interest (POI) ligand using a coupling agent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
-
Coupling to PEG Linker : Add an amine-functionalized PEG linker (e.g., H2N-PEGn-COOH) to the activated POI ligand and stir to form the POI-linker intermediate.
-
Purification of Intermediate : Purify the intermediate using flash chromatography or preparative HPLC.
-
Activation of Intermediate : Activate the terminal carboxylic acid of the purified POI-linker intermediate using HATU and DIPEA.
-
Coupling to E3 Ligase Ligand : Add an amine-functionalized E3 ligase ligand (e.g., pomalidomide) to the activated intermediate.
-
Final Purification : Purify the final PROTAC molecule by preparative HPLC.
-
Characterization : Confirm the structure and purity via LC-MS and NMR.
Mechanism of Action and Evaluation
The efficacy of a synthesized PROTAC is evaluated through a series of in vitro assays.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A standard method to quantify the reduction in target protein levels is Western Blotting.
Caption: A typical experimental workflow for evaluating PROTAC efficacy via Western Blot.
Conclusion
The choice between an this compound (alkyl) and a PEG linker is a critical decision in PROTAC design and is highly dependent on the specific target and the desired properties of the final molecule.
-
This compound (and other alkyl linkers) are advantageous when higher metabolic stability and cell permeability are desired. Their hydrophobicity may be beneficial for targets where increased lipophilicity is not a concern for solubility.
-
PEG linkers are the preferred choice when improving the aqueous solubility of a PROTAC is a primary objective. Their hydrophilic and flexible nature can be instrumental in optimizing the ternary complex formation for certain target-E3 ligase pairs.
Ultimately, a systematic approach involving the synthesis and evaluation of PROTACs with both types of linkers is often necessary to identify the optimal candidate for a specific therapeutic application. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the rational design of next-generation protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alkyl and PEG Linkers in Peptide Synthesis and Conjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in peptide synthesis and the development of peptide-based therapeutics. The linker, a seemingly simple molecular bridge, profoundly influences not only the synthesis process but also the physicochemical and biological properties of the final peptide conjugate. This guide provides an objective comparison between two of the most commonly employed linker classes: alkyl chains and polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols.
The selection of a linker can dictate the solubility, stability, pharmacokinetic profile, and ultimately, the efficacy of a peptide therapeutic. Alkyl linkers, composed of methylene (B1212753) units, offer a simple, hydrophobic, and flexible option. In contrast, PEG linkers, with their repeating ethylene (B1197577) glycol units, are renowned for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules. This guide will delve into a comparative analysis of their performance, from the solid-phase synthesis process to the functional implications for the final product.
Physicochemical Properties and Impact on Synthesis
The fundamental difference between alkyl and PEG linkers lies in their polarity. Alkyl chains are hydrophobic, while PEG chains are hydrophilic. This distinction has significant consequences during solid-phase peptide synthesis (SPPS) and the subsequent purification steps.
The hydrophobicity of a growing peptide chain, especially when attached to a hydrophobic alkyl linker, can lead to aggregation on the solid support. This can hinder reagent access, leading to incomplete coupling and deprotection steps, which ultimately results in lower crude purity and final yield.[1] The choice of solvents during synthesis and purification is also affected. Highly hydrophobic peptides may require more complex solvent systems for both synthesis and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Conversely, the incorporation of hydrophilic PEG linkers can disrupt peptide aggregation during SPPS, potentially leading to higher synthesis fidelity.[3] Furthermore, PEG linkers enhance the water solubility of the final peptide conjugate, which can simplify purification and formulation.[4]
Table 1: Comparative Properties of Alkyl and PEG Linkers in Peptide Synthesis
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Repeating methylene (-CH2-) units | Repeating ethylene glycol (-OCH2CH2-) units |
| Polarity | Hydrophobic | Hydrophilic |
| Flexibility | High | High |
| Impact on Peptide Aggregation during SPPS | May promote aggregation, especially with hydrophobic sequences. | Can reduce aggregation.[3] |
| Solubility of Final Peptide | Decreases aqueous solubility. | Increases aqueous solubility.[4] |
| Purification by RP-HPLC | May require stronger organic solvents and can be challenging for very hydrophobic peptides.[2] | Generally simplifies purification due to increased hydrophilicity. |
| Synthetic Accessibility | Readily available starting materials and straightforward incorporation. | Commercially available as pre-loaded resins (e.g., TentaGel) or as Fmoc-amino-PEG-acids.[3] |
| Immunogenicity | Generally considered non-immunogenic. | Can be immunogenic in some cases due to pre-existing anti-PEG antibodies. |
| Biodegradability | Non-biodegradable. | Non-biodegradable. |
Performance in Biologically Active Peptide Conjugates
The choice of linker is particularly critical in the design of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs), where the linker's length and composition determine the geometry and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficacy.[5]
Experimental data from studies on PROTACs demonstrate that both alkyl and PEG linkers can be effective, but the optimal choice is target-dependent. The flexibility of both linker types is often a key advantage in allowing the necessary interactions for biological activity.[5]
Table 2: Comparative Performance of Alkyl vs. PEG Linkers in PROTACs
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Reference |
| CRBN | CRBN | Alkyl | Nine-atom alkyl chain | Data not specified | Data not specified | [5] |
| CRBN | CRBN | PEG | Three PEG units | Weak degradation | Data not specified | [6] |
Note: Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines. The data presented illustrates that linker composition can significantly impact biological activity.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis and the incorporation of alkyl and PEG linkers.
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: The appropriate resin (e.g., Rink Amide for a C-terminal amide) is swelled in dichloromethane (B109758) (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. This is repeated once. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent like HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF. The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours. The resin is washed with DMF.
-
Repeat: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by RP-HPLC.
Protocol 2: Incorporation of a C-Terminal N-Alkyl Amide Linker
This protocol utilizes the Fukuyama amine synthesis on a PAL-PEG-PS resin.[7]
-
Initial Resin Preparation: Start with a PAL-PEG-PS resin.
-
oNBS Protection: The primary amine on the linker is protected with an o-nitrobenzenesulfonyl (oNBS) group.
-
N-Alkylation: The sulfonamide is alkylated using an alkyl iodide or bromide in the presence of a base like DBU or Cs2CO3 in DMF.
-
oNBS Deprotection: The oNBS group is removed using a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF to yield the secondary amine on the resin.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the N-alkylated linker using standard coupling reagents (e.g., HBTU/DIPEA). This step may require longer coupling times or double coupling due to the secondary amine.[7]
-
Peptide Elongation: The rest of the peptide is synthesized according to the general SPPS protocol (Protocol 1).
-
Cleavage and Purification: The final peptide with a C-terminal N-alkyl amide is cleaved and purified as described in Protocol 1.
Protocol 3: Incorporation of a PEG Linker
This protocol describes the use of a commercially available Fmoc-amino-PEG-acid building block.
-
Resin Preparation: Start with a suitable resin, for example, Rink Amide resin. Perform the initial Fmoc deprotection to reveal the free amine.
-
PEG Linker Coupling: Couple the Fmoc-amino-PEG-acid (e.g., Fmoc-NH-(PEG)n-COOH) to the deprotected resin using the standard amino acid coupling procedure described in Protocol 1, step 3.
-
Fmoc Deprotection of PEG Linker: Remove the Fmoc group from the PEG linker as described in Protocol 1, step 2.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid of your peptide sequence to the deprotected amine of the PEG linker.
-
Peptide Elongation: Continue with the synthesis of the rest of the peptide sequence according to the general SPPS protocol.
-
Cleavage and Purification: Cleave and purify the PEGylated peptide as described in Protocol 1.
Visualizations
Chemical Structures of Linkers
Caption: General chemical structures of alkyl and PEG linkers.
General Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Modulation of Peptide Properties by Linkers
Caption: Conceptual diagram of how linkers modulate peptide conjugate properties.
Conclusion
The choice between an alkyl and a PEG linker in peptide synthesis is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired properties of the final peptide. Alkyl linkers provide a simple, hydrophobic, and synthetically accessible option, which can be ideal for applications where hydrophilicity is not a primary concern or is even undesirable. However, researchers must be mindful of potential synthesis and purification challenges, particularly with hydrophobic peptide sequences.
PEG linkers, on the other hand, are the preferred choice when enhanced aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles are the primary objectives.[1] While concerns about potential immunogenicity exist, their benefits in drug delivery and development are well-established. The availability of a wide range of PEGylation reagents and resins facilitates their incorporation into standard SPPS protocols. Ultimately, the optimal linker choice will depend on a careful consideration of the specific peptide sequence, the intended application, and the desired physicochemical and biological profile of the final product.
References
- 1. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
N-Fmoc-8-aminooctanoic Acid Linker in Antibody-Drug Conjugates: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. The choice of linker dictates the balance between maintaining a stable connection between the antibody and the cytotoxic payload in circulation and enabling efficient payload release at the tumor site. This guide provides a comparative analysis of the N-Fmoc-8-aminooctanoic acid linker, a linear alkyl chain linker, against other commonly used linker technologies in ADCs.
Introduction to Linker Technologies in ADCs
ADC linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. Non-cleavable linkers, on the other hand, rely on the degradation of the antibody backbone within the lysosome to release the payload.
The hydrophobicity of the linker is another crucial characteristic. Hydrophobic linkers can contribute to ADC aggregation, leading to faster clearance from circulation and potential off-target toxicity.[1][2] Conversely, hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, can improve solubility, stability, and pharmacokinetic properties.[1][2][3][]
The this compound Linker: A Hydrocarbon Spacer
This compound provides a simple, hydrocarbon-based spacer. Its performance is often compared to more hydrophilic or enzymatically cleavable linkers. Understanding its characteristics is vital for the rational design of ADCs.
Comparative Performance Data
The selection of a linker has a direct impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data comparing the 8-aminooctanoic acid (Aoc) linker with other linker types from a study examining melanoma targeting peptides. While not a direct ADC therapeutic study, the principles of linker performance are transferable.
Table 1: In Vitro Performance of Peptide-Drug Conjugates with Different Linkers
| Linker | Peptide Sequence | IC50 (nM) in B16/F1 Melanoma Cells |
| GGG | HYNIC-GGGNle-CycMSHhex | 0.7 ± 0.1 |
| GSG | HYNIC-GSGNle-CycMSHhex | 0.8 ± 0.09 |
| PEG2 | HYNIC-PEG2Nle-CycMSHhex | 0.4 ± 0.08 |
| Aoc | HYNIC-AocNle-CycMSHhex | 0.3 ± 0.06 |
| Data sourced from a study on 99mTc-labeled lactam bridge-cyclized α-MSH peptides.[5] |
Table 2: In Vivo Performance of Peptide-Drug Conjugates with Different Linkers
| Linker | Peptide Conjugate | Melanoma Uptake (%ID/g at 2h post-injection) |
| GGG | (99m)Tc(EDDA)-HYNIC-GGGNle-CycMSHhex | Not Reported as Lead |
| GSG | (99m)Tc(EDDA)-HYNIC-GSGNle-CycMSHhex | Not Reported as Lead |
| PEG2 | (99m)Tc(EDDA)-HYNIC-PEG2Nle-CycMSHhex | Not Reported as Lead |
| Aoc | (99m)Tc(EDDA)-HYNIC-AocNle-CycMSHhex | 22.3 ± 1.72 |
| Data sourced from a study on 99mTc-labeled lactam bridge-cyclized α-MSH peptides.[5] |
The data suggests that the 8-aminooctanoic acid linker can lead to high tumor uptake and potent in vitro activity.[5]
Experimental Protocols
Rigorous experimental validation is essential to characterize the performance of an ADC. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Plate target antigen-positive and control antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).[6]
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression.[5]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[6]
-
Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile (B52724) and centrifuge to pellet the proteins.[6]
-
Analysis: Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.[6]
-
Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.[6]
Protocol 3: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Model System: Use immunodeficient mice bearing human tumor xenografts that express the target antigen.
-
Treatment: Administer the ADC, a vehicle control, and potentially control antibodies at specified doses and schedules.
-
Tumor Volume Measurement: Measure tumor volumes periodically using calipers.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in ADC development and mechanism of action is crucial for a clear understanding.
Conclusion
The this compound linker represents a straightforward, hydrocarbon-based spacer for the construction of ADCs. While it may lack the inherent hydrophilicity of PEG-based linkers or the specific release mechanisms of cleavable linkers, studies have shown its potential for achieving high tumor uptake and potent anti-cancer activity.[5] The optimal linker choice is highly dependent on the specific antibody, payload, and target indication. Therefore, a thorough and objective comparison, utilizing the experimental protocols outlined in this guide, is essential for the successful development of a safe and effective antibody-drug conjugate. The continuous innovation in linker technology, including the exploration of both simple and complex designs, is crucial for advancing the field of targeted cancer therapy.[1][2]
References
- 1. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 5. Introduction of an 8-aminooctanoic acid linker enhances uptake of 99mTc-labeled lactam bridge-cyclized α-MSH peptide in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Fmoc-Protected Amino Acid Linkers: A Performance Comparison
In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker—the molecular bridge connecting the nascent peptide chain to the solid support—is a critical decision that profoundly influences the purity, yield, and overall success of the synthesis. For researchers, scientists, and drug development professionals utilizing the popular Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a deep understanding of the performance characteristics of different linkers is paramount. This guide provides an objective comparison of commonly used Fmoc-protected amino acid linkers, supported by available experimental data and detailed protocols to inform your selection process.
The ideal linker should exhibit high stability throughout the iterative cycles of Fmoc deprotection and amino acid coupling, yet be susceptible to cleavage under specific conditions to release the desired peptide with a C-terminal carboxylic acid or amide. Furthermore, a critical attribute of a high-performing linker is its ability to minimize side reactions, most notably the racemization of the C-terminal amino acid.
This guide will focus on a comparative analysis of several widely used linkers:
-
Wang Linker: A popular and cost-effective choice for the synthesis of peptide acids.
-
Rink Amide Linker: The go-to linker for the direct synthesis of peptide amides.
-
2-Chlorotrityl (2-CTC) Linker: A specialized linker designed to minimize racemization and allow for the synthesis of protected peptide fragments.
-
Fmoc-MPPA Linker: A newer generation of linkers designed to significantly reduce C-terminal amino acid racemization.
Performance Comparison: A Data-Driven Overview
Quantitative Data Summary
| Linker Type | C-Terminal Functionality | Typical Purity | Typical Yield | C-Terminal Racemization | Key Advantages | Potential Disadvantages |
| Fmoc-MPPA | Carboxylic Acid | High | Good to High | Very Low (≤ 0.5%) [2][3][4] | Minimizes racemization; suitable for sensitive C-terminal amino acids.[1][2] | Requires aminomethylated resin; may be more expensive than Wang resin.[1] |
| Wang Linker | Carboxylic Acid | Variable | Variable | Can be significant[2][3] | Widely used and commercially available; cost-effective.[5] | Prone to racemization during the initial amino acid loading[2][3]; can lead to side reactions like S-alkylation of Cys residues upon cleavage. |
| Rink Amide | Amide | High | Good to High | Not applicable (forms amide) | Enables direct synthesis of peptide amides with generally high cleavage efficiency.[5] | The linker itself can be a source of impurities upon cleavage.[5] |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | High | Good to High | Very Low[1] | Suppresses racemization due to steric hindrance[1]; allows for mild cleavage conditions to obtain protected peptides.[1] | More expensive than Wang resin; loading capacity can be lower.[1] |
Understanding the Core Challenges: Racemization and Side Reactions
A primary concern during SPPS is the loss of stereochemical integrity at the C-terminal amino acid, a phenomenon known as racemization or epimerization. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have significant implications for its biological activity.
The Wang linker , while popular, is particularly susceptible to racemization during the esterification of the first Fmoc-amino acid.[2][3] This is often catalyzed by carbodiimides and additives like 4-(dimethylamino)pyridine (DMAP).
In contrast, the Fmoc-MPPA and 2-CTC linkers are specifically designed to mitigate this issue. The Fmoc-MPPA linker is pre-activated and couples to an aminomethylated solid support via a stable amide bond, a process less prone to racemization.[1] The bulky trityl group of the 2-CTC linker provides steric hindrance that protects the chiral center of the C-terminal amino acid during the anchoring step.[1]
Other potential side reactions include diketopiperazine formation , which can occur with benzyl (B1604629) alcohol-based linkers like the Wang linker, especially with C-terminal glycine (B1666218) or proline residues. Trityl-based resins can reduce this side reaction due to the bulkiness of the linker.
Experimental Protocols
The following are generalized methodologies for key experiments in SPPS using different Fmoc-protected amino acid linkers. These protocols may require optimization based on the specific peptide sequence and scale of the synthesis.
I. Peptide Synthesis using a Pre-loaded Wang Resin
This protocol outlines the standard procedure for SPPS on a pre-loaded Fmoc-amino acid-Wang resin.
-
Resin Swelling: Swell the pre-loaded Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the pre-loaded amino acid by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (3 equivalents) and suitable coupling reagents (e.g., HBTU/DIPEA) to the resin and allow the reaction to proceed for 1-2 hours.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., TFA/Water/Triisopropylsilane (TIS) 95:2.5:2.5), for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Peptide Synthesis using a Rink Amide Linker
This protocol is for the synthesis of C-terminal peptide amides.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF for 20 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected linker using appropriate coupling reagents (e.g., HBTU/DIPEA) in DMF.
-
Peptide Elongation: Continue the synthesis by repeating the Fmoc deprotection, washing, and amino acid coupling steps for each subsequent amino acid.
-
Cleavage: Cleave the peptide amide from the resin using a TFA-based cleavage cocktail for 2 hours.[3]
-
Purification: Isolate and purify the peptide amide by precipitation and RP-HPLC.
III. Peptide Synthesis using a 2-Chlorotrityl (2-CTC) Linker
This protocol details the synthesis starting from the loading of the first amino acid onto the 2-CTC resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes.
-
Loading of the First Amino Acid: Dissolve the first Fmoc-protected amino acid (1.5 equivalents) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the amino acid solution. Add this solution to the swollen resin and agitate at room temperature for 1-2 hours.[1]
-
Capping: To cap any unreacted sites, treat the resin with a solution of methanol/DIPEA in DCM.
-
Peptide Chain Elongation: Proceed with the standard Fmoc-SPPS cycles of deprotection, washing, and coupling as described for the Wang resin protocol.
-
Cleavage:
-
For fully protected peptides: Treat the resin with a mild acidic solution (e.g., 0.5-1% TFA in DCM).
-
For fully deprotected peptides: Use a standard TFA cleavage cocktail as described for the Wang resin.
-
IV. Peptide Synthesis using an Fmoc-MPPA Linker
This protocol involves the initial coupling of the Fmoc-amino acid-MPPA to an aminomethyl-functionalized resin.
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 30 minutes.
-
Fmoc-Amino Acid-MPPA Coupling: Dissolve the Fmoc-amino acid-MPPA (1.5 equivalents), 1-Hydroxybenzotriazole (HOBt) (1.5 equivalents), and N,N'-Diisopropylcarbodiimide (DIC) (1.5 equivalents) in DMF. Add the solution to the swollen resin and shake for 2 hours at room temperature.[3]
-
Washing: Wash the resin with DMF, DCM, and Methanol (MeOH) and dry under vacuum.
-
Peptide Chain Elongation: Proceed with the standard Fmoc-SPPS cycles of deprotection, washing, and coupling.
-
Cleavage: Cleave the peptide from the resin using a TFA cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) for 2 hours.[3]
-
Purification: Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
Visualizing the Process: SPPS Workflow and Cleavage Mechanisms
To better understand the experimental workflow and the chemical transformations involved, the following diagrams illustrate the general process of SPPS and the cleavage mechanisms for different linker types.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: A simplified comparison of cleavage mechanisms for different linker types.
Conclusion
The selection of an appropriate Fmoc-protected amino acid linker is a cornerstone of successful solid-phase peptide synthesis. While the Wang linker remains a workhorse for many applications due to its cost-effectiveness, the significant risk of C-terminal racemization necessitates careful consideration, especially for peptides where stereochemical purity is critical. For the synthesis of peptide amides, the Rink Amide linker is the standard choice, offering direct and efficient production.
For researchers prioritizing high chiral integrity and synthesizing peptides with sensitive C-terminal residues, the Fmoc-MPPA and 2-Chlorotrityl linkers present superior alternatives. The Fmoc-MPPA linker significantly minimizes epimerization, leading to higher purity peptides. The 2-CTC linker also effectively suppresses racemization and provides the added advantage of allowing for cleavage under mild conditions to yield protected peptide fragments. Ultimately, the optimal linker choice will depend on the specific requirements of the peptide being synthesized, including its C-terminal functionality, sequence, and the desired level of purity. By understanding the performance characteristics and potential pitfalls of each linker, researchers can make informed decisions to enhance the efficiency and quality of their peptide synthesis endeavors.
References
A Comparative Stability Analysis of N-Fmoc-8-aminooctanoic Acid and Other Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). A linker's stability profile dictates the agent's efficacy and safety, ensuring the cytotoxic payload remains attached to its targeting moiety in systemic circulation while enabling its efficient release at the target site. This guide provides an objective comparison of the stability of the N-Fmoc-8-aminooctanoic acid linker with other commonly employed linkers, supported by experimental data and detailed methodologies.
Overview of Linker Stability
An ideal linker for drug delivery applications must exhibit high stability in plasma (physiological pH ~7.4) to prevent premature drug release, which can lead to systemic toxicity and a reduced therapeutic window.[1] Conversely, for cleavable linkers, efficient and selective cleavage is required under specific conditions of the target microenvironment, such as the acidic milieu of lysosomes (pH 4.5-5.0) or the presence of specific enzymes that are overexpressed in tumor cells.[2][3]
This compound is a bifunctional linker characterized by an eight-carbon aliphatic chain.[4] In the context of bioconjugation, the terminal carboxylic acid can form a stable amide bond with an antibody, while the amino group (after deprotection of the Fmoc group) can be acylated by a cytotoxic payload. The resulting amide bond connecting the payload is generally considered non-cleavable under typical physiological and lysosomal conditions, contributing to the overall stability of the conjugate.
Comparative Stability Data
The following table summarizes the stability of various linker types under different conditions. It is important to note that direct head-to-head comparative studies for all linkers under identical conditions are limited. The data presented is a synthesis of findings from multiple sources.
| Linker Type | Linkage | Cleavage Mechanism | Stability at pH 7.4 (Plasma) | Stability at Acidic pH (e.g., pH 5.0) | Notes |
| Aliphatic Amide (e.g., 8-Aminooctanoic acid) | Amide | Non-cleavable | High . Generally stable with half-lives of several days.[5] | High . Amide bonds are generally stable under mild acidic conditions. | Considered a non-cleavable linker; payload release occurs upon lysosomal degradation of the antibody.[5] |
| Hydrazone | Hydrazone | Acid-Labile | Moderate . Half-life can range from hours to days depending on the structure. Aromatic hydrazones are more stable than aliphatic ones.[][7][8] | Low . Rapid hydrolysis occurs. Half-life can be in the range of a few hours.[] | One of the first-generation cleavable linkers; can exhibit instability in circulation.[] |
| Val-Cit (Valine-Citrulline) | Peptide (Amide) | Enzymatic (Cathepsin B) | High in human plasma . However, it can be unstable in mouse plasma due to carboxylesterase activity.[9][10] | High . Cleavage is enzyme-dependent, not directly pH-dependent, though cathepsin activity is optimal at acidic pH.[10] | A widely used dipeptide linker in approved ADCs.[3] |
| Disulfide | Disulfide | Reductive (Glutathione) | Moderate to High . Stability can be tuned by introducing steric hindrance around the disulfide bond.[11] | High . Cleavage is dependent on the reducing environment, not pH. | Exploits the higher glutathione (B108866) concentration inside cells compared to plasma.[11] |
| β-Glucuronide | Glucuronide | Enzymatic (β-glucuronidase) | High . Generally very stable in plasma across different species.[2] | High . Cleavage is enzyme-dependent. | β-glucuronidase is present in lysosomes and the tumor microenvironment. |
| Silyl Ether | Silyl Ether | Acid-Labile | High . A newer generation acid-labile linker with a reported half-life of >7 days in human plasma.[2] | Low . Designed for rapid cleavage at acidic pH. | Offers improved plasma stability compared to traditional acid-labile linkers like hydrazones.[2] |
Experimental Protocols
Rigorous in vitro assays are essential for characterizing the stability of a linker. The two primary assays are the plasma stability assay and the lysosomal stability assay.[9]
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the drug-linker conjugate in plasma, simulating its journey through the systemic circulation. This assay helps predict premature payload release and potential off-target toxicity.[9][12]
Methodology:
-
Preparation of Plasma: Collect whole blood from the desired species (e.g., human, mouse, rat) in tubes containing an anticoagulant like EDTA or heparin. Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma. The plasma is then collected and stored at -80°C until use.[12]
-
Incubation: The antibody-drug conjugate (ADC) is incubated in the plasma at a concentration of approximately 0.1 to 1.3 mg/mL at 37°C.[9][12]
-
Time Points: Aliquots of the incubation mixture are collected at various time points over a period of several days (e.g., 0, 1, 24, 48, 96, and 168 hours).[12]
-
Sample Processing: To analyze the ADC, it is often isolated from the plasma proteins using immunoaffinity capture methods, such as Protein A or G magnetic beads.[9]
-
Analysis: The stability of the ADC is assessed by quantifying the amount of intact ADC, total antibody, and/or released payload at each time point.[12] Common analytical techniques include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[9][13]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A dual-antibody sandwich ELISA can be used to measure the concentration of the intact ADC.[1][12]
-
HIC-HPLC (Hydrophobic Interaction Chromatography): This method separates ADC species based on their DAR, allowing for the monitoring of changes in the DAR profile over time.[12]
-
-
Data Interpretation: A stable linker will show minimal change in the DAR or a low percentage of released drug over the incubation period. The half-life (t½) of the ADC in plasma can be calculated from the degradation curve.[12]
Lysosomal Stability/Cleavage Assay
Objective: To determine the rate of payload release from a cleavable linker in a simulated lysosomal environment.
Methodology:
-
Preparation of Lysosomal Homogenate: Lysosomes are isolated from cultured cells or tissues (e.g., rat liver) through differential centrifugation. The isolated lysosomes are then lysed to release their enzymatic content.
-
Incubation: The ADC is incubated with the lysosomal homogenate at 37°C in an acidic buffer (pH 4.5-5.5) to mimic the lysosomal environment and ensure optimal activity of lysosomal enzymes like cathepsins.[14][15]
-
Time Points: Aliquots are taken at various time points, typically over a 24 to 48-hour period.[14]
-
Sample Processing: The reaction is stopped, often by the addition of a quenching solution (e.g., acetonitrile) to precipitate the proteins.[9]
-
Analysis: The supernatant, containing the released payload, is analyzed by LC-MS to quantify the amount of cleavage over time.[9]
-
Data Interpretation: An effective cleavable linker will show significant and timely payload release in the lysosomal fraction. For non-cleavable linkers like the 8-aminooctanoic acid amide linker, minimal to no release of the payload is expected in this assay.
Visualizing Key Processes
To better understand the context in which linker stability is critical, the following diagrams illustrate the pathway of an ADC and a typical experimental workflow.
Caption: Pathway of an ADC from circulation to cell death.
Caption: Workflow for assessing ADC stability in plasma.
Conclusion
The stability of the linker is a critical parameter in the design of effective and safe drug conjugates. The this compound linker, which forms a stable amide bond, is representative of non-cleavable linkers that offer high stability in systemic circulation. The payload is released only after the degradation of the antibody component within the target cell's lysosome. This contrasts with cleavable linkers, such as hydrazones, disulfide, and peptide-based linkers, which are designed to release their payload in response to specific environmental triggers like low pH or the presence of certain enzymes. The choice of linker should be guided by the specific therapeutic application, the nature of the target, and the properties of the payload. The experimental protocols provided herein offer a framework for the rigorous evaluation of linker stability, a crucial step in the preclinical development of targeted therapies.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the NMR and Mass Spectrometry Analysis of N-Fmoc-8-aminooctanoic Acid and Its Alternatives
For researchers engaged in peptide synthesis, drug development, and proteomics, the accurate characterization of protected amino acids is paramount. This guide provides a comparative analysis of N-Fmoc-8-aminooctanoic acid and its commonly used alternatives, N-Boc-8-aminooctanoic acid and N-Cbz-8-aminooctanoic acid, focusing on their analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This information is critical for quality control, reaction monitoring, and structural verification.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its N-Boc and N-Cbz protected counterparts. Please note that while some of this data is based on reported values, other values are predicted based on the chemical structure and data from analogous compounds, due to the limited availability of comprehensive public spectral data for these specific molecules.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported)
| Compound | Proton Assignment | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Fmoc-H (aromatic) | 7.77, 7.59, 7.40, 7.31 | d, d, t, t | ~7.5 |
| Fmoc-CH | 4.23 | t | ~6.8 | |
| Fmoc-CH₂ | 4.41 | d | ~6.8 | |
| NH | 5.0 (broad) | t | ~5.8 | |
| α-CH₂ (to COOH) | 2.35 | t | ~7.4 | |
| β, γ, δ, ε, ζ-CH₂ | 1.2-1.7 | m | - | |
| η-CH₂ (to NH) | 3.18 | q | ~6.8 | |
| N-Boc-8-aminooctanoic acid | NH | 4.5 (broad) | t | ~5.8 |
| α-CH₂ (to COOH) | 2.34 | t | ~7.4 | |
| β, γ, δ, ε, ζ-CH₂ | 1.2-1.6 | m | - | |
| η-CH₂ (to NH) | 3.09 | q | ~6.8 | |
| Boc C(CH₃)₃ | 1.44 | s | - | |
| N-Cbz-8-aminooctanoic acid | Cbz-H (aromatic) | 7.35 | m | - |
| Cbz-CH₂ | 5.10 | s | - | |
| NH | 4.9 (broad) | t | ~5.8 | |
| α-CH₂ (to COOH) | 2.34 | t | ~7.4 | |
| β, γ, δ, ε, ζ-CH₂ | 1.2-1.6 | m | - | |
| η-CH₂ (to NH) | 3.15 | q | ~6.8 |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | COOH | ~179 |
| Fmoc C=O | ~156 | |
| Fmoc CH | ~47 | |
| Fmoc CH₂ | ~67 | |
| Fmoc Aromatic | ~120, 125, 127, 128, 141, 144 | |
| Alkyl Chain CH₂ | ~25-35, 41 | |
| N-Boc-8-aminooctanoic acid | COOH | ~179 |
| Boc C=O | ~156 | |
| Boc C(CH₃)₃ | ~80 | |
| Boc C(CH₃)₃ | ~28 | |
| Alkyl Chain CH₂ | ~25-35, 40 | |
| N-Cbz-8-aminooctanoic acid | COOH | ~179 |
| Cbz C=O | ~156 | |
| Cbz CH₂ | ~67 | |
| Cbz Aromatic | ~128, 136 | |
| Alkyl Chain CH₂ | ~25-35, 41 |
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₂₃H₂₇NO₄ | 381.47 | 382.20 | 404.18 |
| N-Boc-8-aminooctanoic acid | C₁₃H₂₅NO₄ | 259.34 | 260.18 | 282.16 |
| N-Cbz-8-aminooctanoic acid | C₁₆H₂₃NO₄ | 293.36 | 294.17 | 316.15 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for NMR and LC-MS analysis of N-protected 8-aminooctanoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the N-protected 8-aminooctanoic acid.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Apply a 0.3 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans, as ¹³C is less sensitive.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2 seconds.
-
Processing: Apply a 1-2 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the N-protected 8-aminooctanoic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically used for these compounds.
-
Scan Range: A suitable m/z range to include the expected molecular ions (e.g., m/z 100-1000).
-
Data Analysis: Extract the ion chromatograms for the expected [M+H]⁺ and [M+Na]⁺ adducts to confirm the presence and retention time of the compound.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR and Mass Spectrometry analysis of N-protected 8-aminooctanoic acid products.
Caption: Workflow for NMR and MS analysis of N-protected amino acids.
Navigating the Chemical Bridge: A Comparative Analysis of PROTACs with N-Fmoc-8-aminooctanoic Acid-derived and Alternative Linkers
For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its biological activity. This guide provides an objective comparison of PROTACs featuring an N-Fmoc-8-aminooctanoic acid-derived aliphatic linker against those with alternative linker structures, supported by experimental data and detailed protocols.
PROTACs are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The nature of this linker—its length, rigidity, and chemical composition—profoundly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]
This guide focuses on the biological activity of PROTACs employing a linker derived from this compound, a linear eight-carbon aliphatic chain. We will compare its performance with PROTACs utilizing other common linker types, such as those based on polyethylene (B3416737) glycol (PEG), using the well-studied epigenetic reader protein BRD4 as a model target.
Comparative Biological Activity of BRD4-Targeting PROTACs
The following tables summarize the quantitative data for various BRD4-targeting PROTACs, highlighting the impact of the linker structure on their degradation potency (DC₅₀ and Dₘₐₓ) and anti-proliferative activity (IC₅₀).
| PROTAC | Warhead (BRD4 Ligand) | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC with Alkyl Linker | ||||||
| Compound 27 | (+)-JQ1 | Pomalidomide (CRBN) | ~10-atom Alkyl Chain | ~60 | >90% | MDA-MB-231 |
| Compound 34 | (+)-JQ1 | Pomalidomide (CRBN) | ~12-atom Alkyl/Piperazine | 60 | >90% | MDA-MB-231 |
| PROTACs with PEG Linkers | ||||||
| MZ1 | (+)-JQ1 | VHL Ligand | 4-unit PEG | 2.2 | 97% | Mino |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | PEG/Alkyl Mix | <1 | >99% | Burkitt's Lymphoma |
| dBET1 | (+)-JQ1 | Pomalidomide (CRBN) | 4-unit PEG | 95.0 | ~80% | MDA-MB-231 |
| PROTAC | IC₅₀ (nM) | Cell Line |
| PROTAC with Alkyl Linker | ||
| Compound 34 | Not Reported | MDA-MB-231 |
| PROTACs with PEG Linkers | ||
| MZ1 | 104 | 22Rv1 |
| ARV-825 | Not Reported | Burkitt's Lymphoma |
| dBET1 | Not Reported | MDA-MB-231 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is used to quantify the levels of the target protein (e.g., BRD4) in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231, Mino) in 6-well plates at a density that allows them to be in the exponential growth phase during treatment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. The supernatant contains the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (IC₅₀ Determination)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC.
2. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
3. Viability Measurement (using MTT assay as an example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway, the general mechanism of PROTAC action, and the experimental workflow for determining PROTAC efficacy.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: BRD4 signaling pathway and PROTAC intervention.
Caption: Experimental workflow for PROTAC evaluation.
References
A Comparative Guide to Antibody-Drug Conjugate Evaluation: Focus on Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo evaluation of Antibody-Drug Conjugates (ADCs), with a particular focus on the impact of linker chemistry on their performance. While specific experimental data for ADCs utilizing N-Fmoc-8-aminooctanoic acid is not extensively available in public literature, this document will compare common cleavable and non-cleavable linkers to provide a framework for understanding the potential characteristics of ADCs with aliphatic linkers.
Introduction to ADC Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic index.[1][2] The choice of linker can significantly influence the efficacy and toxicity of an ADC.[2]
This guide will delve into the in vitro and in vivo methods used to evaluate ADCs, presenting comparative data for different linker types and providing detailed experimental protocols.
In Vitro Evaluation of ADCs
In vitro assays are essential for the initial characterization and selection of ADC candidates. These assays assess the fundamental properties of the ADC, including its binding affinity, cytotoxicity, and mechanism of action.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. The following table summarizes representative IC50 values for ADCs with different linker types against various cancer cell lines.
| ADC Configuration | Linker Type | Payload | Target Antigen | Cell Line | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Peptide) | MMAE | HER2 | SK-BR-3 (HER2-high) | 14.3 | [1] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable | DM1 | HER2 | SK-BR-3 (HER2-high) | 33 | [1] |
| Anti-HER2-β-galactosidase-MMAE | Cleavable (Enzymatic) | MMAE | HER2 | JIMT-1 (HER2-low) | 8.8 | [1] |
| Conjugate with GPLG-PABC linker | Cleavable (Peptide) | MMAE | Integrin αVβ3 | U87MG | ~250 | [3] |
| Free MMAE | - | MMAE | - | U87MG | ~50 | [3] |
Note: IC50 values can vary significantly based on the cell line, antigen expression level, and experimental conditions.
Experimental Protocols: In Vitro Assays
This protocol outlines the steps for determining the in vitro cytotoxicity of an ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for ADC In Vitro Cytotoxicity Assay
Caption: General workflow for an ADC in vitro cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[4]
In Vivo Evaluation of ADCs
In vivo studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of ADC candidates before they can proceed to clinical trials.
Comparative In Vivo Efficacy and Pharmacokinetics
The choice of linker significantly impacts the in vivo performance of an ADC. The following table summarizes key in vivo parameters for ADCs with different linker types.
| Linker Type | ADC | Animal Model | Efficacy Outcome | Half-life (t1/2) | Clearance (CL) | Reference |
| Cleavable (Peptide) | CX-DM1-ADC | Mouse | Tumor stasis | 9.9 days | 0.7 mL/day/kg | [1] |
| Non-cleavable | SMCC-DM1-ADC | Mouse | Tumor stasis | 10.4 days | 0.6 mL/day/kg | [1] |
| Cleavable (Hydrazone) | Silyl ether-MMAE conjugate | Human Plasma (in vitro) | N/A | > 7 days | N/A | [1] |
| Cleavable (Peptide) | Trastuzumab-DXd (GGFG linker) | Rat | Tumor growth inhibition | DAR decreased by ~50% in 7 days | N/A | [5] |
| Cleavable (Novel Exo-linker) | Exo-linker ADC | Rat | Tumor growth inhibition | Greater DAR retention than T-DXd | N/A | [5] |
Note: Pharmacokinetic parameters can vary depending on the antibody, payload, and animal model used.
Experimental Protocols: In Vivo Assays
This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a xenograft mouse model.
Workflow for In Vivo Tumor Growth Inhibition Study
Caption: General workflow for an in vivo tumor growth inhibition study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ADC, a vehicle control, and any other relevant controls (e.g., unconjugated antibody) via an appropriate route (e.g., intravenous injection).
-
Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice a week).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points, collect blood samples to determine the pharmacokinetic profile of the ADC. At the end of the study, tumors and other tissues can be collected for pharmacodynamic analysis.
-
Endpoint and Data Analysis: The study is typically terminated when tumors in the control group reach a maximum allowable size. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
The Role of Linker Chemistry: A Comparative Overview
The linker is a critical determinant of an ADC's therapeutic index. The two main classes of linkers are cleavable and non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[] Common cleavage mechanisms include:
-
Protease-cleavable: Linkers containing peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B.[7]
-
pH-sensitive: Linkers that are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive: Disulfide-based linkers that are cleaved in the reducing environment of the cytoplasm.
-
-
Non-cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[8][9] This can lead to improved plasma stability and a wider therapeutic window.[8][9]
This compound as a Linker: An this compound linker is a long-chain, aliphatic, amino acid-based linker. While specific in vitro and in vivo data is limited, its properties can be inferred. The long alkyl chain would increase the hydrophobicity of the ADC, which could influence its aggregation, pharmacokinetics, and cell permeability. As an amino acid-based linker, it would likely be processed within the lysosome, similar to non-cleavable linkers, relying on antibody degradation for payload release. However, its susceptibility to other proteases would need to be experimentally determined.
Mechanism of Action: Disruption of Tubulin Polymerization
Many successful ADCs utilize payloads that are potent tubulin inhibitors, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4). These agents disrupt the dynamics of microtubule formation, which is essential for cell division, leading to cell cycle arrest and apoptosis.[10][11]
Tubulin Polymerization and Inhibition by ADC Payloads
Caption: Disruption of microtubule dynamics by ADC tubulin inhibitor payloads.
Auristatins, like MMAE, bind to tubulin and inhibit its polymerization, while maytansinoids, like DM1, can either inhibit polymerization or promote microtubule stabilization, depending on the specific agent.[10][11] Both mechanisms lead to disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[10][11]
Conclusion
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking N-Fmoc-8-aminooctanoic Acid: A Comparative Guide to Aliphatic Linkers in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the successful development of complex biomolecules, including therapeutic peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Aliphatic linkers, characterized by their hydrocarbon chain structure, offer a straightforward and effective means to space functional moieties, modulate hydrophobicity, and influence the overall stability and solubility of the final conjugate. Among these, N-Fmoc-8-aminooctanoic acid has gained prominence as a versatile building block. This guide provides an objective comparison of this compound against other commonly employed aliphatic linkers, supported by illustrative experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance Characteristics of Aliphatic Linkers
The performance of an aliphatic linker is primarily dictated by its length and the resulting physicochemical properties it imparts to the conjugate. Key parameters for comparison include hydrophobicity, impact on solubility and aggregation, and efficiency in standard synthetic and bioconjugation protocols.
Data Presentation: Comparative Analysis of Aliphatic Linkers
The following tables summarize the key performance indicators for this compound and other representative aliphatic linkers. The data presented is illustrative and intended to highlight the expected trends based on the principles of organic and peptide chemistry. Actual experimental values may vary depending on the specific peptide sequence or conjugated molecule.
Table 1: Physicochemical Properties of Fmoc-Protected Aliphatic Linkers
| Linker | Molecular Weight ( g/mol ) | Calculated logP* | Relative Hydrophobicity |
| Fmoc-4-aminobutanoic acid | 325.36 | 3.1 | Low |
| Fmoc-6-aminohexanoic acid | 353.42 | 3.9 | Medium |
| This compound | 381.47 | 4.7 | High |
*Calculated logP (cLogP) is a measure of hydrophobicity. Higher values indicate greater hydrophobicity.
Table 2: Performance in Solid-Phase Peptide Synthesis (SPPS)
| Linker | Typical Coupling Efficiency (%)** | Impact on Peptide Aggregation | Influence on Final Peptide Solubility |
| Fmoc-4-aminobutanoic acid | >99% | Minimal | Generally Favorable |
| Fmoc-6-aminohexanoic acid | >99% | Moderate | Sequence-Dependent |
| This compound | >98% | Can be significant | May decrease aqueous solubility |
**Coupling efficiency can be influenced by the peptide sequence and coupling reagents used.
Experimental Protocols
To facilitate a standardized comparison of aliphatic linkers in your own research, the following detailed experimental protocols are provided.
Protocol 1: Determination of Relative Hydrophobicity by RP-HPLC
This protocol outlines a method to determine the relative hydrophobicity of peptides modified with different aliphatic linkers by comparing their retention times on a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
Materials:
-
Peptides synthesized with different aliphatic linkers (e.g., Ac-Gly-Linker-NH2)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptides in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Inject equal volumes of each peptide sample. The retention time of the major peak for each peptide is recorded. A longer retention time indicates greater hydrophobicity.
Protocol 2: Evaluation of Coupling Efficiency in SPPS
This protocol describes a method to assess the coupling efficiency of different Fmoc-aliphatic linkers during solid-phase peptide synthesis using a colorimetric assay (Kaiser test).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-aliphatic linkers (Fmoc-4-aminobutanoic acid, Fmoc-6-aminohexanoic acid, this compound)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit reagents (Ninhydrin in ethanol, Phenol in ethanol, Pyridine)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amine. Wash thoroughly with DMF.
-
Coupling Reaction:
-
Prepare solutions of the different Fmoc-aliphatic linkers (3 equivalents relative to resin loading).
-
Pre-activate the linkers with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated linker solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Kaiser Test:
-
Take a small sample of the resin beads.
-
Wash the beads with ethanol.
-
Add the Kaiser test reagents and heat at 100°C for 5 minutes.
-
A blue color indicates the presence of free primary amines, signifying an incomplete coupling reaction. A yellow or colorless result indicates a complete reaction (>99% coupling efficiency).
-
Mandatory Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for solid-phase peptide synthesis utilizing an Fmoc-protected amino acid linker, such as this compound.
Caption: A generalized workflow for solid-phase peptide synthesis using Fmoc chemistry.
Logical Relationship of Linker Properties
The diagram below illustrates the interconnectedness of an aliphatic linker's properties and their ultimate impact on the performance of a bioconjugate.
A Comparative Analysis of N-Fmoc-8-aminooctanoic Acid in Bioconjugate Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Your Application
The strategic selection of a chemical linker is a critical determinant in the design of complex biomolecules such as peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The linker's properties—including its length, flexibility, and hydrophilicity—profoundly influence the synthesis, stability, and biological activity of the final conjugate. This guide provides a detailed comparison of N-Fmoc-8-aminooctanoic acid, a widely used alkyl linker, with common alternatives, particularly polyethylene (B3416737) glycol (PEG)-based linkers. By presenting experimental data, detailed protocols, and visual aids, this document aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
At a Glance: this compound vs. PEG Linkers
This compound is an eight-carbon linear alkyl chain linker, valued for its flexibility and defined length. In contrast, PEG linkers are composed of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity and ability to improve the solubility and pharmacokinetic profile of bioconjugates.
| Feature | This compound | PEG-based Linkers (e.g., Fmoc-8-amino-3,6-dioxaoctanoic acid) |
| Chemical Structure | C8H17NO2 (linker backbone) | (C2H4O)n (linker backbone) |
| Hydrophilicity | Lower | Higher |
| Flexibility | High | High |
| Key Applications | Peptide synthesis, ADCs, PROTACs, cyclic peptides | ADCs, PROTACs, improving drug solubility and half-life |
| Potential Impact | Can increase membrane permeability; may increase aggregation of hydrophobic peptides | Can improve solubility and reduce immunogenicity; may decrease cell permeability |
Performance Comparison: Experimental Data
While direct head-to-head comparisons of the synthesis efficiency of these linkers are not extensively published, a study comparing the in vivo performance of a radiolabeled cyclic peptide for melanoma imaging provides valuable insights into how the choice of linker can impact biological activity. The study compared a peptide conjugated with 8-aminooctanoic acid (Aoc) to one with a di-ethylene glycol (PEG2) linker.
Table 1: Biodistribution of 99mTc-labeled Cyclic Peptides in B16/F10 Melanoma-Bearing Mice (% Injected Dose/Gram)
| Time Point | Aoc Linker | PEG2 Linker |
| 0.5 h | 28.86 ± 3.12 | 13.63 ± 1.13 |
| 2 h | 19.95 ± 2.54 | 31.93 ± 2.57 |
| 4 h | 6.01 ± 1.28 | 20.31 ± 3.23 |
Data extracted from a study on radiolabeled lactam-cyclized alpha-MSH peptides.[1]
The data suggests that the more hydrophobic Aoc linker resulted in a more rapid initial tumor uptake, while the hydrophilic PEG2 linker led to higher tumor accumulation at later time points, likely due to a longer circulation half-life.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of these linkers into your biomolecules. Below are standard protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Protocol 1: Coupling of this compound in SPPS
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain the solution and repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Activation and Coupling: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the mixture and agitate for 1-2 minutes for pre-activation. Add the activated solution to the resin. Agitate the reaction mixture for 30-60 minutes at room temperature.[2]
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling. Once the reaction is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).[2]
Protocol 2: General HPLC Analysis of Peptide Purity
This protocol outlines a general method for assessing the purity of the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Lyophilized peptide
-
0.1% Trifluoroacetic acid (TFA) in water (Solvent A)
-
0.1% TFA in acetonitrile (B52724) (Solvent B)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of Solvent A and Solvent B. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be 5-95% Solvent B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214-220 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Visualizing Key Concepts
To further elucidate the role of this compound and its alternatives in research, the following diagrams illustrate key processes and structures.
Conclusion
The selection of a linker is a pivotal decision in the design of bioconjugates. This compound offers a flexible, well-defined hydrophobic linker that can be advantageous for applications requiring rapid cell penetration. Conversely, PEG-based linkers provide a hydrophilic alternative that can enhance solubility and prolong circulation time, potentially leading to higher overall accumulation in target tissues. The choice between these linkers should be guided by the specific goals of the research, considering the desired pharmacokinetic profile and the physicochemical properties of the conjugated molecule. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating these critical design choices.
References
A Comparative Guide to Purity in Peptide Synthesis: The Role of N-Fmoc-8-aminooctanoic Acid
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is paramount to achieving reliable and reproducible experimental results. In Solid-Phase Peptide Synthesis (SPPS), the choice of linkers and spacers can significantly influence the purity of the final product by affecting synthesis efficiency and the formation of impurities. This guide provides an objective comparison of peptide synthesis using N-Fmoc-8-aminooctanoic acid, a flexible linker, with alternative methods, supported by established experimental protocols and data.
This compound (Fmoc-Aoa-OH) is a long-chain aliphatic linker frequently used to introduce a flexible, hydrophilic spacer within a peptide sequence. This can be crucial for applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and various labeled peptides where precise distance between functional moieties is required. Its performance in maintaining purity will be compared primarily with the use of Wang resin, a standard solid support for synthesizing peptides with a C-terminal carboxylic acid.
Comparative Analysis of Linker Performance
The purity of a crude peptide product is a direct reflection of the efficiency of each coupling and deprotection step during synthesis. The choice of how the peptide is anchored to the solid support can influence the prevalence of specific impurities.
A major source of impurity in peptide synthesis is the formation of diastereomers due to the racemization of the C-terminal amino acid during its initial attachment to the resin.[1] Using a pre-formed building block like this compound for incorporation as a spacer circumvents issues related to the initial loading on some resins. However, the overall purity is still dependent on the efficiency of every subsequent coupling step.[2]
Common impurities encountered during Fmoc-based SPPS include:
-
Truncated sequences : Resulting from incomplete coupling reactions.[1][3]
-
Deletion sequences : Caused by incomplete Fmoc group deprotection.[4][5]
-
Racemization/Diastereomeric impurities : Formation of peptides with incorrect stereochemistry.[5][6]
-
Oxidation and other side-chain reactions : Modifications to sensitive amino acid side chains.[3][5]
-
Residual protecting groups : Incomplete removal of protecting groups during the final cleavage step.[1]
The following table provides a comparative summary of using this compound as a spacer versus the direct attachment of the first amino acid to Wang resin.
| Feature | This compound as Spacer | Wang Resin (Standard C-Terminal Acid Synthesis) |
| Primary Function | Introduces a flexible, hydrophilic spacer within the peptide chain. | Anchors the first amino acid to the solid support for C-terminal acid peptides.[7][8] |
| Key Advantage | Provides spatial separation of functional groups. Its coupling is generally efficient due to being a non-sterically hindered amino acid.[9] | Well-established, cost-effective, and widely used for routine peptide synthesis.[7] |
| Potential Purity Concern | Subject to standard SPPS impurities like truncation and deletion sequences during subsequent cycles. | Risk of racemization of the first amino acid during the initial esterification (loading) onto the resin.[1] |
| Typical Crude Purity | >70% (Highly dependent on peptide length and sequence) | >70% (Highly dependent on peptide length and sequence) |
| Final Purity (Post-HPLC) | >95% to >99%[10] | >95% to >99%[10] |
Experimental Protocols
Detailed and robust experimental protocols are essential for synthesizing high-purity peptides and accurately assessing their quality.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-8-Aminooctanoic Acid
This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating the linker.
1. Resin Preparation:
-
Start with a suitable resin, such as Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin if the spacer is internal.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[8][9]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[8][9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-8-Aminooctanoic Acid:
-
Activation: In a separate vessel, dissolve Fmoc-8-Aminooctanoic acid (3 equivalents relative to resin loading), a coupling agent like HATU (2.9 equivalents), and an activator base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.[9]
-
Coupling: Add the activated linker solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.[8]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[1][11]
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.[1][12]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[1]
2. HPLC Conditions:
-
System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is most common for peptide analysis.[10][12]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) is used to elute the peptide and impurities.[12]
-
Flow Rate: Typically 1.0 mL/min for a standard analytical column.[1]
-
Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[11][12]
-
Column Temperature: Maintain a constant temperature (e.g., 30-40°C) for reproducibility.[12]
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity using the formula: Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100 .[11]
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the molecular weight of the synthesized peptide matches its theoretical mass.[13][14]
1. Sample Preparation:
-
A small portion of the purified peptide from an HPLC fraction or the crude mixture is dissolved in a suitable solvent for MS analysis (e.g., water/acetonitrile with 0.1% formic acid for LC-MS).[15]
2. Mass Spectrometry Analysis:
-
Method: Electrospray Ionization (ESI-MS) coupled with liquid chromatography (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[13]
-
Data Acquisition: The instrument is calibrated, and the mass-to-charge ratio (m/z) of the peptide is measured.
-
Data Interpretation: The observed molecular weight is compared to the calculated theoretical molecular weight of the target peptide to confirm its identity. Impurity peaks can also be analyzed to identify their structures (e.g., deletion sequences will have masses corresponding to the loss of a specific amino acid residue).[16]
Visualizing the Workflow
Diagrams help to clarify the complex processes involved in peptide synthesis and analysis.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pekcuralabs.com [pekcuralabs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 15. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
Head-to-Head Comparison: N-Fmoc-8-aminooctanoic Acid and Its Shorter/Longer Chain Analogs in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical parameter in the design and synthesis of peptides and bioconjugates. N-Fmoc-protected aminoalkanoic acids are frequently employed as flexible spacers to modulate the properties of the final product. This guide provides a detailed head-to-head comparison of N-Fmoc-8-aminooctanoic acid (Fmoc-Aoc) with its shorter and longer chain analogs, N-Fmoc-6-aminohexanoic acid (Fmoc-Ahx) and N-Fmoc-11-aminoundecanoic acid (Fmoc-Aun), focusing on their physicochemical properties and performance in solid-phase peptide synthesis (SPPS).
The selection of an appropriate linker length can significantly influence a peptide's solubility, aggregation propensity, and ultimately, its biological activity. While extensive direct comparative studies with quantitative data across this homologous series are limited in publicly available literature, this guide synthesizes available data and established principles of peptide chemistry to provide a comprehensive overview for informed decision-making.
Physicochemical Properties
The physical characteristics of these linker molecules, such as molecular weight and melting point, are fundamental to their handling and incorporation during synthesis. As the length of the alkyl chain increases, so do the molecular weight and, generally, the melting point, which can be an indicator of the intermolecular forces and crystal packing of the solid material.
| Property | N-Fmoc-6-aminohexanoic acid (C6) | This compound (C8) | N-Fmoc-11-aminoundecanoic acid (C11) |
| Molecular Formula | C₂₁H₂₃NO₄ | C₂₃H₂₇NO₄ | C₂₆H₃₃NO₄ |
| Molecular Weight ( g/mol ) | 353.41[1] | 381.46[2][3] | 423.5[4] |
| Melting Point (°C) | 110 - 123[1] | 118 - 119[2] | 123 - 126[4] |
| Appearance | White powder[1] | White solid[2] | White to off-white powder[4] |
| Solubility in DMF | Soluble | Soluble[2] | Soluble |
Note: Solubility in DMF is generally good for these compounds, a crucial property for their use in standard SPPS protocols.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The performance of these linkers in SPPS is evaluated based on their coupling efficiency and their impact on the aggregation of the growing peptide chain.
Coupling Efficiency
The efficiency of the coupling reaction is a critical factor in the overall yield and purity of the final peptide. While specific comparative kinetic data for this homologous series is scarce, the coupling efficiency of these non-sterically hindered linear amino acids is generally high when using standard coupling reagents.
Based on established principles of SPPS, the reactivity of the carboxylic acid is not expected to be significantly influenced by the length of the alkyl chain. Therefore, under optimized conditions, all three analogs should exhibit comparable and high coupling efficiencies. Standard coupling protocols using reagents like HATU, HBTU, or DIC/HOBt are effective for these linkers.
General Observations on Coupling:
-
Steric Hindrance: As linear aliphatic chains, none of these linkers present significant steric hindrance at the reaction centers (the N-terminal amine for deprotection and the C-terminal carboxyl for coupling).
-
Reagent Choice: The choice of coupling reagent will have a more significant impact on efficiency than the linker's chain length. For instance, more potent activators like HATU can lead to faster and more complete reactions.
-
Monitoring: Monitoring the completion of the coupling reaction using a qualitative method like the Kaiser test is recommended to ensure complete incorporation.
Impact on Peptide Aggregation
Peptide aggregation during SPPS is a major challenge that can lead to incomplete reactions and low yields. The properties of the linker can influence the solvation of the growing peptide chain and its tendency to aggregate.
-
Hydrophobicity: The hydrophobicity of the linker increases with the length of the alkyl chain (C11 > C8 > C6). A more hydrophobic linker could potentially increase the overall hydrophobicity of the peptide-resin complex, which might promote aggregation in certain sequences, particularly those already prone to it.
-
Flexibility and Disruption of Secondary Structures: Conversely, the increased flexibility of longer chains might help to disrupt the formation of rigid secondary structures like β-sheets, which are a primary cause of aggregation. By creating more distance and conformational freedom between the peptide and the solid support, longer linkers may improve solvation and accessibility of the N-terminus for subsequent coupling steps.
While there is a lack of direct experimental data comparing the anti-aggregation properties of this specific series, the choice of linker length should be considered in the context of the peptide sequence being synthesized. For hydrophobic and aggregation-prone sequences, a shorter, more hydrophilic linker might be advantageous, or a longer, more flexible linker could be tested to see if it disrupts aggregation.
Impact on Final Peptide/Conjugate Properties
The length of the aminoalkanoic acid linker can have a profound effect on the physicochemical and biological properties of the final peptide or drug conjugate.
-
Solubility: The overall hydrophobicity of the final product will be influenced by the linker length. For applications requiring high aqueous solubility, a shorter chain linker (C6) may be preferable.
-
Biological Activity: The distance and flexibility afforded by the linker can be critical for the biological activity of a peptide or the efficacy of a drug conjugate. A longer linker may be necessary to properly orient a peptide for receptor binding or to position a cytotoxic drug for optimal activity in an antibody-drug conjugate (ADC). Conversely, a linker that is too long could lead to undesirable flexibility and off-target interactions.
-
Pharmacokinetics: The linker's properties can influence the pharmacokinetic profile of a drug, affecting its distribution, metabolism, and excretion.
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase peptide synthesis involving the coupling of N-Fmoc-aminoalkanoic acids.
Standard Coupling Protocol using HATU
This protocol is a high-efficiency method suitable for all three analogs.
Materials:
-
Fmoc-protected aminoalkanoic acid (C6, C8, or C11) (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Resin-bound peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation: In a separate vessel, dissolve the Fmoc-aminoalkanoic acid and HATU in DMF. Add DIPEA to the solution and agitate for 1-2 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Logical Relationships in Linker Selection
The decision-making process for selecting the optimal linker involves considering the trade-offs between different properties imparted by the chain length.
Conclusion
The choice between N-Fmoc-6-aminohexanoic acid, this compound, and N-Fmoc-11-aminoundecanoic acid as a linker in peptide synthesis is a nuanced decision that depends on the specific requirements of the target molecule.
-
N-Fmoc-6-aminohexanoic acid (C6) is a suitable choice when a shorter, less hydrophobic spacer is desired to maintain the aqueous solubility of the final product.
-
This compound (C8) offers a balance between flexibility and hydrophobicity, making it a versatile option for a wide range of applications.
-
N-Fmoc-11-aminoundecanoic acid (C11) provides the greatest flexibility and distance, which may be crucial for optimizing biological interactions, but its increased hydrophobicity should be considered, especially for aggregation-prone peptides.
Given the lack of direct comparative experimental data, it is recommended that for challenging syntheses or for the optimization of a final product's properties, a small-scale comparative study of these three linkers be performed to empirically determine the optimal choice for a specific application.
References
- 1. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of N-Fmoc-8-aminooctanoic Acid on PROTAC Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As large molecules, PROTACs often face challenges in crossing cellular membranes to reach their intracellular targets. The linker component, which connects the target-binding and E3 ligase-binding moieties, plays a pivotal role in influencing this permeability. This guide provides a comparative analysis of the potential impact of N-Fmoc-8-aminooctanoic acid as a PROTAC linker on permeability, alongside other commonly used linkers.
Comparative Analysis of PROTAC Linkers and Permeability
The selection of a linker can significantly alter the physicochemical properties of a PROTAC, thereby affecting its permeability.[] Flexible linkers like alkyl chains and polyethylene (B3416737) glycol (PEG) chains are the most commonly used motifs in PROTAC design.[5] Alkyl linkers, such as the core of this compound, are hydrophobic and can enhance membrane permeability.[] In contrast, PEG linkers are more hydrophilic, which can improve solubility but may present challenges for passive diffusion if not properly balanced with other molecular properties.[3]
The following table summarizes experimental permeability data for a series of Androgen Receptor (AR) targeting PROTACs with different linkers, providing a basis for comparison.
Table 1: Comparative Permeability of PROTACs with Different Linkers
| PROTAC ID | Linker Type | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC 14 | PEG | BLQ | 1.7 | 14.1 | 8.4 |
| PROTAC 20b | Alkyl | - | 0.35 | 0.24 | ~0.7 |
| PROTAC 20d | PEG | - | BLQ | 8.6 | >12 |
| PROTAC 19 | Alkyl | 2.3 | - | - | - |
*BLQ = Below Limit of Quantification. Data extracted from a systematic investigation of Androgen Receptor PROTACs.[6]
Note: No direct experimental permeability data for a PROTAC containing an this compound linker was found in the reviewed literature. Based on its 8-carbon alkyl chain, it would be expected to exhibit hydrophobic characteristics similar to other alkyl linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC permeability. Below are generalized protocols for two standard in vitro permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a measure of its intrinsic permeability.[7][8]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate completely.
-
Preparation of Solutions: Prepare a solution of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.
-
Assay Setup: Add 200 µL of PBS to each well of the acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate.
-
Compound Addition: Add 100 µL of the compound solution to the donor wells (the filter plate).
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, thus modeling the human intestinal barrier.[9][10]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Values above 250 Ω·cm² are generally considered acceptable. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-B): Add the test compound solution (typically 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the compound concentration using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[9]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC action and permeability assessment, the following diagrams are provided.
References
- 1. This compound | 126631-93-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to N-Fmoc-8-aminooctanoic Acid Linker Validation in Targeted Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the N-Fmoc-8-aminooctanoic acid linker, a hydrophobic aliphatic linker, against hydrophilic alternatives like polyethylene (B3416737) glycol (PEG) linkers in the context of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The selection of a linker is a critical design element that significantly influences the stability, pharmacokinetics, efficacy, and toxicity of these therapeutic modalities. This document synthesizes experimental data to inform the rational design and evaluation of next-generation targeted therapies.
Executive Summary
The this compound linker, once deprotected to its 8-aminooctanoic acid (Aoc) form, serves as a flexible, hydrophobic spacer. Its properties are often compared with hydrophilic linkers, most commonly those based on PEG. Experimental data suggests a trade-off between these two classes of linkers:
-
Hydrophobic Aoc Linker : May facilitate faster initial tumor penetration. However, increased hydrophobicity can sometimes lead to faster plasma clearance and reduced overall exposure.[1][2]
-
Hydrophilic PEG Linkers : Tend to prolong circulation half-life and can improve solubility, potentially leading to higher tumor accumulation at later time points and a better toxicity profile.[2][3][4]
This guide will delve into the quantitative data from a comparative study in a melanoma model and provide detailed protocols for the key experiments required to validate and compare linker performance.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from a comparative study of a radiolabeled α-MSH peptide for melanoma targeting, comparing an 8-aminooctanoic acid (Aoc) linker with a hydrophilic PEG2 linker.[5] While this study focuses on a diagnostic peptide, the biodistribution data provides valuable insights into how these linkers influence delivery to the target tissue.
Table 1: Comparative Biodistribution in B16/F10 Melanoma-Bearing Mice (% Injected Dose/Gram) [5]
| Time Point | Organ/Tissue | Aoc Linker (%ID/g ± SD) | PEG2 Linker (%ID/g ± SD) |
| 0.5 h | Blood | 0.49 ± 0.09 | 0.98 ± 0.11 |
| Tumor | 8.52 ± 1.21 | 13.63 ± 1.13 | |
| Kidneys | 11.23 ± 1.56 | 4.51 ± 0.93 | |
| 2 h | Blood | 0.11 ± 0.02 | 0.23 ± 0.04 |
| Tumor | 19.98 ± 2.13 | 31.93 ± 2.57 | |
| Kidneys | 6.98 ± 1.11 | 1.73 ± 0.37 | |
| 4 h | Blood | 0.06 ± 0.01 | 0.12 ± 0.02 |
| Tumor | 10.01 ± 1.34 | 20.31 ± 3.23 | |
| Kidneys | 3.21 ± 0.54 | 0.73 ± 0.14 |
Data extracted from a study on [99mTc]Tc-Tricarbonyl-NOTA-Conjugated Lactam-Cyclized Alpha-MSH Peptides. The Aoc linker construct showed significant tumor uptake, but the PEG2 linker demonstrated higher tumor accumulation at all time points, particularly at 2 and 4 hours post-injection, along with faster clearance from the kidneys, suggesting a more favorable pharmacokinetic profile for the hydrophilic linker in this specific model.[5]
Table 2: Tumor-to-Normal Tissue Ratios [5]
| Time Point | Ratio | Aoc Linker | PEG2 Linker |
| 2 h | Tumor-to-Blood | 181.6 | 138.8 |
| Tumor-to-Kidney | 2.86 | 18.46 | |
| 4 h | Tumor-to-Blood | 166.8 | 169.3 |
| Tumor-to-Kidney | 3.12 | 27.82 |
While the Aoc linker showed a higher tumor-to-blood ratio at 2 hours, the PEG2 linker exhibited vastly superior tumor-to-kidney ratios at both 2 and 4 hours, indicating less off-target accumulation in the kidneys.[5]
Mandatory Visualization
The following diagrams illustrate key conceptual and experimental workflows relevant to the validation of linkers in targeted therapies.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of different linker constructs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, providing a measure of its potency.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 or NCI-N87 for a trastuzumab-based ADC)
-
Complete growth medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Antibody-Drug Conjugates (ADCs) with different linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Remove the medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: PROTAC-Mediated Protein Degradation (Western Blot Analysis)
This protocol quantifies the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Human cancer cell line expressing the target protein (e.g., THP-1 for BRD4)
-
PROTACs with different linkers (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer system (wet or semi-dry), and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3: In Vivo Xenograft Model Efficacy Study
This protocol evaluates the anti-tumor efficacy of a targeted therapeutic in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line (e.g., NCI-N87 gastric cancer cells)
-
Matrigel (optional, for subcutaneous injection)
-
Test articles (ADCs or PROTACs with different linkers) and vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).[9][10]
-
Treatment Administration: Administer the test articles and vehicle control according to the planned dosing schedule (e.g., a single intravenous injection for an ADC). Record the administration date and dose for each group.
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and the body weight of the mice twice weekly. Monitor the animals for any signs of toxicity.[9]
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups relative to the control group.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of N-Fmoc-8-aminooctanoic Acid: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of N-Fmoc-8-aminooctanoic acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following protocols offer step-by-step guidance for waste management from point of generation to final disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C23H27NO4 |
| Molecular Weight | 381.46 g/mol |
| Melting Point | 118-119 °C[1] |
| Boiling Point | 597.7 °C (Predicted) |
| Density | 1.174 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
| Appearance | White to off-white powder or crystalline solid |
Hazard Assessment and Disposal Pathway Determination
The hazard classification of this compound can be ambiguous, with some suppliers indicating it may cause skin, eye, and respiratory irritation, while others do not list specific OSHA hazards.[2][3] Therefore, a cautious approach is recommended. The first step in determining the correct disposal procedure is to consult your institution's Environmental Health and Safety (EHS) department. They can provide definitive guidance based on local, state, and federal regulations.
The following diagram illustrates the decision-making process for selecting the appropriate disposal protocol.
Caption: Disposal decision workflow for this compound.
Experimental Protocol 1: Disposal as Hazardous Solid Chemical Waste
This protocol should be followed if this compound is determined to be hazardous by your institution's EHS department or if its hazard status is unknown.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (leak-proof, with a secure lid, compatible with the chemical).
-
Hazardous waste label.
-
Spatula or scoop.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare the Waste Container: Obtain a designated hazardous waste container from your institution's EHS department. Ensure the container is clean, dry, and made of a material compatible with this compound.
-
Label the Container: Affix a hazardous waste label to the container. Fill out the label completely and accurately with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard(s) (e.g., "Irritant"), if known.
-
The date you first added waste to the container (accumulation start date).
-
Your name, department, and contact information.
-
-
Transfer the Waste: Carefully transfer the solid this compound waste into the labeled container using a clean spatula or scoop.[4] Avoid creating dust. If any contaminated materials, such as gloves or weighing paper, are generated, they should also be placed in the hazardous waste container.[4]
-
Secure the Container: Securely close the lid of the hazardous waste container. The container must be kept closed at all times except when adding waste.[5]
-
Store the Waste: Store the container in a designated satellite accumulation area within your laboratory. This area should be clearly marked, under the control of laboratory personnel, and away from incompatible materials.[5]
-
Arrange for Pickup: Once the container is full, or according to your institution's policies, arrange for a hazardous waste pickup with your EHS department. Do not transport the hazardous waste yourself.
Experimental Protocol 2: Disposal as Non-Hazardous Solid Laboratory Waste
This protocol should only be followed if your institution's EHS department has explicitly classified this compound as non-hazardous.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves.
-
A sturdy, sealable container (e.g., a cardboard box or a plastic pail).
-
Non-hazardous waste label.
-
Spatula or scoop.
Procedure:
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE as a standard laboratory practice.
-
Containerize the Waste: Place the solid this compound waste in a sturdy, sealable container to prevent accidental spills or exposure to custodial staff.[6]
-
Label the Container: Clearly label the container as "Non-Hazardous Laboratory Waste" and list the contents ("this compound").
-
Dispose of the Container: Following your institution's specific guidelines, you may be instructed to place the sealed container directly into the regular trash or a designated dumpster for laboratory waste.[6] Do not place loose chemical waste directly into laboratory trash cans.[6]
-
Empty Original Containers: If disposing of the original, empty container, ensure it is "RCRA empty" (all contents have been removed by normal means). Deface the original label to prevent misidentification and dispose of it in the regular trash.[7]
Important Considerations:
-
Never dispose of this compound down the sink or in the regular trash without explicit approval from your EHS department. [5]
-
Do not mix this compound waste with other chemical wastes unless you have confirmed their compatibility.
-
For spills, consult the Safety Data Sheet (SDS) and your institution's spill cleanup procedures. Small spills of solid material should be carefully swept up and placed in a waste container for disposal.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department when in doubt.
References
- 1. chembk.com [chembk.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. peptide.com [peptide.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling N-Fmoc-8-aminooctanoic acid
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the handling and disposal of N-Fmoc-8-aminooctanoic acid.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield.[1][2][3] | Protects against dust particles and potential splashes, preventing serious eye irritation.[3] |
| Hand Protection | Nitrile gloves.[2][3][4] | Prevents skin contact and subsequent irritation.[3] For extended contact, consider double gloving or using heavier-duty gloves.[4] |
| Body Protection | Laboratory coat.[1][3] | Minimizes the risk of skin contact with the chemical.[1][3] |
| Respiratory Protection | Type N95 (US) or equivalent respirator.[5] | Recommended when handling the powder to avoid inhalation of dust, which may cause respiratory irritation.[3][6][7] |
Handling and Storage Protocols
Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.
Storage:
-
Keep the container tightly closed.[8]
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][6]
-
Avoid the formation of dust.[8]
-
Use a spatula for transferring the solid to prevent creating dust clouds.[3]
Emergency and First Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures are critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[8][9][10][11] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8][10][11] If skin irritation occurs, get medical advice.[10][11] |
| Eye Contact | Rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10][11] |
Spill and Disposal Plan
Proper management of spills and waste is essential for environmental safety and laboratory hygiene.
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area and ensure it is well-ventilated.[3]
-
Containment: For a dry spill, carefully sweep or shovel the material into a suitable, closed container for disposal.[3][8] Avoid generating dust.[3][8]
-
Personal Protection: Wear appropriate PPE during cleanup.
Disposal:
-
Dispose of the chemical waste in suitable, closed containers.[8][12]
-
Disposal should be carried out by a licensed disposal company.[12]
-
Follow all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[10][11]
-
Contaminated packaging should be disposed of as unused product.[12]
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Fmoc-8-Aoc-OH = 98.0 HPLC 126631-93-4 [sigmaaldrich.com]
- 6. This compound [chembk.com]
- 7. peptide.com [peptide.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. targetmol.com [targetmol.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
